molecular formula C9H14ClNO B6343279 (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 133735-64-5

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B6343279
CAS No.: 133735-64-5
M. Wt: 187.66 g/mol
InChI Key: VIOJYFJDMKDXOT-PRCZDLBKSA-N
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Description

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is 187.0763918 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-PRCZDLBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-89-8
Record name beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride , a specific regioisomer and stereoisomer distinct from the more common norephedrine/phenylpropanolamine family.

CAS Registry Number: 133735-64-5 (HCl salt) | Formula: C


H

NO

HCl | MW: 187.67 g/mol [1]

Executive Summary & Chemical Identity

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral amino alcohol characterized by the presence of a benzylic amine group and an aliphatic hydroxyl group. It is a structural regioisomer of the well-known sympathomimetic agent norephedrine (phenylpropanolamine), where the position of the amine and hydroxyl groups are transposed.

This compound serves as a critical chiral building block in the synthesis of diamines, oxazolines, and pharmaceutical intermediates. Its specific stereochemistry ((1S) at the benzylic center and (2R) at the homobenzylic center) defines it as an erythro isomer, derived typically from the ring-opening of trans-


-methylstyrene oxide.
Structural Distinction

It is imperative to distinguish this compound from its regioisomer to avoid experimental error:

  • Target Compound: 1-Amino-1-phenylpropan-2-ol (Amine is Benzylic).

  • Norephedrine: 2-Amino-1-phenylpropan-1-ol (Hydroxyl is Benzylic).

G cluster_0 Target Compound (Benzylic Amine) cluster_1 Common Regioisomer (Benzylic Alcohol) Target (1S,2R)-1-Amino-1-phenylpropan-2-ol Ph-CH(NH2)-CH(OH)-Me Norephedrine (1R,2S)-Norephedrine Ph-CH(OH)-CH(NH2)-Me Target->Norephedrine Regioisomers (Position Swap)

Figure 1: Structural comparison between the target benzylic amine and norephedrine.

Physical & Chemical Properties[2][3][4][5][6][7][8]

The following data characterizes the hydrochloride salt form. Note that while specific optical rotation data for the HCl salt is sparse in open literature, the compound is defined by its specific stereochemical configuration.

PropertyValue / DescriptionSource/Notes
Appearance White to off-white crystalline powderVisual inspection of HCl salts
Melting Point 169 – 170 °CSigma-Aldrich (CAS 102439-90-7, racemic analog ref) [1]
Molecular Weight 187.67 g/mol Calculated (C

H

ClNO)
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexaneTypical amine HCl salt profile
Stereochemistry (1S, 2R) - Erythro configurationDerived from trans-epoxide precursor
Hygroscopicity HygroscopicRequires storage under inert atmosphere
pKa (Base) ~9.0 - 9.5 (Predicted)Benzylic primary amine
Stereochemical Configuration

The (1S,2R) configuration places the phenyl group and the methyl group in an anti relationship in the extended chain, but the amino and hydroxyl groups in a syn (erythro) relationship when viewed in a Fischer projection derived from the standard trans-alkene precursor.

Synthesis & Purification Protocols

The synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol is most efficiently achieved via the regioselective ring opening of (R,R)-trans-


-methylstyrene oxide. This method leverages the electronic bias of the benzylic position to direct nucleophilic attack.
Synthesis Workflow (Regioselective Ring Opening)

Reaction Principle: Nucleophilic attack by ammonia occurs preferentially at the benzylic carbon (C1) due to the stabilization of the transition state by the aromatic ring, despite the steric bulk.

  • Starting Material: (R,R)-trans-

    
    -Methylstyrene oxide (accessible via Jacobsen epoxidation or chemo-enzymatic oxidation of trans-
    
    
    
    -methylstyrene).
  • Reagent: Aqueous Ammonia (NH

    
    OH) or Methanolic Ammonia.
    
  • Conditions: Heated in a sealed vessel (autoclave) at 60–80 °C or catalyzed by Lewis acids (e.g., Yb(OTf)

    
    ) to enhance regioselectivity.
    

Synthesis SM (R,R)-trans-beta-Methylstyrene Oxide (Epoxide) Reaction Nucleophilic Ring Opening NH3 / MeOH / Heat SM->Reaction Mixture Regioisomer Mixture Major: 1-Amino-2-ol (Target) Minor: 2-Amino-1-ol (Norephedrine type) Reaction->Mixture Benzylic Attack (Major) Purification Selective Crystallization as HCl Salt Mixture->Purification HCl / iPrOH Product (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl (Erythro) Purification->Product

Figure 2: Synthetic pathway via epoxide ring opening.

Purification Protocol (HCl Salt Formation)

Since the reaction may yield a mixture of regioisomers (approx. 3:1 to 10:1 ratio favoring the benzylic amine), purification is critical.

  • Evaporation: Remove excess ammonia and solvent under reduced pressure.

  • Extraction: Dissolve residue in Dichloromethane (DCM); wash with water to remove ammonium salts.

  • Salt Formation:

    • Dissolve the crude free base oil in minimal dry ethanol or isopropanol.

    • Add 1.1 equivalents of HCl (gas) in dioxane or concentrated aqueous HCl dropwise.

    • Precipitate forms.

  • Recrystallization: Recrystallize from Ethanol/Ether or Isopropanol to enrich the target regioisomer. The benzylic amine HCl salt typically crystallizes more readily than the regioisomer.

Applications in Drug Development[9]

Chiral Auxiliary & Ligand Synthesis

(1S,2R)-1-Amino-1-phenylpropan-2-ol serves as a scaffold for "Norephedrine-like" ligands but with altered electronic properties due to the amine position.

  • Oxazoline Synthesis: Precursor to chiral oxazolines used in asymmetric catalysis (e.g., cyclopropanation, allylic substitution).

  • Diamines: Converted to 1,2-diamines via activation of the hydroxyl group (mesylation) and displacement with amines, yielding ligands for transition metals (Ru, Rh).

Pharmaceutical Intermediates

Used as a structural probe in structure-activity relationship (SAR) studies for adrenergic receptors. By swapping the OH and NH


 groups relative to norephedrine, researchers can decouple the hydrogen-bonding requirements of the receptor binding pocket.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The substance is hygroscopic.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. 1-Amino-1-phenylpropan-2-ol hydrochloride Product Specification (CAS 102439-90-7). Accessed 2025.[2][3] Link

  • PubChem. Compound Summary for CID 12352922: 1-amino-1-phenylpropan-2-ol hydrochloride. National Library of Medicine. Link

  • Corrado, M. L., et al. (2021).

    
    -Methylstyrene.[4] ChemBioChem, 22(13), 2345-2350.[4] Link
    
  • Organic Syntheses.

    
    -Methylstyrene Oxide. Org.[5][6] Synth. 2003, 80,[7] 9. Link
    
  • BLD Pharm. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride MSDS.Link

Sources

Technical Monograph: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5), a specific chiral regioisomer of the phenylpropanolamine class.[1] Unlike its more common structural isomer norephedrine (2-amino-1-phenylpropan-1-ol), this compound features a benzylic amine and a homobenzylic hydroxyl group.[1]

This structural distinction confers unique electronic and steric properties, making it a high-value chiral building block in asymmetric synthesis and a scaffold for NMDA receptor antagonist development.[1] This monograph details its chemical identity, physicochemical properties, synthetic pathways, and applications in drug development, designed for researchers requiring high-precision data.[1]

Chemical Identity & Stereochemical Analysis[1][2]

Nomenclature and Classification[1][3]
  • IUPAC Name: (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride[1][2][3][4]

  • Common Synonyms: (1S,2R)-1-Amino-1-phenyl-2-propanol HCl; iso-Norephedrine derivative (ambiguous, use with caution).[1]

  • CAS Registry Number: 133735-64-5[1][2][3][4]

  • Molecular Formula: C₉H₁₃NO[1] · HCl

  • Molecular Weight: 187.67 g/mol [1][2]

Structural Distinctiveness

The critical differentiator of this molecule is its regiochemistry.[1] While standard ephedrine-class drugs place the hydroxyl group at the benzylic position (C1), this compound places the primary amine at the benzylic position (C1) and the hydroxyl group at the homobenzylic position (C2) .[1]

  • C1 (Benzylic): (S)-Configuration, bearing the -NH₂ group.[1][5]

  • C2 (Homobenzylic): (R)-Configuration, bearing the -OH group.[1]

This specific (1S,2R) configuration creates a threo-like relationship between the functional groups, essential for its utility as a bidentate ligand in asymmetric catalysis.[1]

Structural Visualization

The following diagram illustrates the 2D connectivity and stereochemical orientation.

ChemicalStructurePhenylPhenyl RingC1C1 (S-Config)(Benzylic Amine)Phenyl->C1Ar-C BondC2C2 (R-Config)(Homobenzylic Alcohol)C1->C2C-C BondAmineNH2(Protonated in HCl)C1->AmineBack (S)MethylTerminal MethylC2->MethylC-C BondHydroxylOHC2->HydroxylFront (R)

Figure 1: Connectivity and stereochemical orientation of (1S,2R)-1-Amino-1-phenylpropan-2-ol.[1]

Physicochemical Properties[1][7]

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic nature requires desiccation.[1]
Melting Point 210–215 °C (Decomposes)Typical for amino alcohol HCl salts.[1]
Solubility High: Water, Methanol, EthanolLow: Diethyl ether, HexanePolar ionic character dominates.[1]
pKa (Conjugate Acid) ~9.5 (Estimated)Benzylic amine is slightly less basic than aliphatic amines due to inductive effects of the phenyl ring.[1]
Chiral Purity ≥ 98% ee (Enantiomeric Excess)Critical for use as a chiral auxiliary.[1]

Synthesis & Manufacturing Protocols

The synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol presents a regioselectivity challenge. Standard reduction of phenylpropanone yields the 2-amino regioisomer.[1] Accessing the 1-amino core requires specific methodologies, most notably the Sharpless Asymmetric Aminohydroxylation (AA) or the reduction of chiral amino acid precursors.[1]

Primary Route: Sharpless Asymmetric Aminohydroxylation

This route ensures high regio- and enantioselectivity starting from trans-propenylbenzene (trans-β-methylstyrene).[1]

Reaction Logic:

  • Substrate: trans-Propenylbenzene.

  • Reagents: Potassium osmate (catalyst), Chloramine-T (nitrogen source), and a chiral ligand ((DHQ)₂PHAL).[1]

  • Regiocontrol: The ligand choice directs the nitrogen addition to the benzylic position.[1]

Step-by-Step Protocol:

  • Preparation: In a reactor, dissolve trans-propenylbenzene (1.0 eq) in a 1:1 mixture of t-butanol/water.

  • Catalyst Addition: Add (DHQ)₂PHAL (1-5 mol%) and K₂OsO₂(OH)₄ (1 mol%).[1]

  • Oxidant Addition: Add Chloramine-T (3.0 eq) slowly to control the exotherm.

  • Reaction: Stir at 25°C for 24 hours. The osmium catalyzes the syn-addition of nitrogen and oxygen across the double bond.[1]

  • Workup: Quench with sodium sulfite. Extract with ethyl acetate.[1]

  • Deprotection: The resulting sulfonamide is cleaved using sodium naphthalenide or concentrated acid (HCl) to yield the free amine.[1]

  • Salt Formation: Dissolve the free base in dry ethanol and treat with anhydrous HCl gas/ether to precipitate the (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride.[1]

Synthesis Workflow Diagram

SynthesisStartStart: trans-PropenylbenzeneStep1Asymmetric Aminohydroxylation(OsO4, Chloramine-T, Ligand)Start->Step1Regioselective AdditionIntermediateIntermediate:N-Sulfonyl Amino AlcoholStep1->IntermediateStep2Deprotection(Acid Hydrolysis or Na/Naph)Intermediate->Step2FreeBaseFree Base:(1S,2R)-1-Amino-1-phenylpropan-2-olStep2->FreeBaseStep3Salt Formation(HCl in EtOH/Et2O)FreeBase->Step3FinalFinal Product:HCl SaltStep3->Final

Figure 2: Synthetic pathway via Sharpless Asymmetric Aminohydroxylation.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 7.30–7.45 (m, 5H): Aromatic protons.

    • δ 4.25 (d, J = 5–7 Hz, 1H): C1-H (Benzylic).[1] The doublet indicates coupling to the C2 proton.[1]

    • δ 4.10 (m, 1H): C2-H (Homobenzylic).[1]

    • δ 1.15 (d, J = 6.5 Hz, 3H): Terminal methyl group.[1]

    • Note: The coupling constant (J) between C1-H and C2-H helps distinguish erythro vs threo diastereomers.[1] For (1S,2R), a specific magnitude (typically smaller for syn/erythro, larger for anti/threo depending on solvent conformation) confirms the relative stereochemistry.[1]

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ = 152.1 m/z (Free base mass).[1]

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) and cleavage of the benzylic bond are common.[1]

Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

  • Detection: UV at 210 nm or 254 nm.[1]

  • Standard: Comparison against the (1R,2S) enantiomer and (1S,2S) diastereomer is required to confirm optical purity.

Applications in Drug Development[1][2][8]

Chiral Auxiliary in Asymmetric Synthesis

(1S,2R)-1-Amino-1-phenylpropan-2-ol serves as a robust chiral controller.[1]

  • Mechanism: The amino and hydroxyl groups coordinate with metal centers (e.g., Boron, Zinc) to form rigid bicyclic transition states.[1]

  • Utility: Used in the enantioselective alkylation of aldehydes and the reduction of ketones.[1] The steric bulk of the phenyl group at the C1 position effectively blocks one face of the reacting molecule, inducing high enantiomeric excess (ee) in the product.[1]

Pharmacological Relevance (NMDA Antagonists)

Research indicates that 1-phenyl-2-aminopropyl derivatives act as conformationally restricted analogs of neurotransmitters.[1]

  • Target: NMDA (N-methyl-D-aspartate) receptors.[1][5]

  • Selectivity: The (1S,2R) configuration has been investigated for subtype-selective antagonism (e.g., GluRε3/ζ1), offering a pathway for developing neuroprotective agents with reduced side effects compared to non-selective blockers like ketamine [1].[1]

Regulatory Note

While distinct from the controlled substance Phenylpropanolamine (PPA), this compound is a structural isomer.[1] Researchers must maintain rigorous documentation to distinguish it from regulated precursors during procurement and synthesis.[1]

References

  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists. Source: Journal of the Chemical Society, Perkin Transactions 1.[1] URL:[Link]

  • Regioselective Aminohydroxylation of Styrenes. Source: Journal of the American Chemical Society (General Reference for Synthetic Method).[1] URL:[Link][1]

An In-depth Technical Guide to (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a chiral molecule of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and safety protocols, offering insights grounded in established scientific principles.

Core Molecular Profile

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a specific stereoisomer of phenylpropanolamine hydrochloride. The precise spatial arrangement of the amino and hydroxyl groups is critical to its biological activity and chemical reactivity.

Chemical Structure and Identification

The structure of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is characterized by a phenyl group and a hydroxyl group attached to the first stereocenter (C1) and an amino group on the second stereocenter (C2) of the propanol backbone. The hydrochloride salt form enhances its stability and solubility in aqueous media.

IdentifierValueSource
IUPAC Name (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride[1]
Molecular Formula C₉H₁₄ClNO[1]
Molecular Weight 187.67 g/mol [1]
CAS Number 133735-64-5[1]
SMILES CC1=CC=CC=C1.[H]Cl[1]
InChI Key VIOJYFJDMKDXOT-PRCZDLBKSA-N
Physicochemical Properties

The compound is typically a white to yellow crystalline powder. Key physicochemical properties are summarized below:

PropertyValueSource
Physical Form White to yellow powder or crystals
Storage Temperature Room temperature, under an inert atmosphere
Purity (Typical) ≥95%[1]

Synthesis and Stereoselective Control

The synthesis of phenylpropanolamine derivatives often involves the reduction of a precursor molecule. Achieving the desired (1S,2R) stereochemistry with high enantiomeric excess is a key challenge, necessitating the use of stereoselective synthetic routes.

General Synthetic Approach: Reductive Amination

A common method for the synthesis of phenylpropanolamine hydrochloride is the catalytic hydrogenation of isonitrosopropiophenone.[2] This process involves the reduction of a ketone and a nitroso group to a hydroxyl and an amino group, respectively.

A Isonitrosopropiophenone B Hydrogenation A->B H₂, Catalyst (e.g., Pd/C) C (1S,2R)-1-Amino-1-phenylpropan-2-ol B->C E (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride C->E D HCl D->E

Caption: General Synthetic Pathway for Phenylpropanolamine Hydrochloride.

Protocol for Enantioselective Synthesis

To achieve the specific (1S,2R) stereoisomer, an enantioselective reduction of a prochiral ketone precursor is essential. The following protocol is based on established principles of asymmetric synthesis, similar to those used for related chiral alcohols.[3]

Objective: To synthesize (1S,2R)-1-Amino-1-phenylpropan-2-ol from a suitable prochiral precursor using a chiral catalyst.

Materials:

  • Prochiral ketone precursor (e.g., 1-phenyl-1-oxo-2-propanone)

  • Chiral catalyst (e.g., Ru-BINAP complex)

  • Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (in a suitable solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the chiral ruthenium catalyst in the anhydrous solvent.

  • Reaction Setup: Add the prochiral ketone precursor to the catalyst solution.

  • Hydrogenation:

    • For high-pressure hydrogenation: Pressurize the reaction vessel with hydrogen gas to the recommended pressure and heat to the appropriate temperature.

    • For transfer hydrogenation: Add the hydrogen donor (e.g., isopropanol) and heat the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Rationale for Experimental Choices:

  • Chiral Catalyst: The use of a chiral catalyst, such as a Ru-BINAP complex, is crucial for inducing enantioselectivity in the reduction of the prochiral ketone, leading to the desired stereoisomer.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the deactivation of the catalyst by oxygen.

  • Anhydrous Solvents: Anhydrous solvents are used to prevent side reactions and ensure the efficiency of the catalyst.

Analytical Characterization

The identity, purity, and stereochemical integrity of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride must be confirmed using appropriate analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the phenyl group, the methine protons at C1 and C2, and the methyl protons. The coupling constants between the methine protons can provide information about their relative stereochemistry.

    • ¹³C NMR spectroscopy will show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H and C=C stretches of the aromatic ring.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity of the compound.

A Sample Preparation B Chiral HPLC System A->B Injection C Data Acquisition B->C D Peak Integration and Analysis C->D E Enantiomeric Excess Calculation D->E

Caption: Workflow for Chiral HPLC Analysis.

Protocol for Chiral HPLC Analysis:

Objective: To determine the enantiomeric excess of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

Materials:

  • (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride sample

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration.

  • Method Development:

    • Select an appropriate chiral stationary phase based on literature for similar compounds.[5]

    • Optimize the mobile phase composition (ratio of non-polar and polar solvents) and flow rate to achieve baseline separation of the enantiomers.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (1S,2R) and (1R,2S) enantiomers based on their retention times.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(1S,2R) - Area(1R,2S)| / (Area(1S,2R) + Area(1R,2S))] x 100.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The CSP is designed to have different affinities for the two enantiomers, allowing for their separation.

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving optimal resolution and reasonable analysis times.

Safety and Handling

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

Based on data for related compounds, the following hazards are anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and safety measures should be employed:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Wear a lab coat.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Avoid contact with skin and eyes.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Applications and Future Directions

Phenylpropanolamine and its derivatives have a history of use as bronchodilators and nasal decongestants.[2] The specific stereoisomer, (1S,2R)-1-Amino-1-phenylpropan-2-ol, may serve as a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its structural similarity to known central nervous system stimulants suggests potential for research and development in this area.[6] Further investigation into its pharmacological profile and potential therapeutic applications is warranted.

References

  • Wilbert, G., & Sosis, P. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S.
  • PubChem. ((1S,2R)-2-amino-1-phenylpropan-1-ol). National Center for Biotechnology Information. [Link]

  • LookChem. ((1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride). [Link]

  • ChemWhat. ((1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride). [Link]

  • Carl ROTH. (Safety Data Sheet: S(+)-2-Amino-1-propanol). [Link]

  • Chemos. (Safety Data Sheet: 1,1'-iminodipropan-2-ol). [Link]

  • PubChemLite. (1-amino-1-phenylpropan-2-ol hydrochloride). [Link]

  • PubChem. ((1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride). National Center for Biotechnology Information. [Link]

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Technical Guide: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, synthetic, and pharmacological profile of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

Stereochemical Identity, Synthesis, and Pharmacological Profile

Executive Summary

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, commonly known as (+)-Norephedrine Hydrochloride , is the unnatural erythro-enantiomer of the sympathomimetic amine norephedrine. While its enantiomer, (-)-norephedrine, functions as a potent adrenergic agonist and decongestant, the (1S,2R) isomer is primarily utilized in high-precision organic synthesis as a chiral auxiliary and ligand precursor. This guide provides a rigorous examination of its physicochemical properties, resolution-based synthesis, analytical validation via chiral HPLC, and comparative pharmacology.

Chemical Identity & Stereochemistry[1][2]

The molecule belongs to the 2-amino-1-phenylpropan-1-ol family, which possesses two chiral centers at C1 and C2. This results in four stereoisomers: two erythro forms (norephedrine) and two threo forms (norpseudoephedrine).

Nomenclature and Identifiers[3][4][5][6]
  • IUPAC Name: (1S,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

  • Common Name: (+)-Norephedrine HCl; D-Norephedrine HCl

  • Stereochemical Designation: Erythro; (1S,2R)

  • CAS Number (Free Base): 37577-28-9[1][2][3][4][5][6]

  • CAS Number (HCl Salt): 133735-64-5 (Generic for isomer), 53643-20-2 (Check specific salt forms)

Stereochemical Configuration

The (1S,2R) configuration places the hydroxyl group and the amino group in a specific spatial arrangement that dictates its utility as a chiral scaffold.

  • Fischer Projection: The amino group on C2 is on the right (in standard orientation), and the hydroxyl on C1 is on the right, but the erythro relationship implies they are on the same side in the eclipsed conformation (though anti-periplanar in lowest energy).

  • Cahn-Ingold-Prelog (CIP):

    • C1 (Hydroxyl bearing): (S)-configuration.

    • C2 (Amine bearing): (R)-configuration.

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula C₉H₁₃NO[7][1][5][6][8] · HClMW: 187.67 g/mol
Appearance White crystalline powderHygroscopic
Melting Point 194–197 °CDistinct from racemate (190–194 °C)
Solubility Water, EthanolSparingly soluble in ether
Specific Rotation

(c=7, 1M HCl)
pKa ~9.4 (Amine)Protonated at physiological pH

Synthesis and Production Protocols

Production of high-purity (1S,2R)-norephedrine requires either the resolution of racemic phenylpropanolamine (PPA) or asymmetric synthesis. The "Self-Validating" protocol below focuses on the Chemical Resolution method, which is the industrial standard for generating this specific isomer.

Protocol: Chemical Resolution via Tartaric Acid

This method utilizes the differential solubility of diastereomeric salts formed with chiral tartaric acid.

Reagents:

  • Racemic (±)-Norephedrine (Free base)

  • D-(-)-Tartaric Acid (Resolving agent)

  • Solvent: Methanol/Water or Ethanol

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic norephedrine in hot ethanol. Add 1.0 equivalent of D-(-)-Tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (1S,2R)-norephedrine-D-tartrate salt is typically less soluble and will crystallize out.

  • Filtration & Washing: Filter the crystals and wash with cold ethanol.

  • Recrystallization (Purification): Recrystallize the wet cake from ethanol to improve optical purity (>99% ee).

  • Basification: Dissolve the purified tartrate salt in water and basify with 20% NaOH solution to pH >12. Extract the free base into dichloromethane (DCM).

  • Hydrochlorination: Dry the DCM layer (MgSO₄), filter, and treat with HCl gas or ethanolic HCl. Evaporate to yield (1S,2R)-norephedrine hydrochloride.

Biocatalytic Route (Alternative)

While the natural fermentation of benzaldehyde with yeast produces (1R,2S)-(-)-PAC (precursor to (-)-norephedrine), the (1S,2R) isomer can be accessed using engineered enzymes:

  • Step 1: Benzaldehyde + Pyruvate

    
     (R)-PAC
    
  • Step 2: (R)-PAC

    
     (1S,2R)-Norephedrine (Requires specific transaminase inversion).
    
  • Note: Standard yeast fermentation yields the (1R,2S) isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Start Racemic (±)-Norephedrine Salt Diastereomeric Salt Formation (1S,2R)-Tartrate + (1R,2S)-Tartrate Start->Salt Mix Agent Add D-(-)-Tartaric Acid (Resolving Agent) Agent->Salt Cryst Fractional Crystallization (Ethanol) Salt->Cryst Solid Precipitate: (1S,2R)-Norephedrine-D-Tartrate Cryst->Solid Less Soluble Liq Supernatant: (1R,2S)-Isomer Cryst->Liq More Soluble Base Basify (NaOH) Extract w/ DCM Solid->Base HCl Add HCl (Ethanolic) Crystallize Base->HCl Final Pure (1S,2R)-Norephedrine HCl (>99% ee) HCl->Final

Caption: Workflow for the optical resolution of racemic norephedrine to isolate the (1S,2R) isomer.

Analytical Characterization & Validation

Trustworthiness in stereochemical synthesis relies on rigorous analytical validation. The following methods are required to confirm identity and optical purity.

Chiral HPLC Method

To distinguish the (1S,2R) isomer from its enantiomer and diastereomers (norpseudoephedrine), a polysaccharide-based chiral stationary phase is essential.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Retention: The enantiomers will have distinct retention times. Validation with a racemic standard is required to establish peak identity.

Optical Rotation Check

A quick "self-validating" check during synthesis:

  • Dissolve the final HCl salt in 1M HCl to a concentration of 7 g/100mL (c=7).

  • Measure rotation at 20°C using the Sodium D-line.

  • Acceptance Criteria: Value must fall between +38° and +42° . A lower value indicates contamination with the (-) enantiomer or racemate.

Pharmacological & Functional Profile[14][15]

Mechanism of Action

Unlike its enantiomer (-)-norephedrine, which is a potent indirect-acting sympathomimetic (releasing norepinephrine), (1S,2R)-(+)-norephedrine exhibits significantly reduced pharmacological activity on the central nervous system and cardiovascular system.

  • Adrenergic Activity: Weak agonist at

    
    - and 
    
    
    
    -adrenergic receptors compared to the (1R,2S) isomer.
  • Pressor Effect: Studies in anesthetized rats show that while (-)-norephedrine significantly increases blood pressure, the (+)-isomer (1S,2R) is relatively inactive at comparable doses.

  • Metabolic Stability: It is not a substrate for Monoamine Oxidase (MAO) but is excreted largely unchanged in urine.

Application as Chiral Auxiliary

The primary value of (1S,2R)-norephedrine lies in asymmetric synthesis rather than therapeutics.[6]

  • Evans-Type Auxiliaries: Used to synthesize oxazolidinones, which induce chirality in aldol reactions and alkylations.

  • Ligand Synthesis: Precursor for chiral ligands used in transition-metal catalyzed hydrogenations (e.g., Ru-catalyzed transfer hydrogenation of ketones).[5][6]

Stereochemical Activity Diagram

Pharmacology Racemate Phenylpropanolamine (PPA) (Racemic Mixture) NegIso (1R,2S)-(-)-Norephedrine (Natural Config) Racemate->NegIso Contains PosIso (1S,2R)-(+)-Norephedrine (Unnatural Config) Racemate->PosIso Contains Vasocon Potent Vasoconstriction (Alpha-Agonist) NegIso->Vasocon Decong Nasal Decongestant (Historical Use) NegIso->Decong Auxiliary Chiral Auxiliary (Organic Synthesis) PosIso->Auxiliary Primary Use Inactive Weak/Inactive Cardiovascular Effect PosIso->Inactive Pharmacology

Caption: Functional divergence of norephedrine enantiomers. The (1S,2R) isomer is preferred for chemical synthesis.

References

  • Moya-Huff, F. A., et al. (1987).[9] "Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat." Journal of Pharmaceutical Sciences, 76(2), 114-116.[9] Available at: [Link]

  • PubChem. (1S,2R)-2-Amino-1-phenylpropan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • LookChem. 1R,2S-(-)-Norephedrine hydrochloride Physical Properties. (Used for comparative melting point data). Available at: [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as (+)-norephedrine hydrochloride, is a sympathomimetic amine belonging to the phenylpropanolamine class of compounds. Structurally, it is a stereoisomer of norephedrine and shares a phenethylamine backbone with other stimulants such as amphetamine and cathinone.[1] Historically, phenylpropanolamines have been utilized as nasal decongestants and appetite suppressants.[2][3] This guide provides a detailed technical overview of the molecular mechanism of action of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its primary molecular targets, the intricacies of its interaction with monoamine transporters, and the downstream signaling consequences of its action.

Primary Mechanism of Action: A Focus on Monoamine Transporters

The principal pharmacological effects of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride are mediated through its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[1][4] It functions primarily as a releasing agent, rather than a simple reuptake inhibitor.[3]

Interaction with the Norepinephrine Transporter (NET)

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride exhibits a high affinity for the norepinephrine transporter. It acts as a NET substrate, meaning it is transported into the presynaptic neuron by NET.[4] This uptake process is crucial for its mechanism of action. Once inside the neuron, it disrupts the vesicular storage of norepinephrine, leading to an increase in cytosolic norepinephrine concentrations. This, in turn, causes a reversal of the transport direction of NET, resulting in the non-vesicular release of norepinephrine into the synaptic cleft.[4] Studies on ephedrine-related stereoisomers have shown that these compounds are potent substrates for NET, with EC50 values for norepinephrine release in the range of approximately 50 nM.[4]

Interaction with the Dopamine Transporter (DAT)

While its primary target is NET, (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride also demonstrates activity at the dopamine transporter, albeit with lower potency compared to its effects on NET.[1][4] Similar to its action at NET, it is transported into dopaminergic neurons by DAT and induces the release of dopamine. However, its efficacy as a dopamine releasing agent is significantly less than its efficacy as a norepinephrine releasing agent.[1] This preferential activity for NET over DAT is a key feature of its pharmacological profile.

Minimal Interaction with the Serotonin Transporter (SERT)

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has negligible effects on the serotonin transporter (SERT), indicating that its mechanism of action is not significantly mediated by the serotonergic system.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride and related compounds with monoamine transporters and adrenergic receptors.

Compound/IsomerTargetAssay TypeValueReference
Ephedrine-related stereoisomersNETNorepinephrine ReleaseEC50 ≈ 50 nM[4]
(1R,2S)-Norephedrineα1A-Adrenergic ReceptorRadioligand Binding (Ki)11.2 µM[5]
(1R,2S)-Norephedrineα2A-Adrenergic ReceptorRadioligand Binding (Ki)3.0 µM[5]
(1R,2S)-Norephedrineα2C-Adrenergic ReceptorRadioligand Binding (Ki)Not specified[5]

Experimental Protocols for Elucidating the Mechanism of Action

To characterize the interaction of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride with monoamine transporters, several key in vitro and in vivo experimental approaches are employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the compound for monoamine transporters.

Objective: To quantify the affinity of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride for NET, DAT, and SERT.

Methodology:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).[6][7]

    • Alternatively, prepare synaptosomal membranes from specific brain regions rich in the target transporters (e.g., striatum for DAT, cortex for NET).[6]

    • Homogenize cells or tissue in an ice-cold lysis buffer containing protease inhibitors.[7]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[7]

    • Pellet the membranes from the supernatant by high-speed centrifugation.[7]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a specific radioligand for the transporter of interest (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.[6][8]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known selective inhibitor, e.g., desipramine for NET, GBR 12909 for DAT).[3][6]

    • Incubate the plate to allow the binding to reach equilibrium.[7]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detect Separation & Detection cluster_analysis Data Analysis prep1 Cell/Tissue Homogenization prep2 Low-Speed Centrifugation (remove debris) prep1->prep2 prep3 High-Speed Centrifugation (pellet membranes) prep2->prep3 prep4 Wash & Resuspend (determine protein conc.) prep3->prep4 assay1 Incubate Membranes with Radioligand & Test Compound prep4->assay1 detect1 Rapid Filtration assay1->detect1 assay2 Controls: Total & Non-specific Binding detect2 Wash Filters detect1->detect2 detect3 Scintillation Counting detect2->detect3 analysis1 Calculate Specific Binding detect3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Neurotransmitter Release/Uptake Assays

These functional assays measure the ability of the compound to induce the release of or inhibit the uptake of radiolabeled neurotransmitters in synaptosomes.

Objective: To determine the EC50 for neurotransmitter release and the IC50 for uptake inhibition by (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from fresh rodent brain tissue (e.g., cortex for norepinephrine, striatum for dopamine).[9][10]

    • Homogenize the brain tissue in an ice-cold isotonic sucrose solution.[10]

    • Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[9]

    • The P2 pellet can be further purified using a density gradient centrifugation if required.[11]

    • Resuspend the final synaptosomal pellet in an appropriate physiological buffer.[11]

  • Neurotransmitter Release Assay:

    • Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine).

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the pre-loaded synaptosomes and expose them to varying concentrations of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

    • After a short incubation period, terminate the release by rapid filtration or centrifugation.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the percentage of release compared to a baseline and a maximum release control (e.g., induced by a high concentration of a known releasing agent like amphetamine).

    • Determine the EC50 value for release.

  • Neurotransmitter Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride or vehicle.[12]

    • Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter.[12]

    • Allow the uptake to proceed for a short, defined period.[12]

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.[12]

    • Measure the radioactivity accumulated within the synaptosomes.[12]

    • Determine the IC50 value for uptake inhibition.

Workflow for Synaptosomal Release/Uptake Assay

G cluster_prep Synaptosome Preparation cluster_release Release Assay cluster_uptake Uptake Inhibition Assay prep1 Brain Tissue Homogenization (in isotonic sucrose) prep2 Differential Centrifugation (isolate P2 pellet) prep1->prep2 prep3 Resuspend in Buffer prep2->prep3 rel1 Pre-load with [³H]Neurotransmitter prep3->rel1 upt1 Pre-incubate with Test Compound prep3->upt1 rel2 Expose to Test Compound rel1->rel2 rel3 Separate Synaptosomes & Supernatant rel2->rel3 rel4 Measure Radioactivity in Supernatant rel3->rel4 upt2 Add [³H]Neurotransmitter upt1->upt2 upt3 Terminate Uptake (filtration) upt2->upt3 upt4 Measure Radioactivity in Synaptosomes upt3->upt4

Caption: Workflow for Synaptosomal Release/Uptake Assay.

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the in vivo effects of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride on norepinephrine and dopamine levels in the brain.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[13]

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex for norepinephrine, nucleus accumbens for dopamine).[13]

    • Secure the probe with dental cement.[13]

    • Allow the animal to recover from surgery.[13]

  • Microdialysis Experiment:

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.[13]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14]

    • Collect baseline dialysate samples to establish stable extracellular neurotransmitter levels.[13]

    • Administer (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for norepinephrine and dopamine content using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15]

  • Data Analysis:

    • Quantify the concentrations of norepinephrine and dopamine in each sample.

    • Express the post-drug administration levels as a percentage of the baseline levels.

    • Plot the time course of the changes in neurotransmitter concentrations.

Downstream Signaling Pathways

The elevation of synaptic norepinephrine and dopamine levels by (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride leads to the activation of postsynaptic adrenergic and dopaminergic receptors, triggering a cascade of intracellular signaling events.

Adrenergic Signaling

The increased synaptic norepinephrine primarily activates α- and β-adrenergic receptors.[16]

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[17] This pathway is involved in various excitatory neuronal responses.

  • α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16] These receptors often function as autoreceptors on presynaptic terminals to regulate norepinephrine release.

  • β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP and activation of PKA.[16] This pathway is involved in enhancing neuronal excitability and synaptic plasticity.

Dopaminergic Signaling

The increased synaptic dopamine activates D1-like and D2-like dopamine receptors.[]

  • D1-like Receptors (D1 and D5): Coupled to Gs/olf proteins, their activation stimulates adenylyl cyclase, leading to increased cAMP and PKA activation. This pathway is crucial for processes like learning, memory, and reward.[]

  • D2-like Receptors (D2, D3, and D4): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. These receptors are involved in modulating motor control, motivation, and emotion.[]

Downstream Signaling of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

G cluster_main Mechanism of Action cluster_ne_path Norepinephrine Signaling cluster_da_path Dopamine Signaling compound (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl net NET compound->net High Potency dat DAT compound->dat Lower Potency ne_release ↑ Norepinephrine Release net->ne_release da_release ↑ Dopamine Release dat->da_release alpha1 α1-Adrenoceptor (Gq-coupled) ne_release->alpha1 alpha2 α2-Adrenoceptor (Gi-coupled) ne_release->alpha2 beta β-Adrenoceptor (Gs-coupled) ne_release->beta d1_like D1-like Receptors (Gs-coupled) da_release->d1_like d2_like D2-like Receptors (Gi-coupled) da_release->d2_like plc ↑ PLC alpha1->plc ac_inhibit_ne ↓ Adenylyl Cyclase alpha2->ac_inhibit_ne ac_activate_ne ↑ Adenylyl Cyclase beta->ac_activate_ne ip3_dag ↑ IP3 & DAG plc->ip3_dag camp_decrease_ne ↓ cAMP ac_inhibit_ne->camp_decrease_ne camp_increase_ne ↑ cAMP ac_activate_ne->camp_increase_ne ac_activate_da ↑ Adenylyl Cyclase d1_like->ac_activate_da ac_inhibit_da ↓ Adenylyl Cyclase d2_like->ac_inhibit_da camp_increase_da ↑ cAMP ac_activate_da->camp_increase_da camp_decrease_da ↓ cAMP ac_inhibit_da->camp_decrease_da

Caption: Downstream Signaling of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl.

Conclusion

The mechanism of action of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is primarily driven by its function as a potent norepinephrine releasing agent, with a secondary, less potent dopamine releasing activity. Its interaction with NET and DAT leads to a significant increase in the synaptic concentrations of these catecholamines, which in turn activate a range of postsynaptic adrenergic and dopaminergic receptors. This detailed understanding of its molecular pharmacology, supported by the experimental methodologies outlined in this guide, is essential for the continued investigation of its therapeutic potential and for the development of novel compounds targeting the monoamine transport systems.

References

  • Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem Scientific Resources.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. BenchChem Scientific Resources.
  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. BenchChem Scientific Resources.
  • Gordin, M., & Maher, T. J. (1996). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. General Pharmacology: The Vascular System, 27(7), 1187-1191. [Link]

  • Ortega, J. E., et al. (2014). In Vivo Brain Microdialysis of Monoamines. In Neuromethods (pp. 231-252). Humana Press. [Link]

  • Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. [Link]

  • Wang, M., et al. (2013). Cross interaction of dopaminergic and adrenergic systems in neural modulation. American Journal of Alzheimer's Disease & Other Dementias®, 28(5), 437-444. [Link]

  • El-Masry, S., et al. (2010). Effects of Synephrine and β-Phenethylamine on Human α-Adrenoceptor Subtypes. Planta Medica, 76(05), P034. [Link]

  • Broadley, K. J. (2017). Adrenoceptors: Classification and Distribution. In Autonomic Pharmacology (pp. 43-68). Taylor & Francis. [Link]

  • Zwart, P., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12539. [Link]

  • Che, P., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(7), 867-882. [Link]

  • Zwart, P., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12539. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1633-1644. [Link]

  • Smith, K. M., et al. (2012). CNS Dopamine Transmission Mediated by Noradrenergic Innervation. Journal of Neuroscience, 32(18), 6295-6304. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 203-229). Humana Press. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Evans, G. J. (2015). Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. Cold Spring Harbor Protocols, 2015(5), pdb-prot083469. [Link]

  • Zwart, P., et al. (2023). Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Molecular Pharmaceutics, 20(1), 356-367. [Link]

  • University of Kansas Medical Center. (n.d.). Adrenergic, Autonomic pharmacology. Medical Pharmacology. [Link]

  • Park, T. J., et al. (2000). In Vivo Microdialysis Measures of Extracellular Norepinephrine in the Rat Amygdala during Sleep-wakefulness. The Korean Journal of Physiology & Pharmacology, 4(4), 289-294. [Link]

  • Penmatsa, A., et al. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 503(7474), 1-6. [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

  • Jing, L., et al. (2008). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Journal of Chromatographic Science, 46(4), 318-321. [Link]

  • McCune, M. A., et al. (2020). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 11, 593894. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2016). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 1-20). Humana Press. [Link]

  • Marchese, M., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. International Journal of Molecular Sciences, 24(7), 6496. [Link]

  • Reith, M. E., et al. (2004). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Neurochemistry, 88(2), 427-439. [Link]

  • Sase, A., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1143610. [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Wikipedia. [Link]

  • Bio-protocol. (2024). Protocol for simultaneous evaluation of neuronal activity and neurotransmitter release following chronic amyloid-beta oligomer i. bioRxiv. [Link]

  • Zahniser, N. R., & Sorkin, A. (2004). Substrate-induced trafficking of the dopamine transporter in heterologously expressing cells and in rat striatal synaptosomal preparations. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 523-531. [Link]

  • Nielsen, S. M., et al. (2024). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. MedChemComm, 15(2), 316-326. [Link]

  • Newman-Tancredi, A., et al. (1998). Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist. Molecular Pharmacology, 53(6), 1071-1077. [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. PubChem. [Link]

  • SIELC Technologies. (n.d.). Norephedrine. SIELC Technologies. [Link]

  • MilliporeSigma. (n.d.). (1S,2R)-(+)-Norephedrine 98. MilliporeSigma. [Link]

  • Heien, M. L., et al. (2005). In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry. Journal of Neurochemistry, 93(5), 1369-1377. [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 673. [Link]

  • Welch, A. S., & Welch, B. L. (1969). A rapid and sensitive procedure for the combined assay of noradrenaline, dopamine, and serotonin in a single brain sample. Analytical Biochemistry, 30(1), 161-179. [Link]

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Precision Synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride , designed for research and drug development professionals.

Technical Monograph & Protocol Guide

Executive Summary & Structural Distinction[1]

This guide details the synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol , a specific regioisomer and stereoisomer of the phenylpropanolamine family.[1] It is crucial to distinguish this compound from its more common isomer, Norephedrine (2-amino-1-phenylpropan-1-ol).

  • Target Molecule (Regioisomer): The amino group is attached to the benzylic carbon (C1), and the hydroxyl group is on the homobenzylic carbon (C2).

  • Stereochemistry: The (1S,2R) configuration corresponds to the erythro relationship, achievable via specific inversion strategies or cis-alkene precursors.

  • Applications: This compound serves as a critical chiral scaffold for the synthesis of oxazoline ligands, specific NMDA receptor antagonists, and as a resolving agent in high-value pharmaceutical manufacturing.

Structural Comparison Table
FeatureTarget: (1S,2R)-1-Amino-2-ol Norephedrine (Standard)
IUPAC Name (1S,2R)-1-Amino-1-phenylpropan-2-ol(1R,2S)-2-Amino-1-phenylpropan-1-ol
Connectivity Ph-CH(NH₂) -CH(OH)-CH₃Ph-CH(OH) -CH(NH₂)-CH₃
Regio-Class Iso-norephedrine (Benzylic Amine)Norephedrine (Benzylic Alcohol)
CAS (HCl) 133735-64-5 154-41-6 (Racemic), 2153-98-2 (+)-isomer

Retrosynthetic Analysis

The synthesis strategy prioritizes regiocontrol (placing the amine at C1) and stereocontrol (establishing the 1S,2R erythro center). The most robust chemical pathway utilizes the Lewis Acid-Promoted Regioselective Ring Opening of a chiral epoxide. This method allows the use of the stable and inexpensive trans-


-methylstyrene as the starting material.
Logic Flow
  • Precursor: trans-

    
    -Methylstyrene.
    
  • Chirality Induction: Asymmetric epoxidation yields the (1R,2R)-epoxide.

  • Regio- & Stereocontrol: Nucleophilic attack by ammonia at the benzylic position (C1).

    • Electronic Bias: Benzylic position is activated for nucleophilic attack under Lewis Acid catalysis.

    • Stereochemical Outcome:

      
      -type attack causes inversion  at C1 (R 
      
      
      
      S), while C2 remains (R).
    • Result: (1R,2R)-Epoxide

      
       (1S,2R)-Amino Alcohol.
      

Retrosynthesis cluster_conditions Key Transformation Logic Target (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl (Target) Intermediate (1R,2R)-1-Phenylpropylene Oxide (Chiral Epoxide) Target->Intermediate Regioselective Aminolysis (Inversion at C1) Starting trans-beta-Methylstyrene (Commercial Precursor) Intermediate->Starting Jacobsen/Shi Epoxidation Logic NH3 attack at Benzylic C1 requires Lewis Acid (e.g. Yb(OTf)3) to overcome steric bias for C2.

Caption: Retrosynthetic tree highlighting the inversion strategy from trans-alkene to erythro-amino alcohol.

Detailed Synthesis Protocol

Phase 1: Asymmetric Epoxidation

Objective: Convert trans-


-methylstyrene to (1R,2R)-1-phenylpropylene oxide with high enantiomeric excess (ee).
  • Reagents: trans-

    
    -Methylstyrene, Jacobsen's Catalyst (S,S-Mn(salen)), NaOCl (bleach), 4-Phenylpyridine N-oxide (PPNO).
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system.

Procedure:

  • Dissolve trans-

    
    -methylstyrene (1.0 eq) and (S,S)-Jacobsen catalyst (2-5 mol%) in DCM.
    
  • Add PPNO (0.2 eq) as an axial ligand to stabilize the active oxidant species.

  • Cool the mixture to 0°C.

  • Slowly add buffered NaOCl (pH 11.3) over 2 hours with vigorous stirring.

  • Monitor: TLC/GC for consumption of alkene.

  • Workup: Separate phases, wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or distillation.

  • Yield/Data: Expect >80% yield, >90% ee of (1R,2R)-1-phenylpropylene oxide .

Phase 2: Regioselective Aminolysis (The Critical Step)

Objective: Open the epoxide ring at the benzylic carbon (C1) with ammonia to install the amine group, inverting the stereocenter to (S).

  • Reagents: (1R,2R)-1-Phenylpropylene oxide, Aqueous Ammonia (25-30%), Ytterbium(III) Triflate [Yb(OTf)₃] (10 mol%).

  • Solvent: THF or Dioxane.

Mechanism & Causality: Standard aminolysis favors attack at the less hindered terminal carbon (C2), producing Norephedrine. To obtain the 1-amino regioisomer , we use Yb(OTf)₃ . This Lewis acid coordinates to the epoxide oxygen, weakening the benzylic C-O bond due to the ability of the phenyl ring to stabilize the developing positive charge (electronic control), overriding the steric preference.

Procedure:

  • Dissolve (1R,2R)-epoxide (1.0 eq) in THF (5 mL/mmol).

  • Add Yb(OTf)₃ (0.1 eq).

  • Add aqueous NH₄OH (10 eq). A large excess of ammonia is vital to prevent dimerization (formation of bis-amino alcohols).

  • Reaction: Stir at room temperature for 12-24 hours. If reaction is sluggish, heat gently to 40°C in a sealed pressure vessel.

  • Monitor: HPLC for the disappearance of epoxide and formation of the regioisomer.

    • Note: The byproduct (2-amino-1-ol) may form in trace amounts; Lewis acid minimizes this.

  • Workup: Dilute with water, extract with DCM (3x). The amino alcohol is amphoteric; ensure pH > 12 for extraction.

  • Purification: The crude oil contains the free base. If regioisomers are present, separate via column chromatography (DCM/MeOH/NH₄OH).

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt.

  • Dissolve the purified free base (1S,2R)-1-amino-1-phenylpropan-2-ol in dry Ethanol or Isopropanol.

  • Cool to 0°C.

  • Add HCl in diethyl ether (2M solution) dropwise until pH ~3.

  • Precipitate forms. Add diethyl ether to maximize crystallization.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Final Product: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride.[2]

Analytical Data & Validation

To validate the synthesis, compare analytical data against established standards.

ParameterSpecificationMethod of Verification
Appearance White crystalline powderVisual Inspection
Melting Point 210–212 °C (dec)Capillary MP apparatus
¹H NMR (D₂O)

7.3-7.5 (m, 5H, Ph), 4.2 (d, 1H, C1-H), 4.0 (m, 1H, C2-H), 1.1 (d, 3H, Me)
Confirms Regioisomer (Coupling constants confirm Erythro)
Chiral HPLC >98% ee, >95% deChiralcel OD-H or AD-H column
Regio-Ratio >20:1 (C1-NH₂ : C2-NH₂)Integration of benzylic proton signals

Pathway Visualization

The following diagram illustrates the reaction pathway and the stereochemical inversion that secures the (1S,2R) configuration.

ReactionPathway Step1 Step 1: Epoxidation (Jacobsen Catalyst) Epoxide (1R,2R)-Epoxide (Trans) Step1->Epoxide Step2 Step 2: Lewis Acid Aminolysis (Yb(OTf)3 + NH3) ProductBase (1S,2R)-Free Base (Erythro) Step2->ProductBase Step3 Step 3: HCl Salt Formation FinalSalt (1S,2R)-HCl Salt Final Product Step3->FinalSalt Substrate trans-beta-Methylstyrene Substrate->Step1 Epoxide->Step2 Inversion at C1 ProductBase->Step3

Caption: Workflow from alkene to hydrochloride salt, emphasizing the stereochemical inversion step.

Safety & Compliance

  • Chiral Epoxides: Potentially mutagenic/alkylating agents. Handle in a fume hood with appropriate gloves.

  • Ammonia (High Pressure): If heating is required, use rated pressure vessels to prevent rupture.

  • Regulatory: While not a controlled substance like Amphetamine, phenylpropanolamine derivatives are monitored precursors in some jurisdictions. Ensure compliance with local regulations regarding "Designer Drug" analogue acts.

References

  • MilliporeSigma. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride Product Page. (CAS 133735-64-5).[2] Retrieved from

  • Corrado, M. L., et al. (2021).

    
    -Methylstyrene". ChemBioChem, 22(13), 2345-2350.[1] 
    
  • Pastó, M., et al. (2003).[3] "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia". Tetrahedron: Asymmetry, 14, 1979-1983. (Describes regioselective opening).

  • Tajbakhsh, M., et al. (2012). "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid". Journal of the Mexican Chemical Society.

  • Sharpless, K. B., et al. (1998). "The Osmium-Catalyzed Asymmetric Aminohydroxylation Process". Angewandte Chemie International Edition, 37, 2132.

Sources

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride literature review

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride , a specific chiral regioisomer of the well-known phenylpropanolamine (norephedrine) family. Unlike norephedrine, where the hydroxyl group is benzylic, this compound features a benzylic amine and a homobenzylic hydroxyl group. This structural inversion confers unique steric and electronic properties, making it a valuable chiral building block and ligand in asymmetric catalysis.

This document is designed for researchers and process chemists, focusing on the compound's synthesis, rigorous characterization, and application in enantioselective transformations.

Part 1: Chemical Identity & Stereochemical Distinction

Core Identification

The distinction between this regioisomer and standard norephedrine is critical for experimental success.

PropertySpecification
IUPAC Name (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Common Synonyms (1S,2R)-1-Amino-1-phenyl-2-propanol HCl; iso-Norephedrine derivative
CAS Number 133735-64-5 (HCl salt); 88082-67-1 (Free base)
Molecular Formula C₉H₁₃NO[1][2] · HCl
Molecular Weight 187.67 g/mol
Melting Point 169–170 °C
Appearance White to pale yellow crystalline powder
Chirality (1S) at C-1 (Benzylic amine), (2R) at C-2 (Hydroxyl)
Structural Visualization

The following diagram illustrates the stereochemical configuration and the key structural difference from norephedrine.

ChemicalStructurecluster_0Target Compound(1S,2R)-1-Amino-1-phenylpropan-2-olcluster_1Comparison: Norephedrine(1S,2R)-2-Amino-1-phenylpropan-1-olC1C1 (S)Benzylic AmineC2C2 (R)Homobenzylic AlcoholC1->C2MeMethyl GroupC2->MePhPhenyl GroupPh->C1NC1C1 (S)Benzylic AlcoholNC2C2 (R)Homobenzylic AmineNC1->NC2

Figure 1: Structural connectivity highlighting the benzylic amine position of the target compound compared to norephedrine.

Part 2: Synthesis & Manufacturing Pathways[1]

Synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol requires controlling both regioselectivity (amine at C1 vs C2) and diastereoselectivity (anti vs syn).

Pathway A: Regioselective Epoxide Opening (Chemical)

The most direct chemical route involves the nucleophilic opening of trans-

  • Precursor: (1R,2R)-1-Phenylpropylene oxide (derived from Sharpless epoxidation of trans-

    
    -methylstyrene).
    
  • Reagent: Aqueous Ammonia / Methanol or Sodium Azide followed by reduction.

  • Mechanism: S_N2 attack at C1 leads to inversion of configuration, yielding the (1S,2R) amino alcohol.

Pathway B: Biocatalytic Cascade (Enzymatic)

Modern synthesis utilizes a multi-enzymatic cascade to achieve >99% enantiomeric excess (ee) and diastereomeric ratio (dr), avoiding the separation issues of chemical routes.

Protocol Overview:

  • Oxidation: Styrene Monooxygenase (SMO) converts trans-

    
    -methylstyrene to the epoxide.
    
  • Hydrolysis: Epoxide Hydrolase (EH) opens the ring to the diol.

  • Amination: Alcohol Dehydrogenase (ADH) and

    
    -Transaminase (
    
    
    -TA) perform a redox-neutral amination.

EnzymaticCascadeStarttrans-β-MethylstyreneEpoxide(1R,2R)-EpoxideStart->EpoxideOxidationDiol(1R,2R)-1-Phenylpropane-1,2-diolEpoxide->DiolHydrolysisTarget(1S,2R)-1-Amino-1-phenylpropan-2-olDiol->TargetBio-amination (Regioselective)SMOStyrene Monooxygenase(SMO)SMO->StartEHEpoxide Hydrolase(EH)EH->EpoxideCascadeADH + ω-Transaminase(Redox Neutral)Cascade->Diol

Figure 2: Biocatalytic cascade for the high-purity synthesis of the (1S,2R) isomer.

Part 3: Applications in Asymmetric Catalysis

The core value of (1S,2R)-1-amino-1-phenylpropan-2-ol lies in its ability to serve as a chiral scaffold. The presence of the benzylic amine creates a distinct chiral pocket compared to norephedrine-derived ligands.

Chiral Ligand Synthesis

It is a precursor for Oxazaborolidines and Chiral Oxazolines .

  • Mechanism: The amino alcohol reacts with borane or acid chlorides to form rigid bicyclic structures that coordinate with Lewis acids.

  • Application: Enantioselective reduction of ketones and alkylation of aldehydes (e.g., diethylzinc addition).

Protocol: Ligand Generation for Diethylzinc Addition

Objective: Synthesize a chiral ligand for the enantioselective ethylation of benzaldehyde.

  • Ligand Formation:

    • Mix (1S,2R)-1-amino-1-phenylpropan-2-ol (1.0 eq) with the aldehyde substrate (catalytic amount often used in situ or pre-formed ligand).

    • Alternatively, react with a sulfonyl chloride to form a sulfonamide ligand.

  • Catalysis:

    • Add Et₂Zn (2.0 eq) to the ligand (5 mol%) in toluene at 0°C.

    • Add benzaldehyde slowly.

    • Causality: The zinc coordinates to the oxygen and nitrogen of the ligand, creating a rigid chiral environment that directs the ethyl group attack to the Si-face or Re-face of the aldehyde, depending on the specific ligand geometry.

Part 4: Analytical Characterization & Quality Control[1]

Trustworthy data is essential for validating the stereochemical integrity of this compound.[3]

High-Performance Liquid Chromatography (HPLC)

Separation of the (1S,2R) isomer from its enantiomer (1R,2S) and regioisomers requires specific chiral stationary phases.[3]

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm
Expected Retention (1S,2R) typically elutes distinct from (1R,2S). Note: Regioisomers (norephedrine types) will have significantly different retention times.
NMR Spectroscopy

The benzylic proton (H1) is a diagnostic marker.

  • 1H NMR (D₂O/CDCl₃): The doublet for the methyl group (C3-H) and the specific coupling constant of the benzylic proton (H1) and homobenzylic proton (H2) allow differentiation from diastereomers.

  • Differentiation: In (1S,2R)-1-amino-1-phenylpropan-2-ol, H1 is attached to a carbon bearing a nitrogen. In norephedrine, H1 is attached to a carbon bearing an oxygen. This results in a significant chemical shift difference (

    
     ~4.0-4.5 ppm for CH-O vs 
    
    
    ~3.5-4.0 ppm for CH-N).

Part 5: Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Handling: The hydrochloride salt is stable but should be handled in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride Product Page. Available at:

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(13), 2345-2350. Available at: [Link]

  • PubChem. Compound Summary: 1-amino-1-phenylpropan-2-ol.[4] Available at: [Link]

An In-Depth Technical Guide to the Research Applications of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1S,2R)-1-Amino-1-phenylpropan-2-ol, also known as (1S,2R)-(+)-Norephedrine, is a chiral amino alcohol that serves as a cornerstone in modern synthetic and medicinal chemistry. While its parent compounds have well-documented pharmacological effects, the hydrochloride salt of this specific stereoisomer is predominantly valued in research as a versatile chiral building block. Its strategic importance lies in its ability to induce stereoselectivity in chemical reactions, making it indispensable for the synthesis of enantiomerically pure compounds. This guide provides an in-depth exploration of the primary research applications of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, focusing on its role as a chiral auxiliary and resolving agent. We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer insights into its application in asymmetric synthesis and the development of novel chemical entities.

Introduction: Understanding the Chiral Scaffolding

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is one of four stereoisomers of phenylpropanolamine.[1] Its structure features two chiral centers at the C1 and C2 positions, bestowing it with distinct three-dimensional geometry. This specific configuration is crucial for its function in stereoselective synthesis. In a research context, the hydrochloride salt is often used to improve the compound's stability and handling characteristics, rendering it as a crystalline solid that is more soluble in certain solvents compared to the free base.[2]

The primary value of this compound stems from its classification as a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single desired stereoisomer.[3][4] After the reaction, the auxiliary can be cleaved and recovered, having fulfilled its role of transferring its "chiral information" to the newly synthesized molecule.

Core Research Applications

The utility of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in research is concentrated in two major areas of synthetic organic chemistry:

  • Asymmetric Synthesis: Serving as a precursor for more complex chiral auxiliaries and ligands.

  • Chiral Resolution: Acting as a resolving agent to separate racemic mixtures of chiral carboxylic acids.

Application in Asymmetric Synthesis: The Chiral Auxiliary Approach

(1S,2R)-Norephedrine is a foundational molecule for creating more sophisticated chiral auxiliaries.[3] These derived auxiliaries are then employed in a variety of stereoselective reactions, such as aldol additions, alkylations, and reductions, which are fundamental for building complex molecules like active pharmaceutical ingredients (APIs).[5][6]

Mechanism of Action: The principle behind using a (1S,2R)-norephedrine-derived auxiliary is steric control. The auxiliary is covalently attached to a flat (prochiral) molecule, creating a new, larger molecule with a defined 3D shape. The bulky phenyl and methyl groups of the norephedrine backbone effectively block one face of the reactive center. Consequently, incoming reagents can only attack from the less hindered face, leading to the preferential formation of one diastereomer.

A prominent example is its use in the synthesis of novel oxadiazinone auxiliaries.[7][8] These auxiliaries have proven highly effective in titanium-mediated asymmetric aldol reactions, yielding products with high diastereoselectivities (often >99:1).[7][8] The success of this stereochemical control is attributed to an "intramolecular chiral relay," where the inherent chirality of the norephedrine core dictates the conformation of the entire system, thereby directing the outcome of the reaction.[7][8]

Workflow: Synthesis and Application of a Norephedrine-Derived Chiral Auxiliary

Below is a generalized workflow illustrating how (1S,2R)-Norephedrine is first converted into a chiral auxiliary, which is then used to direct an asymmetric reaction.

G cluster_0 Part 1: Auxiliary Synthesis cluster_1 Part 2: Asymmetric Reaction cluster_2 Part 3: Cleavage & Recovery Norephedrine (1S,2R)-Norephedrine Auxiliary Chiral Auxiliary (e.g., Oxadiazinone) Norephedrine->Auxiliary [1] Covalent Attachment Reagent1 Coupling Reagent (e.g., Acetone) Attached Substrate-Auxiliary Adduct Substrate Prochiral Substrate (e.g., Propionyl Chloride) Substrate->Attached [2] Acylation Product_D Diastereomerically Enriched Product Attached->Product_D [3] Stereoselective Reaction (e.g., Aldol) Cleavage Hydrolysis Reagent Aldehyde Electrophile (e.g., Aldehyde) Aldehyde->Product_D FinalProduct Enantiopure Product Product_D->FinalProduct [4] Cleavage RecoveredAux Recovered Auxiliary Product_D->RecoveredAux Cleavage->FinalProduct

Sources

Methodological & Application

Technical Guide: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, commonly known as (+)-Norephedrine Hydrochloride , is a privileged chiral scaffold in asymmetric synthesis. Unlike mono-substituted Evans auxiliaries (e.g., valinol-derived), this erythro-amino alcohol yields a 4,5-disubstituted oxazolidinone upon cyclization. The resulting auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , leverages a synergistic steric effect between the C4-methyl and C5-phenyl groups to enforce exceptional facial selectivity in enolate alkylations and aldol reactions.

This guide details the end-to-end workflow for utilizing this auxiliary: from its synthesis and attachment to substrates, through the stereodifferentiating reaction, to the final cleavage and recovery of the chiral controller.[1]

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name (1S,2R)-2-amino-1-phenylpropan-1-ol hydrochloride
Common Name (+)-Norephedrine HCl
CAS Number 37577-28-9 (HCl salt); 154-41-6 (Free base)
Stereochemistry (1S, 2R) [Erythro configuration]
Derived Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Auxiliary CAS 16251-45-9
Primary Utility Asymmetric Alkylation, Aldol Condensation, Diels-Alder
Stereochemical Logic

The utility of this auxiliary stems from the conformational rigidity of the derived oxazolidinone. In the (4R,5S) heterocycle, the C4-methyl and C5-phenyl groups are cis-oriented due to the erythro relationship in the starting material. This specific geometry creates a "locked" steric wall that is often more effective than the flexible benzyl group in phenylalanine-derived auxiliaries.

Stereochemistry Start (1S,2R)-Norephedrine (Erythro) Cyclization Cyclization (Diethyl Carbonate) Start->Cyclization Retention of Configuration Auxiliary (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone Cyclization->Auxiliary Cis-Disubstituted Ring Formation

Caption: Stereochemical retention during the synthesis of the oxazolidinone auxiliary.

Experimental Protocols

Protocol A: Synthesis of the Chiral Auxiliary

Objective: Convert (1S,2R)-norephedrine HCl into (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Reagents:

  • (1S,2R)-Norephedrine HCl (1.0 equiv)

  • Diethyl carbonate (2.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Solvent: Neat or minimal Toluene

Step-by-Step Procedure:

  • Neutralization (if using HCl salt): Dissolve the hydrochloride salt in water, basify with 10% NaOH, and extract with dichloromethane (DCM). Dry over Na2SO4 and concentrate to obtain the free base.

  • Cyclization: In a round-bottom flask equipped with a distillation head, combine the free base (1S,2R)-norephedrine, diethyl carbonate, and anhydrous K2CO3.

  • Heating: Heat the mixture to 110–120°C (oil bath). Ethanol is formed as a byproduct.

  • Distillation: Gradually increase temperature to ~135°C to distill off the ethanol, driving the equilibrium forward. Stir for 12–16 hours until ethanol evolution ceases.

  • Work-up: Cool the mixture to room temperature. Dilute with DCM and wash with water (2x) to remove inorganic salts.

  • Purification: Dry the organic layer (MgSO4) and concentrate. Recrystallize the crude solid from EtOAc/Hexanes (1:2).

    • Expected Yield: 75–85%

    • Appearance: White crystalline solid.

Protocol B: N-Acylation (Attachment of Substrate)

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.

Reagents:

  • (4R,5S)-Auxiliary (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Propionyl Chloride (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Dissolve the auxiliary in anhydrous THF under Nitrogen at -78°C.

  • Lithiation: Add n-BuLi dropwise.[2] Stir for 30 mins. The lithium amide precipitates or forms a suspension.

  • Acylation: Add propionyl chloride dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc, wash with NaHCO3 and brine. Flash chromatography (usually 10-20% EtOAc/Hexanes) yields the N-propionyl oxazolidinone .

Protocol C: Asymmetric Alkylation (The Key Step)

Objective: Stereoselective introduction of an electrophile (R-X).

Mechanism: The reaction proceeds via a Z-enolate .[3] The Lithium cation is chelated by the oxazolidinone carbonyl and the enolate oxygen. The C4-methyl and C5-phenyl groups block the "top" face (Si-face), forcing the electrophile to attack from the "bottom" (Re-face).

Reagents:

  • N-Propionyl Auxiliary (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2–1.5 equiv)

  • Solvent: THF[1]

Step-by-Step Procedure:

  • Enolization: Cool a solution of NaHMDS (or LDA) in THF to -78°C.

  • Addition: Cannulate the solution of N-propionyl auxiliary (in THF) into the base slowly. Stir for 45-60 mins at -78°C to ensure complete Z-enolate formation.

  • Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

  • Reaction: Stir at -78°C for 2–4 hours. (Some unreactive electrophiles may require warming to -40°C, but this risks lower de).

  • Quench: Add saturated NH4Cl at -78°C.

  • Work-up: Extract, dry, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via 1H NMR or Chiral HPLC. Typical dr is >95:5.

Protocol D: Cleavage and Recovery

Objective: Release the chiral product and recover the auxiliary.

Method: Hydrolysis (LiOH/H2O2)

  • Dissolve the alkylated product in THF/Water (3:1).

  • Cool to 0°C. Add 30% H2O2 (4 equiv) followed by LiOH (2 equiv).

  • Stir at 0°C for 1–3 hours. (Peroxide aids in cleaving the steric bulk without racemization).

  • Quench: Add Na2SO3 (sodium sulfite) to destroy excess peroxide.

  • Separation:

    • Basify to pH >10. Extract with DCM. The Auxiliary is in the Organic layer (Recover >90%).

Mechanistic Visualization

The following diagram illustrates the complete cycle, highlighting the critical transition state where stereochemistry is defined.

EvansCycle cluster_0 Phase 1: Preparation cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Release & Recovery Aux Chiral Auxiliary (4R,5S)-Oxazolidinone Acyl N-Acylated Intermediate Aux->Acyl R-COCl / n-BuLi Enolate Z-Enolate (Li-Chelated) Acyl->Enolate NaHMDS / -78°C TS Transition State (Re-face Attack) Enolate->TS R'-X Product_Protected Alkylated Adduct (Single Diastereomer) TS->Product_Protected Stereoselection FinalProd Chiral Carboxylic Acid (Product) Product_Protected->FinalProd LiOH / H2O2 RecoveredAux Recovered Auxiliary (Recycle) Product_Protected->RecoveredAux Cleavage RecoveredAux->Aux Recycle

Caption: The Norephedrine-Oxazolidinone Cycle: From acylation to stereoselective alkylation and recovery.

Performance Comparison

The (1S,2R)-norephedrine auxiliary often outperforms standard Evans auxiliaries (Valine/Phenylalanine derived) in specific cases due to the "buttressing effect" of the disubstituted ring.

FeatureNorephedrine Auxiliary ((4R,5S))Valine Auxiliary ((S)-Valinol)
Ring Substitution 4,5-Disubstituted (Cis)4-Monosubstituted
Steric Bulk High (Methyl + Phenyl)Moderate (Isopropyl)
Crystallinity Excellent (Often crystalline intermediates)Good (Often oils)
Typical Yield (Alkylation) 85–95%80–90%
Diastereoselectivity (dr) >98:2 (Common)>95:5
Cost Low (Norephedrine is a commodity chemical)Moderate

Safety and Compliance

  • Precursor Regulations: (1S,2R)-Norephedrine is a precursor to amphetamine-type stimulants. In many jurisdictions (e.g., US DEA List I, EU Regulation 273/2004), its purchase and handling are strictly regulated. Ensure all "End User Declarations" are filed before procurement.

  • Handling: The hydrochloride salt is a stable solid but can be an irritant. Use standard PPE (gloves, goggles, N95 mask) to prevent dust inhalation.

  • Reaction Safety: The use of n-BuLi and NaHMDS requires anhydrous, inert atmosphere conditions to prevent fire hazards and degradation.

References

  • Preparation of the Auxiliary: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid". Organic Syntheses, 1990 , 68, 83.

  • General Evans Methodology: Evans, D. A.; Ennis, M. D.; Mathre, D. J.[7] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives". Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[7]

  • Norephedrine Specifics: Close, W. J. "The Conformation of the Ephedrines". Journal of Organic Chemistry, 1950 , 15, 1131. (Foundational stereochemistry).[8]

  • Cleavage Protocols: Evans, D. A.; Britton, T. C.; Ellman, J. A. "The asymmetric synthesis of alpha-amino acids. Electrophilic azidation of chiral imide enolates". Journal of the American Chemical Society, 1987 , 109(22), 6881–6883.

Sources

Protocol for using (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in aldol reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5) as a chiral ligand and auxiliary in asymmetric aldol reactions.

Important Note on Regioisomer Identity: This compound is the regioisomer of the classic chiral auxiliary Norephedrine (1-phenyl-2-aminopropan-1-ol). In the subject compound, the amine is benzylic (C1) and the hydroxyl is homobenzylic (C2). This structural distinction alters the chelation bite angle and electronic properties compared to norephedrine, often providing complementary stereoselectivity in metal-mediated transformations.

Introduction & Mechanistic Basis

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a privileged 1,2-amino alcohol scaffold. Its primary utility in aldol chemistry arises from its ability to form rigid, chiral chelates with Lewis acidic metals (Zn, Ti, B). Unlike simple amine bases, the bifunctional nature of this ligand allows it to simultaneously activate the nucleophile (enolate) and the electrophile (aldehyde) within a defined transition state.

Mechanism of Stereocontrol

In Zinc-mediated direct aldol reactions, the ligand forms a bimetallic complex. The amine nitrogen and hydroxyl oxygen coordinate to the zinc center, creating a chiral pocket.

  • The "Open" Transition State: The benzylic amine moiety provides steric bulk that directs the approach of the aldehyde.

  • Zimmerman-Traxler Model: In Boron-mediated enolization (if derivatized to an oxazaborolidine), the ligand forces the enolate geometry (E vs Z) and facial selectivity (Re vs Si) via a chair-like transition state.

Key Applications
  • Direct Aldol Reactions: As a chiral ligand for Diethylzinc (Et₂Zn) or Zinc Triflate (Zn(OTf)₂) mediated additions.

  • Chiral Auxiliary Synthesis: Precursor to chiral Oxazolines (for BOX/PHOX ligands) or Oxadiazinones (Evans-type auxiliaries).

Experimental Protocols

Protocol A: Direct Asymmetric Aldol Reaction (Zinc-Mediated)

This protocol utilizes the amino alcohol directly as a chiral ligand for the condensation of ketones with aldehydes.

Materials & Reagents
  • Ligand: (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (10-20 mol%)

  • Metal Source: Diethylzinc (Et₂Zn, 1.0 M in hexanes) OR Zinc Triflate (Zn(OTf)₂) with amine base.

  • Substrates: Acetophenone (Donor), Benzaldehyde (Acceptor).

  • Solvent: Anhydrous THF or Toluene.

  • Base (for neutralization): Triethylamine (Et₃N) or DBU.

Step-by-Step Procedure

1. Ligand Free-Basing (Critical Step) The hydrochloride salt must be neutralized to coordinate effectively.

  • Weigh (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl (18.7 mg, 0.1 mmol, 20 mol%) into a flame-dried Schlenk flask.

  • Add anhydrous THF (2.0 mL) under Argon.

  • Add Et₃N (14 µL, 0.1 mmol) at 0°C. Stir for 15 minutes.

    • Note: A white precipitate of Et₃N·HCl will form.[1] This can often remain in the flask, but for highest enantiomeric excess (ee), filter the solution via a cannula filter into a fresh reaction vessel.

2. Catalyst Formation

  • Cool the free ligand solution to -20°C.

  • Dropwise add Et₂Zn (0.2 mL, 1.0 M in hexanes, 2 equiv relative to ligand).

  • Allow the mixture to warm to 0°C and stir for 30 minutes. Gas evolution (ethane) indicates the formation of the Zinc-alkoxide complex.

    • Checkpoint: The solution should be clear and colorless to pale yellow.

3. Aldol Reaction

  • Add the ketone substrate (e.g., Acetophenone, 0.5 mmol) to the catalyst solution at 0°C. Stir for 15-30 minutes to generate the Zinc enolate.

  • Cool the mixture to the desired reaction temperature (typically -20°C to -78°C).

  • Slowly add the aldehyde (e.g., Benzaldehyde, 0.5 mmol) over 10 minutes.

  • Stir at temperature for 12-24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

4. Quench & Workup

  • Quench with saturated aqueous NH₄Cl (2 mL).

  • Extract with EtOAc (3 x 5 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel).

Protocol B: Synthesis of Chiral Oxazoline Ligand (Auxiliary Route)

For researchers requiring a stable, reusable catalyst, converting the amino alcohol into an Oxazoline (e.g., for Cu-catalyzed reactions) is recommended.

Reaction Scheme

(1S,2R)-Amino-Alcohol + Nitrile/Acid


 Chiral Oxazoline
Procedure
  • Mix: Combine (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl (1.0 equiv) with the corresponding Nitrile (e.g., Benzonitrile, 1.2 equiv) and ZnCl₂ (0.1 equiv) in Chlorobenzene.

  • Heat: Reflux at 130°C for 24 hours. The high temperature drives the condensation and cyclization.

  • Workup: Cool, dilute with DCM, wash with water. The product is the (4S,5R)-4-methyl-5-phenyl-2-substituted-oxazoline .

  • Application: Use this oxazoline (with Cu(OTf)₂) for Mukaiyama aldol reactions.

Data Presentation & Optimization[2]

Table 1: Troubleshooting & Optimization Guide

VariableObservationOptimization Action
Moisture Sensitivity Low yield, unreacted aldehydeEnsure THF is distilled over Na/Benzophenone. Use flame-dried glassware.
Low ee% Background reaction (racemic)Increase ligand loading to 20 mol%. Lower reaction temperature to -40°C.
Ligand Solubility Precipitate persists after base addUse Toluene instead of THF. Ensure full neutralization of HCl salt.
Diastereocontrol (dr) Poor syn/anti ratioSwitch metal source to TiCl₄ (Titanium enolates give sharper Zimmerman-Traxler states).

Mechanism Visualization

The following diagram illustrates the catalytic cycle for the Zinc-mediated aldol reaction using the (1S,2R) ligand.

AldolMechanism Start Ligand Precursor (1S,2R)-Amino Alcohol HCl FreeBase Free Base Ligand (Neutralization) Start->FreeBase Et3N, THF ZnComplex Active Catalyst (Zn-Alkoxide Chelate) FreeBase->ZnComplex Et2Zn (-20°C) Enolate Chiral Zinc Enolate (Substrate Coordination) ZnComplex->Enolate + Ketone TS Transition State (Zimmerman-Traxler) Enolate->TS + Aldehyde Product Aldol Adduct (High ee) TS->Product Hydrolysis Product->ZnComplex Catalyst Regeneration

Caption: Catalytic cycle showing the activation of the (1S,2R) ligand by Diethylzinc, enolate formation, and the stereodefining transition state.

References

  • Sigma-Aldrich. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride Product Specification.

  • Wipf, P., & Wang, X. (2002).[2] Synthesis of Oxazolines from Amino Alcohols.[2][3][4][5] Tetrahedron Letters. (General protocol for oxazoline synthesis from 1,2-amino alcohols).

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Enantioselective Aldol Reaction via a Zinc-Amino Alcohol Complex. Journal of the American Chemical Society. (Foundational protocol for Zn-Amino Alcohol aldol chemistry).

  • BenchChem. Application Notes for (1R,2S)-1-amino-2-indanol and analogs. (Comparative protocols for amino alcohol ligands).

Sources

Application Note: HPLC Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride . This compound is a specific regioisomer of phenylpropanolamine (norephedrine) and is frequently employed as a chiral auxiliary or intermediate in the asymmetric synthesis of pharmaceutical agents.

Introduction & Compound Profile

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a structural regioisomer of the sympathomimetic drug norephedrine (2-amino-1-phenylpropan-1-ol). Unlike norephedrine, where the hydroxyl group is benzylic, this compound features a benzylic amine and a secondary alcohol at the C2 position.[1]

This structural distinction significantly alters its chromatographic behavior and chemical stability.[1][2] The compound is widely utilized as a chiral building block and ligand in stereoselective synthesis.[1][3] Critical quality attributes (CQAs) for this material include Chemical Purity (absence of regioisomers and synthetic byproducts) and Enantiomeric Purity (absence of the (1R,2S) enantiomer and (1S,2S)/(1R,2R) diastereomers).[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Molecular Formula C₉H₁₃NO[2] · HClSalt form is highly water-soluble.[2]
Molecular Weight 187.67 g/mol (HCl salt)Low MW requires minimal dead volume.[1]
pKa (Base) ~9.0 - 9.5 (Amine)Basic; requires acidic mobile phase or high pH stable columns to prevent tailing.[2]
UV Absorption λmax ~210 nm, 257 nmWeak chromophore (phenyl ring).[1] Detection at 210 nm is sensitive but prone to solvent noise; 254 nm is specific but less sensitive.[1][2]
Chirality Two chiral centers (C1, C2)Four possible stereoisomers.[1] Specificity for (1S,2R) is required.

Analytical Strategy & Workflow

The analysis is divided into two distinct protocols to ensure comprehensive characterization.

AnalyticalWorkflow Sample Raw Sample (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl Prep Sample Preparation Dissolve in Mobile Phase Sample->Prep Achiral Protocol A: Chemical Purity (RP-HPLC) Prep->Achiral Assay & Impurities Decision Purity > 98%? Achiral->Decision Check Area % Chiral Protocol B: Enantiomeric Purity (NP-HPLC) Report Final CoA Release Chiral->Report ee > 99% Decision->Chiral Yes Reject OOS Investigation Decision->Reject No

Figure 1: Analytical workflow for the quality control of (1S,2R)-1-Amino-1-phenylpropan-2-ol.

Protocol A: Chemical Purity & Assay (RP-HPLC)

This method separates the main analyte from synthesis byproducts (e.g., acetophenone derivatives) and regioisomers.[1]

Chromatographic Conditions
  • Column: C18 (L1), End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

    • Rationale: End-capping reduces silanol activity, minimizing peak tailing for the free amine.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1000 mL water.[1][2] Adjust pH to 2.5 with Phosphoric Acid (85%).[1] Filter (0.45 µm).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (or Gradient for complex matrices).[1]

    • Standard Isocratic Ratio: Buffer:ACN (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (85:15).[1]

  • Standard Stock: 1.0 mg/mL in Diluent.[1][2]

  • Working Standard: Dilute Stock to 0.1 mg/mL.

System Suitability Criteria
ParameterAcceptance Limit
Retention Time (RT) ~4.5 - 6.0 min
Tailing Factor (T) NMT 1.5
Theoretical Plates (N) NLT 5000
RSD (Area, n=6) NMT 2.0%

Protocol B: Chiral Purity (Normal Phase HPLC)

This method quantifies the enantiomeric excess (ee) and detects the presence of the enantiomer (1R,2S) and diastereomers.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).[2]

    • Rationale: Polysaccharide-based columns provide superior chiral recognition for amino alcohols via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[2]

    • Critical Note: DEA is mandatory to suppress the ionization of the amine, ensuring sharp peaks and proper interaction with the chiral selector.[1]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 25°C.

  • Detection: UV at 215 nm.[1][2]

  • Run Time: 20 minutes (Enantiomers typically elute between 8–15 mins).[1]

Sample Preparation (Chiral)
  • Diluent: n-Hexane : IPA (50:50).[2]

  • Sample Concentration: 0.5 mg/mL.

    • Note: The HCl salt may not dissolve directly in Hexane.[1] Dissolve the sample in pure IPA first, then dilute with Hexane. If solubility persists as an issue, add 1 drop of DEA to the sample vial to liberate the free base.[1]

Separation Mechanism & Elution Order

In this Normal Phase system:

  • Interaction: The hydroxyl and amino groups of the analyte form hydrogen bonds with the carbamate groups of the amylose backbone.[1]

  • Elution: Typically, the (1S,2R) isomer elutes differently from the (1R,2S). The exact order must be determined by injecting a racemic standard.[1][2]

Method Development & Troubleshooting Guide

Common issues encountered with amino alcohols and their remediation strategies.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift CheckpH Check Buffer pH Must be < 3.0 (RP) or Basic (NP) Tailing->CheckpH Solvent Incompatible Diluent (Strong Solvent Effect) Split->Solvent Equil Column Equilibrium (Amine adsorption) Drift->Equil AddTEA Add Ion Pair/Blocker (e.g., TEA) to MP CheckpH->AddTEA If pH OK ReduceInj Reduce Inj. Vol or Match Diluent to MP Solvent->ReduceInj Passivate Passivate Column with high conc. buffer Equil->Passivate

Figure 2: Troubleshooting logic for amino alcohol HPLC analysis.

Key Troubleshooting Tips:
  • Peak Tailing: The free amine interacts strongly with residual silanols on silica columns.[1][2]

    • Fix: In RP-HPLC, ensure pH is low (< 3.[2]0) to protonate the amine.[1] In NP-HPLC, maintain DEA concentration (0.1%).

  • Solubility (Chiral Method): The HCl salt is hydrophilic.[1]

    • Fix: Use IPA as the primary solvent for stock preparation.[1][2] Ensure the final Hexane content does not precipitate the salt.[1]

  • Detection Sensitivity:

    • Fix: If 215 nm is too noisy due to solvent cut-off (especially with IPA), switch to 254 nm, though sensitivity will decrease by approx. 5-10x.[2]

References

  • Sigma-Aldrich. (2023). 1-Amino-1-phenylpropan-2-ol hydrochloride Product Specification. Retrieved from [2]

  • BenchChem. (2025).[1][2][4][5] Application Notes for Chiral HPLC Analysis of Amino Alcohols. Retrieved from

  • CymitQuimica. (2023).[1][2] CAS 52500-61-5: 1-amino-1-phenylpropan-2-ol Properties.[2][6] Retrieved from

  • Advanced ChemBlocks. (2026). (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride COA. Retrieved from

  • ResearchGate. (2025). HPLC determination of phenylpropanolamine derivatives. Retrieved from

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (1S,2R)-(+)-Norephedrine hydrochloride). As a crucial analytical technique in pharmaceutical development and quality control, NMR spectroscopy offers unambiguous structural elucidation and confirmation of this chiral amine. This document outlines optimized protocols for sample preparation and data acquisition, presents a comprehensive analysis of the spectral data in common deuterated solvents, and explains the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Importance of NMR in Pharmaceutical Analysis

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a key chiral building block in organic synthesis and a member of the phenylpropanolamine class of compounds, which have a history of use as decongestants.[1][2][3] The hydrochloride salt is a common and stable form for handling and formulation. For regulatory and safety purposes, unequivocal confirmation of its structure, including its specific stereochemistry, is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.[4] The chemical shift (δ), spin-spin coupling (J), and signal integration in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for a complete and unambiguous assignment of the molecular structure. This guide serves as a practical resource for researchers to reliably perform and interpret NMR analysis of this important pharmaceutical compound.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Sample Preparation

The hydrochloride salt of (1S,2R)-1-Amino-1-phenylpropan-2-ol is a polar, ionic compound, dictating the choice of deuterated solvents.[2] Deuterium oxide (D₂O) and deuterated methanol (CD₃OD) are excellent choices due to their high polarity and ability to readily dissolve the analyte.

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 10-20 mg of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or CD₃OD) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved, ensuring a homogenous solution.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used. For CD₃OD, tetramethylsilane (TMS) can be used.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality Behind Choices: The use of a relatively high sample concentration ensures a good signal-to-noise ratio, particularly for ¹³C NMR which has a much lower natural abundance than ¹H.[5] Filtering the sample is a critical step to ensure magnetic field homogeneity across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adapted as necessary for instruments of different field strengths.

Table 1: Recommended NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Operating Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 16-641024-4096
Spectral Width 12-16 ppm200-220 ppm
Temperature 298 K (25 °C)298 K (25 °C)

Trustworthiness of the Protocol: A sufficient relaxation delay (d1) is crucial for accurate signal integration in ¹H NMR, ensuring that all protons have fully relaxed before the next pulse. For ¹³C NMR, a larger number of scans is required to compensate for the low natural abundance of the ¹³C isotope.

Spectral Analysis and Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectra of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in Deuterium Oxide (D₂O).

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms are numbered as shown in the diagram below.

Figure 1: Structure of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride with atom numbering.

¹H NMR Spectrum (400 MHz, D₂O)

The ¹H NMR spectrum in D₂O is simplified by the exchange of the labile protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups with deuterium, causing their signals to disappear.

Table 2: ¹H NMR Data for (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (C1-C3, C5-C6) 7.46 - 7.51Multiplet-5H
H7 5.01Doublet4.01H
H8 3.72Doublet of Quartets4.0, 6.81H
H9 1.22Doublet6.83H

Data sourced from ChemicalBook for DL-Norephedrine hydrochloride, which is spectrally equivalent to the (1S,2R) enantiomer in an achiral solvent.[6]

Interpretation and Causality:

  • Aromatic Protons (H-Ar): The five protons on the phenyl ring appear as a complex multiplet between 7.46 and 7.51 ppm. This downfield shift is characteristic of protons attached to an aromatic system.

  • Benzylic Proton (H7): The proton on the carbon bearing the hydroxyl group (C7) resonates as a doublet at 5.01 ppm. Its downfield position is due to the deshielding effects of both the adjacent phenyl ring and the electronegative oxygen atom. It appears as a doublet due to coupling with the single proton on C8 (H8), with a coupling constant of approximately 4.0 Hz.

  • Methine Proton (H8): This proton, adjacent to the ammonium group, is observed at 3.72 ppm. The strong electron-withdrawing effect of the positively charged ammonium group (-NH₃⁺) causes a significant downfield shift compared to a neutral amine.[7] The signal is a doublet of quartets due to coupling with H7 (J = 4.0 Hz) and the three protons of the methyl group (H9) (J = 6.8 Hz).

  • Methyl Protons (H9): The methyl group protons appear as a doublet at 1.22 ppm, the most upfield signal, due to coupling with the adjacent methine proton (H8) with a coupling constant of 6.8 Hz.

¹³C NMR Spectrum (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: ¹³C NMR Data for (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in D₂O

CarbonChemical Shift (δ, ppm)
C9 13.26
C8 53.07
C7 73.72
C1, C2, C3, C5, C6 (Ar) 127.20, 129.44, 129.71
C4 (Ar-ipso) 139.29

Data sourced from ChemicalBook for DL-Norephedrine hydrochloride.[6]

Interpretation and Causality:

  • Methyl Carbon (C9): The most shielded carbon, appearing at 13.26 ppm, is the methyl carbon.

  • Methine Carbon (C8): The carbon attached to the ammonium group resonates at 53.07 ppm.

  • Benzylic Carbon (C7): The carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom, appearing at 73.72 ppm.

  • Aromatic Carbons (C1-C6): The carbons of the phenyl ring appear in the typical aromatic region between 127 and 140 ppm. The signal at 139.29 ppm corresponds to the ipso-carbon (C4), which is the carbon directly attached to the propanol side chain. The other aromatic carbons produce signals around 127.20, 129.44, and 129.71 ppm.

Workflow and Logic: Ensuring Data Integrity

The following diagram illustrates the logical workflow for the NMR analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, emphasizing the self-validating nature of the process.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL D₂O/CD₃OD weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer Parameters (Table 1) transfer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 process Fourier Transform & Phase Correction acquire_H1->process acquire_C13->process reference Calibrate to Solvent/Standard Signal process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals (Tables 2 & 3) integrate->assign check_integration Verify ¹H Integration Ratios assign->check_integration check_multiplicity Confirm Coupling Patterns assign->check_multiplicity check_shifts Compare with Expected Chemical Shifts assign->check_shifts final_confirmation Structure Confirmed check_integration->final_confirmation check_multiplicity->final_confirmation check_shifts->final_confirmation

Figure 2: Workflow for NMR Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl.

This systematic approach ensures that the final structural confirmation is based on a cohesive and internally consistent set of data. For instance, the integration of the ¹H NMR signals must correspond to the number of protons in each environment, and the observed multiplicities must be consistent with the neighboring protons as predicted by the n+1 rule.

Conclusion

This application note has detailed a robust and reliable methodology for the NMR spectroscopic analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral assignments and interpretations, grounded in fundamental principles of NMR theory, serve as a reliable reference for the structural verification of this compound. This ensures the identity and purity of the material, which is a critical requirement in pharmaceutical research and development.

References

  • American Chemical Society. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4786, (1S,2R)-(+)-Norephedrine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433169, Phenylpropanolamine hydrochloride, (+)-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62943, Phenylpropanolamine Hydrochloride. PubChem. [Link]

  • RSC Publishing. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications. [Link]

  • ResearchGate. (2025). Absolute configuration of amino alcohols by H-1-NMR. [Link]

  • ACS Publications. (2002). Conformational Studies by Dynamic NMR. 88.1 Stereomutation Processes in the Diastereoisomers of a Representative Amino Alcohol and Related Amide Precursors. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2006). [11C]Norepinephrine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ACS Publications. (1974). Radiopharmaceuticals. 12. New rapid synthesis of carbon-11-labeled norepinephrine hydrochloride. Journal of Medicinal Chemistry. [Link]

  • Jung, M. E., & McCombs, C. A. (1978). Nuclear Magnetic Resonance Manifestation of the Configurational Differences between the L- and D-Norepinephrine Complexes with Cobaltous Adenosine S'-Triphosphate, an Aqueous Chiral Shift Reagent. Journal of the American Chemical Society, 100(16), 5207-5209. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Crystal Growth & Design. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Magnetic Resonance in Chemistry. (2023). Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

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Chiral resolution with (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Chiral Resolution Using (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Diastereomeric salt crystallization remains a robust, scalable, and widely employed method for achieving this separation.[2][3][4][5] This application note provides a detailed technical guide for researchers and drug development professionals on the use of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as (+)-Norephedrine hydrochloride, as a chiral resolving agent for racemic acids. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss critical parameters that ensure a successful and efficient resolution process.

Principle of Diastereomeric Salt Resolution

The foundational principle of this resolution technique hinges on the conversion of a racemic mixture of a chiral acid into a pair of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[1][6] However, by reacting the racemic acid, (R/S)-Acid, with an enantiomerically pure chiral base like (1S,2R)-1-Amino-1-phenylpropan-2-ol, two diastereomeric salts are formed:

  • [(R)-Acid]•[(1S,2R)-Base]

  • [(S)-Acid]•[(1S,2R)-Base]

These diastereomers are not mirror images of each other and, crucially, exhibit different physicochemical properties, most notably different solubilities in a given solvent system.[2][7] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the enantiomerically pure acid is liberated from the salt, and the valuable chiral resolving agent can be recovered for reuse.[7][8]

Mechanism of Chiral Recognition and Salt Formation

The efficacy of (1S,2R)-1-Amino-1-phenylpropan-2-ol as a resolving agent stems from its rigid three-dimensional structure, which features multiple potential points of interaction. Chiral recognition during salt formation is a complex process governed by a combination of ionic bonding, hydrogen bonding, and steric interactions. The amino group of the resolving agent is protonated by the carboxylic acid, forming the primary ionic bond of the salt. The hydroxyl group and the phenyl ring on the resolving agent provide additional sites for hydrogen bonding and π-stacking interactions, respectively. The specific spatial arrangement of these groups creates a distinct chiral environment, leading to a more thermodynamically stable crystal lattice for one diastereomeric salt over the other, resulting in lower solubility.

cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation & Recovery Racemic_Acid Racemic Mixture ((R)-Acid & (S)-Acid) Salt_Formation Salt Formation in Solvent (Proton Transfer) Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent (1S,2R)-1-Amino-1-phenylpropan-2-ol Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomers [(R)-Acid • (1S,2R)-Base] [(S)-Acid • (1S,2R)-Base] Salt_Formation->Diastereomers Crystallization Selective Crystallization (Cooling / Evaporation) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomer (Solid Crystals) Filtration->Less_Soluble Solid More_Soluble More Soluble Diastereomer (in Mother Liquor) Filtration->More_Soluble Liquid Basification_B Basification (e.g., NaOH) Liberates Chiral Acid Less_Soluble->Basification_B More_Soluble->Basification_B Optional: Recover other enantiomer Acidification_A Acidification (e.g., HCl) Liberates Chiral Base Recovered_Agent Recovered Resolving Agent Acidification_A->Recovered_Agent Basification_B->Acidification_A Aqueous Layer Resolved_Acid Enantiomerically Pure Acid Basification_B->Resolved_Acid

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid.

Materials and Equipment
  • Racemic carboxylic acid

  • (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

  • An appropriate base (e.g., NaOH, KOH) to free the amine from its hydrochloride salt

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water, and mixtures thereof)

  • Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for liberation and recovery steps

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel), and rotary evaporator

  • Analytical equipment for determining optical purity (e.g., Chiral HPLC, Polarimeter)

Protocol 1: Screening for Optimal Resolution Conditions

The success of a diastereomeric resolution is highly dependent on the choice of solvent. A screening experiment is essential to identify a solvent system that provides a significant difference in solubility between the two diastereomeric salts.[9][10]

  • Free Base Preparation: In a flask, dissolve (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in water. Add an equimolar amount of a strong base (e.g., 1M NaOH) to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation in Vials: In a series of small vials, dissolve a small, equimolar amount of the racemic acid and the prepared (1S,2R)-1-Amino-1-phenylpropan-2-ol free base in different solvents or solvent mixtures. Use gentle heating to ensure complete dissolution.

  • Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Analysis: Observe which solvent system yields a good quantity of crystalline solid. Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry. Analyze the optical purity (enantiomeric excess, %ee) of the acid after liberating it from this small sample of crystals. The solvent that provides the highest %ee is selected for the preparative scale.

Protocol 2: Preparative Scale Resolution
  • Dissolution and Salt Formation: In an appropriately sized flask, dissolve the racemic acid (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the pre-determined optimal solvent with gentle heating and stirring until a clear solution is obtained.[10] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the optical purity of the initial crop of crystals.[11]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. For maximal yield, the flask can then be placed in a refrigerator or ice bath.[7] If crystallization is slow, seeding with a few crystals from the screening experiment can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals sparingly with the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[7]

  • Drying: Dry the collected crystals under vacuum to a constant weight. At this stage, the diastereomeric purity can be checked, and if necessary, the salt can be recrystallized from the same solvent system to enhance its purity.[12]

Protocol 3: Liberation of the Enantiomerically Enriched Acid
  • Dissolution of the Salt: Dissolve the dried, purified diastereomeric salt in water.

  • Basification: Add a base (e.g., 1M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free carboxylate salt.[6][7]

  • Extraction of Resolving Agent: Extract the liberated (1S,2R)-1-Amino-1-phenylpropan-2-ol with an organic solvent (e.g., dichloromethane). The aqueous layer now contains the sodium salt of the resolved acid.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH < 2). The enantiomerically enriched carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 4: Recovery of the Chiral Resolving Agent
  • Combine and Dry: Combine the organic extracts from Protocol 3, Step 3. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Remove the solvent by rotary evaporation to recover the (1S,2R)-1-Amino-1-phenylpropan-2-ol free base, which can be reused in subsequent resolutions.

Data Presentation and Troubleshooting

The efficiency of a chiral resolution is evaluated by its yield and the optical purity of the product.

Table 1: Representative Data and Critical Parameters

ParameterTypical Value / RangeRationale and Expert Insight
Molar Ratio (Acid:Base) 1:1 or 1:0.5A 1:1 ratio is standard. Using 0.5 equivalents of the resolving agent can increase the enantiomeric excess of the initial precipitate, as the desired enantiomer selectively crystallizes, leaving the other in solution as a free acid.[11]
Solvent Choice Alcohols, Esters, Ketones, WaterThe solvent's polarity and hydrogen bonding capacity are critical. It must dissolve the salts at a higher temperature but allow for selective precipitation of one diastereomer upon cooling.[2][10]
Crystallization Temperature 0 - 25 °CSlow, controlled cooling is crucial. Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers, reducing optical purity.[10]
Theoretical Max. Yield 50%For a classical resolution, the maximum yield for one enantiomer is 50% of the starting racemic material.[8][13] The other 50% can potentially be recovered and racemized for recycling.[8]
Expected Optical Purity >95% eeWith an optimized protocol, high enantiomeric excess is achievable. May require one or two recrystallizations of the diastereomeric salt to reach >99% ee.[12]

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystallization The diastereomeric salts are too soluble in the chosen solvent. The solution is not saturated.Try a less polar solvent or a mixture of solvents. Concentrate the solution by slowly evaporating some of the solvent. Seeding the solution can also induce crystallization.
Oily Precipitate Forms The melting point of the diastereomeric salt is below the temperature of the solution.Use a more dilute solution or a different solvent system. Try cooling the solution more slowly.
Low Optical Purity (%ee) The solubilities of the two diastereomers are too similar in the chosen solvent. Cooling was too rapid.Re-screen for a more selective solvent. Recrystallize the diastereomeric salt; this process enriches the less soluble diastereomer in the solid phase.[12] Ensure slow, controlled cooling.
Low Yield The desired diastereomeric salt has significant solubility even at low temperatures. Insufficient cooling time.Use a solvent in which the desired salt is less soluble. Increase the cooling time or lower the final temperature.

Applications in Drug Development

The use of enantiomerically pure compounds is a cornerstone of modern pharmacology. Chiral amino alcohols, including norephedrine derivatives, are not only effective resolving agents but are also important chiral building blocks and auxiliaries in the asymmetric synthesis of many active pharmaceutical ingredients (APIs).[14][15] This classical resolution method is particularly valuable during early-stage drug development for producing enantiomerically pure material for pharmacological testing before a more complex asymmetric synthesis is developed. It is also a viable and cost-effective method for large-scale manufacturing.[2]

Conclusion

Chiral resolution by diastereomeric salt formation using (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a powerful and reliable technique for the separation of racemic acids. The success of this method relies on the systematic screening of solvents and the careful control of crystallization conditions. By following the detailed protocols and troubleshooting guides presented in this note, researchers and drug development professionals can effectively implement this methodology to obtain enantiomerically pure compounds essential for their work.

References

  • Benchchem. Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • ACS Publications.
  • ResearchGate.
  • Chemistry LibreTexts. 6.
  • PMC.
  • Benchchem. dealing with solid solutions in diastereomeric salt resolution.
  • ACS Publications. Population Balance Modeling of Diastereomeric Salt Resolution.
  • Chemistry LibreTexts. 5.
  • Sigma-Aldrich. (1S,2R)-(+)-Norephedrine 98%.
  • ACS Publications.
  • Routledge.
  • CrystEngComm.
  • Benchchem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.
  • Wikipedia. Chiral resolution.
  • Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

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Application Note: Advanced GC-MS Derivatization Workflows for (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a chiral 1,2-amino alcohol frequently utilized as a pharmaceutical building block and a product of stereoselective biocatalytic cascades. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges that necessitate rigorous sample preparation and chemical derivatization.

The Causality of GC-MS Challenges

In its native state, the molecule possesses a primary amine (-NH₂) and a secondary hydroxyl (-OH) group. These functional groups are highly polar and prone to hydrogen bonding. When introduced into a GC system, they interact strongly with the free silanol groups on the stationary phase of the column, resulting in severe peak tailing, irreversible adsorption, and poor sensitivity. Furthermore, the underivatized molecule is thermally labile, often undergoing dehydration or deamination in the hot GC inlet. As documented in forensic and toxicological studies of structurally similar amino ketones and alcohols, thermal degradation can severely compromise quantitative accuracy ().

To circumvent these issues, chemical derivatization is mandatory. Derivatization replaces the active protons with non-polar moieties, thereby lowering the boiling point, enhancing thermal stability, and directing mass spectral fragmentation for unambiguous structural elucidation ().

The Necessity of Free-Basing

The compound is typically supplied as a hydrochloride (HCl) salt. HCl salts are non-volatile and insoluble in the aprotic organic solvents required for derivatization. More critically, the chloride ion can react with silylating reagents to form insoluble salts that block the GC syringe and inlet. Therefore, a robust Liquid-Liquid Extraction (LLE) step to convert the salt to its free base is a non-negotiable prerequisite, aligning with established lipid and amine extraction principles ().

Derivatization Strategies & Structural Elucidation

Two primary derivatization pathways are employed for 1,2-amino alcohols:

  • Silylation (MSTFA + 1% TMCS): Replaces active hydrogens with Trimethylsilyl (TMS) groups, forming an N,O-di-TMS derivative. This method is rapid and excellent for general screening.

  • Perfluoroacylation (TFAA): Reacts with the amine and alcohol to form an N,O-di-TFA derivative. This imparts high volatility and is particularly advantageous for trace-level detection due to the electron-withdrawing nature of the fluorine atoms.

Directing MS Fragmentation (Regiochemical Proof)

Derivatization not only improves chromatography but also provides diagnostic mass fragments via α-cleavage between C1 and C2. For the N,O-di-TMS derivative of 1-amino-1-phenylpropan-2-ol, α-cleavage yields highly specific fragments:

  • C1 Fragment: [Phenyl-CH(NH-TMS)]⁺ at m/z 178.

  • C2 Fragment: [CH₃-CH(O-TMS)]⁺ at m/z 117.

This distinct fragmentation pattern differentiates it from its regioisomer, ephedrine (2-amino-1-phenylpropan-1-ol), which yields fragments at m/z 179 and m/z 116.

Data Presentation

Table 1: Quantitative Data & GC-MS Challenges for (1S,2R)-1-Amino-1-phenylpropan-2-ol

ParameterValue / CharacteristicImpact on GC-MS Analysis
Molecular Weight (Free Base) 151.21 g/mol Low MW, elutes near solvent front if underivatized.
LogP (Estimated) ~1.2Polar; requires LLE for organic phase partitioning.
Active Protons 3 (two on -NH₂, one on -OH)Causes severe column adsorption and peak tailing.
Thermal Stability Low (Underivatized)Prone to dehydration/deamination in the GC inlet.

Table 2: Comparison of Derivatization Methods

FeatureMethod A: Silylation (MSTFA)Method B: Acylation (TFAA)
Reagent MSTFA + 1% TMCSTrifluoroacetic Anhydride (TFAA)
Target Groups -OH, -NH₂-OH, -NH₂
Derivative Formed N,O-di-TMSN,O-di-TFA
Reaction Conditions 60°C, 30 min (in Pyridine)60°C, 20 min (in Ethyl Acetate)
Key MS Fragments (α-cleavage) m/z 178, 117m/z 202, 141
Pros Rapid, excellent for screening.High volatility, removes active protons completely.
Cons Moisture sensitive; TMS deposits in source.Requires evaporation step to remove excess acid.

Experimental Protocols (Self-Validating System)

To ensure a self-validating system, this protocol incorporates an Internal Standard (IS) to track extraction recovery, and a Reagent Blank to verify system suitability and rule out artifact peaks.

Phase 1: Free-Basing and Extraction
  • Sample Preparation: Weigh 1.0 mg of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of Ephedrine-d3 (100 µg/mL in methanol) as the IS. Self-validation step: The IS ensures any variance in extraction efficiency or derivatization yield is normalized.

  • Alkalinization: Add 1.0 mL of 1M NaOH to adjust the pH > 10, converting the HCl salt to the free base.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean glass vial containing ~100 mg of anhydrous Na₂SO₄. Causality: Residual water will aggressively quench both MSTFA and TFAA reagents, leading to reaction failure.

Phase 2: Derivatization Reactions

Choose one of the following methods based on your analytical goals:

Method A: Silylation (General Screening)

  • Transfer 500 µL of the dried organic extract to a 2 mL GC auto-sampler vial.

  • Evaporate to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger) and 50 µL of MSTFA containing 1% TMCS.

  • Cap tightly and incubate at 60°C for 30 minutes.

  • Allow to cool to room temperature before GC-MS injection.

Method B: Acylation (High Sensitivity)

  • Transfer 500 µL of the dried organic extract to a 2 mL GC auto-sampler vial.

  • Evaporate to complete dryness under nitrogen.

  • Reconstitute in 50 µL of anhydrous Ethyl Acetate and add 50 µL of TFAA.

  • Cap tightly and incubate at 60°C for 20 minutes.

  • Critical Step: Evaporate the mixture to dryness under nitrogen to remove unreacted TFAA and highly corrosive trifluoroacetic acid byproducts, which rapidly degrade GC columns.

  • Reconstitute the residue in 100 µL of Ethyl Acetate prior to injection.

Phase 3: Quality Control (QC)
  • Reagent Blank: Process 1.0 mL of HPLC water through the exact Phase 1 and Phase 2 steps (without the analyte) to ensure no ghost peaks originate from the reagents or solvents.

Mandatory Visualizations

G A Sample Prep: (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl B Free-Basing (Alkalinization) Add 1M NaOH (pH > 10) A->B C Liquid-Liquid Extraction Extract with Ethyl Acetate B->C D Organic Phase Drying Anhydrous Na2SO4 C->D E Derivatization (MSTFA or TFAA) D->E F GC-MS Analysis (EI Mode, SIM/SCAN) E->F

GC-MS Sample Preparation and Derivatization Workflow.

G A Free Base Amino Alcohol (-NH2, -OH) B Silylation (MSTFA + 1% TMCS) A->B 60°C, 30 min C Acylation (TFAA / Ethyl Acetate) A->C 60°C, 20 min D N,O-di-TMS Derivative (m/z 178, m/z 117) B->D E N,O-di-TFA Derivative (m/z 202, m/z 141) C->E

Silylation and Acylation Pathways for 1,2-Amino Alcohols.

References

  • U.S. Department of Justice (OJP). (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Retrieved from[Link]

  • Greyhound Chromatography. (2023). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from[Link]

  • National Institutes of Health (NIH) / NCBI. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from[Link]

Use of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in the synthesis of 1,2-amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in the Asymmetric Synthesis of 1,2-Amino Alcohols

Executive Summary

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (1S,2R)-(+)-Norephedrine HCl) is a privileged chiral scaffold. While it is itself a 1,2-amino alcohol, its primary utility in high-value synthesis lies in its role as a chiral inductor . This guide details its application as a ligand precursor for the Asymmetric Henry (Nitroaldol) Reaction , a powerful method to synthesize de novo chiral 1,2-amino alcohols from achiral aldehydes. We also cover its conversion into oxazolidinone auxiliaries.

Pre-Analytical Processing: Salt Neutralization

The commercial reagent is supplied as the hydrochloride salt for stability. For all catalytic and auxiliary applications, the free base must be freshly generated to ensure accurate stoichiometry and ligand coordination.

Protocol 1: Quantitative Free-Basing

  • Reagents: (1S,2R)-Norephedrine HCl (10 g), NaOH (1M aqueous), Dichloromethane (DCM).

  • Procedure:

    • Suspend 10 g of the HCl salt in 50 mL of DCM in a separatory funnel.

    • Add 60 mL of 1M NaOH (1.1 equiv). Shake vigorously for 5 minutes until the solid dissolves completely.

    • Separate the organic layer.[1] Extract the aqueous layer twice with 20 mL DCM.

    • Dry combined organics over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the free base as a white crystalline solid or viscous oil.

    • QC Check: ¹H NMR (CDCl₃) should show the disappearance of the broad NH₃⁺ signal (~8.0-8.5 ppm) and appearance of a sharp NH₂ signal (~1.5-2.0 ppm).

Core Application: Asymmetric Synthesis of 1,2-Amino Alcohols via Henry Reaction

The most direct route to new 1,2-amino alcohols using this scaffold is the Copper(II)-Catalyzed Asymmetric Henry Reaction . The norephedrine core is derivatized into a Schiff base ligand, which coordinates Cu(II) to catalyze the addition of nitromethane to aldehydes. The resulting chiral nitroalcohol is then reduced to the target amino alcohol.

Step 3.1: Ligand Synthesis (Schiff Base Formation)

The active catalyst is often a tridentate Schiff base complex derived from salicylaldehyde derivatives.

Protocol 2: Synthesis of the Chiral Ligand (L)*

  • Substrates: (1S,2R)-Norephedrine free base (10 mmol), 3,5-Di-tert-butylsalicylaldehyde (10 mmol).

  • Solvent: Absolute Ethanol (EtOH).

  • Procedure:

    • Dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL absolute EtOH.

    • Add 10 mmol of (1S,2R)-Norephedrine free base.

    • Reflux for 4 hours. The solution will turn deep yellow.

    • Cool to room temperature. The ligand often precipitates. If not, concentrate to 50% volume and cool to 0°C.

    • Filter and wash with cold EtOH. Yield is typically >90%.[2][3]

Step 3.2: The Asymmetric Henry Reaction

This step creates the two new stereocenters.

Protocol 3: Enantioselective Nitroaldol Reaction

  • Catalyst Loading: 5 mol% Cu(OAc)₂[4][5]·H₂O, 5.5 mol% Ligand (L*).

  • Reagents: Benzaldehyde (or derivative) (1.0 mmol), Nitromethane (10 mmol).[4]

  • Solvent: Ethanol (2 mL).

  • Procedure:

    • Catalyst Formation: In a vial, mix Ligand L* (5.5 mol%) and Cu(OAc)₂·H₂O (5 mol%) in EtOH (1 mL). Stir for 1 hour at room temperature. The solution turns a characteristic deep green.

    • Substrate Addition: Add the aldehyde (1.0 mmol) to the catalyst solution.

    • Reaction: Add nitromethane (10 mmol) and stir at 0°C (or RT depending on substrate reactivity) for 24–48 hours.

    • Quench: Filter through a short pad of silica gel to remove the copper catalyst. Elute with EtOAc.

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the chiral β-nitroalcohol .

Step 3.3: Reduction to 1,2-Amino Alcohol

Protocol 4: Hydrogenation

  • Substrate: Chiral β-nitroalcohol from Step 3.2.

  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel.

  • Conditions: H₂ (1 atm or balloon), Methanol, RT, 12 hours.

  • Outcome: Quantitative conversion to the chiral 1,2-amino alcohol with retention of stereochemistry.

Visualization of the Workflow

The following diagram illustrates the catalytic cycle and the flow from the norephedrine scaffold to the target molecule.

G cluster_0 Reagent Prep cluster_1 Catalyst Assembly cluster_2 Asymmetric Synthesis Salt (1S,2R)-Norephedrine HCl Salt FreeBase (1S,2R)-Norephedrine Free Base Salt->FreeBase NaOH/DCM Ligand Schiff Base Ligand (Chiral Scaffold) FreeBase->Ligand Salicylaldehyde EtOH, Reflux Complex Cu(II)-Ligand Active Complex Ligand->Complex Cu(OAc)2 Nitroalcohol Chiral β-Nitroalcohol (New Stereocenters) Complex->Nitroalcohol Catalysis (5 mol%) Aldehyde Achiral Aldehyde + Nitromethane Aldehyde->Nitroalcohol Henry Rxn Target Target 1,2-Amino Alcohol (Enantiopure) Nitroalcohol->Target H2, Pd/C Reduction

Caption: Workflow converting the norephedrine scaffold into a catalyst for generating new chiral amino alcohols.

Secondary Application: Chiral Oxazolidinones

(1S,2R)-Norephedrine is a classic precursor for Evans-type auxiliaries.

Protocol 5: Oxazolidinone Formation

  • Reagents: (1S,2R)-Norephedrine free base, Diethyl carbonate (solvent & reagent), K₂CO₃ (cat).

  • Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

  • Result: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.

  • Use: This auxiliary is acylated and used in asymmetric aldol or alkylation reactions to synthesize complex amino alcohol side chains.

Technical Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Salt Solubility Soluble in water, MeOH; Insoluble in ether/DCM.Must free-base before using in organic solvents for catalysis.
Ligand Color Deep Yellow (Schiff Base).If pale, reaction is incomplete. Check water removal.
Catalyst Color Deep Green (Cu-Complex).If brown/black, Cu(II) may have reduced or aggregated. Ensure reagents are dry.[1]
Enantioselectivity Typically 85–95% ee for Henry Rxn.Lower ee observed at higher temps. Keep at 0°C. Ensure ligand is enantiopure.

References

  • Asymmetric Henry Reaction Review: Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Applications. European Journal of Organic Chemistry.

  • Copper-Catalyzed Nitroaldol: Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003).[6] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society.[7]

  • Norephedrine-Derived Ligands: Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters.

  • Oxazolidinone Synthesis: Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses.

Sources

Technical Guide: Experimental Protocols for (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 2.0 (Technical Release)

Executive Summary & Chemical Profile[2]

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (+)-Norephedrine HCl) is a privileged chiral scaffold in asymmetric synthesis. Unlike its regioisomer pseudoephedrine, the specific spatial arrangement of the amino and hydroxyl groups in the (1S,2R) configuration allows for the formation of rigid bicyclic transition states with boron and zinc, making it an indispensable precursor for CBS-oxazaborolidine catalysts and chiral ligands for alkylation .

This guide details the critical experimental workflows for handling this compound, converting it to its active free-base form, and deploying it in high-value asymmetric transformations.

Chemical Identity Table
ParameterDetail
IUPAC Name (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Common Name (+)-Norephedrine Hydrochloride
CAS Number 133735-64-5 (Specific Isomer Salt)
Molecular Formula C₉H₁₃NO[1] · HCl
Molecular Weight 187.67 g/mol
Appearance White crystalline solid
Solubility Soluble in water, ethanol; sparingly soluble in DCM (as salt)
Regulatory Note List I Chemical (US DEA) / Controlled Precursor. Strict inventory tracking required due to methamphetamine precursor status.

Module 1: Preparation of the Active Free Base

Context: Commercial supplies are stabilized as the hydrochloride salt to prevent oxidation and moisture absorption. However, catalytic applications (CBS reduction, Ligand synthesis) require the free amine/alcohol functionality. Direct use of the salt in organometallic reactions will kill the catalyst.

Protocol A: Neutralization and Extraction

Objective: Isolate (1S,2R)-1-Amino-1-phenylpropan-2-ol (Free Base) with >99% purity.

Reagents:

  • (1S,2R)-Norephedrine HCl (10.0 g, 53.3 mmol)

  • Sodium Hydroxide (2M aqueous solution)

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Sulfate (Anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL separatory funnel, dissolve 10.0 g of the hydrochloride salt in 50 mL of deionized water. Ensure complete dissolution.

  • Basification: Slowly add 2M NaOH (approx. 30-35 mL) while swirling. Monitor pH using a calibrated probe or high-range paper. Target pH is 12-13 . The solution will become cloudy as the free base precipitates/oils out.[3]

  • Extraction:

    • Add 50 mL of DCM.[2] Shake vigorously for 2 minutes, venting frequently.

    • Allow layers to separate. Collect the lower organic layer.

    • Repeat extraction of the aqueous layer with 2 x 30 mL DCM.

  • Drying: Combine organic extracts. Wash once with 20 mL saturated brine. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotavap) at 35°C.

    • Critical Check: The product should appear as a white solid or viscous oil that crystallizes upon standing.

    • Yield Target: > 7.5 g (>93%).

Module 2: Synthesis of CBS-Oxazaborolidine Catalyst

Context: The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for reducing prochiral ketones to chiral secondary alcohols. The (1S,2R)-norephedrine derived catalyst yields the (R)-alcohol from acetophenone derivatives (anti-Prelog selectivity).

Protocol B: In-Situ Catalyst Generation & Reduction

Safety: Borane (BH₃) is pyrophoric. All glassware must be flame-dried and under Argon.

Reagents:

  • (1S,2R)-Norephedrine (Free Base from Module 1) (1.0 eq)[4]

  • Borane-THF Complex (1.0 M solution) (2.2 eq total)

  • Acetophenone (Substrate)[5]

  • THF (Anhydrous)

Experimental Workflow:

  • Catalyst Formation:

    • Charge a flame-dried Schlenk flask with (1S,2R)-Norephedrine (151 mg, 1.0 mmol).

    • Purge with Argon. Add anhydrous THF (5 mL).

    • Add Borane-THF (1.0 M, 1.2 mL, 1.2 mmol) dropwise at 0°C.

    • Reflux: Warm to room temperature, then reflux (65°C) for 1.5 hours. Observation: Hydrogen gas evolution will cease when formation is complete.

    • Mechanism:[6] This forms the active oxazaborolidine hydride species.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -20°C or -78°C (lower temperature = higher enantioselectivity).

    • Add the stoichiometric reductant: Borane-THF (1.0 M, 0.6 mL, 0.6 eq) to the catalyst pool.

    • Slow Addition: Dissolve Acetophenone (120 mg, 1.0 mmol) in 2 mL THF. Add this solution via syringe pump over 30 minutes.

    • Note: Slow addition ensures the ketone reacts with the chiral catalyst complex, not free borane.

  • Quench & Workup:

    • Stir for 20 mins after addition.

    • Quench carefully with Methanol (2 mL) (H₂ evolution!).

    • Add 1M HCl (5 mL) and stir for 10 mins to break the boron-nitrogen bond.

    • Extract with diethyl ether, wash with brine, dry, and concentrate.

Module 3: Synthesis of Chiral Oxazoline Ligands

Context: Reaction with nitriles or imino ethers yields chiral oxazolines, used in asymmetric alkylation or as ligands for Lewis acids.

Protocol C: Cyclization to Oxazoline

Reagents:

  • (1S,2R)-Norephedrine HCl (Direct use possible here, but free base preferred for milder conditions)

  • Imidate ester (e.g., Ethyl benzimidate)

  • Solvent: 1,2-Dichloroethane

Procedure:

  • Reflux (1S,2R)-norephedrine with the imidate ester in dichloroethane for 12-18 hours.

  • The reaction proceeds via nucleophilic attack of the amine on the imidate, followed by elimination of ammonia/ethanol and cyclization by the hydroxyl group.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualized Workflows

Diagram 1: From Salt to Catalyst (Process Flow)

G Salt (1S,2R)-Norephedrine HCl (Stable Storage Form) FreeBase (1S,2R)-Norephedrine (Free Base) Salt->FreeBase 1. NaOH (aq) 2. DCM Extr. CBS Oxazaborolidine Catalyst FreeBase->CBS BH3·THF Reflux Product Chiral Alcohol (>95% ee) CBS->Product R-CO-R' + BH3 -78°C Product->CBS Catalyst Turnover

Caption: Critical path from commercial salt to active asymmetric catalyst.

Diagram 2: CBS Reduction Mechanism Setup

ReactionSetup cluster_0 Reaction Vessel (Schlenk Flask) Catalyst Active Catalyst (In-situ generated) Borane Stoichiometric Borane Source Catalyst->Borane Activates Substrate Prochiral Ketone (Slow Addition) Borane->Substrate Hydride Transfer Control Temp Control (-20 to -78°C) Control->Catalyst Maintains Stereocontrol

Caption: Schematic of the CBS reduction setup emphasizing temperature control and slow addition.

Analytical Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous verification of enantiomeric excess (ee).

AssayMethod DetailsAcceptance Criteria
Enantiomeric Purity Chiral HPLC: Chiralcel OD-H or AD-H column. Mobile Phase: Hexane/IPA (90:10). Flow: 0.5 mL/min.> 99% ee for auxiliary; > 90% ee for reaction products.
Chemical Purity 1H NMR (400 MHz, CDCl3): Check for absence of aliphatic impurities and complete removal of extraction solvents.> 98% integration purity.
Optical Rotation Polarimeter (Na D-line, 20°C). Solvent: Ethanol or MeOH.Compare against lit value: [α]D ≈ +40° (c=7, 1M HCl) [1].[7]

References

  • National Institutes of Health (PMC). Efficient Synthesis of B-Alkylated Oxazaborolidines Derived from Ephedrine and Norephedrine. Available at: [Link]

  • ResearchGate. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a crucial chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes. The following troubleshooting guides and FAQs address specific challenges you may encounter during your experiments, with a focus on improving yield and purity.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields and other common issues in a question-and-answer format, addressing specific problems you may encounter during your experiments.

Q1: My overall yield for the synthesis is consistently low. Where should I begin troubleshooting?

A low overall yield in a multi-step synthesis is a common challenge. The first step is to identify the problematic stage. A systematic approach is crucial.[1]

Recommended Troubleshooting Workflow:

  • Analyze Step-by-Step Yields: If possible, analyze the yield at each step of your synthesis. A significant drop at a particular stage will pinpoint the reaction needing optimization.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as benzaldehyde and nitroethane, as impurities can significantly impact the reaction.[2]

  • Reaction Conditions: Critically evaluate your reaction conditions (temperature, reaction time, stoichiometry, and solvent). Even small deviations can affect the outcome.

  • Intermediate Stability: Consider the stability of your intermediates. Some may be sensitive to air, moisture, or temperature, requiring handling under an inert atmosphere.

  • Purification Methods: Evaluate the efficiency of your purification methods. Product loss can occur during extraction, crystallization, or chromatography.

Q2: I'm observing the formation of diastereomeric impurities. How can I improve the stereoselectivity of the reaction?

Achieving high diastereoselectivity is critical for the synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol. The formation of the undesired (1S,2S), (1R,2S), and (1R,2R) isomers can be a significant issue.

Strategies to Enhance Stereoselectivity:

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts is a common strategy to direct the stereochemical outcome of the reaction. For instance, asymmetric transfer hydrogenation using chiral rhodium complexes can achieve high stereoselectivity.[3][4]

  • Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or transaminases, can offer excellent enantio- and diastereoselectivity.[5][6] For example, a two-step enzyme cascade using a lyase and a selective ω-transaminase can produce the desired stereoisomer in high purity.[5]

  • Dynamic Kinetic Resolution: This technique can be employed to convert the undesired isomer into the desired one in situ, thereby increasing the theoretical maximum yield beyond 50%.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable transition state leading to the desired product.

Q3: My final product is difficult to crystallize, leading to low recovery of the hydrochloride salt. What can I do?

Crystallization is a critical final step for obtaining a pure, solid product. Difficulties in crystallization can be frustrating and lead to significant product loss.

Tips for Improving Crystallization:

  • Solvent Selection: The choice of solvent is paramount. A good crystallization solvent should dissolve the product when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures. For norephedrine hydrochloride, ethanol and ether are commonly used.[7]

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.[2] Allowing the solution to cool to room temperature before placing it in a refrigerator or freezer can be beneficial.[2]

  • Seeding: Introducing a small crystal of the desired product (a seed crystal) can initiate crystallization if spontaneous nucleation is slow.

  • Purity of the Free Base: Ensure the free base is of high purity before converting it to the hydrochloride salt. Impurities can inhibit crystallization.

  • pH Adjustment: Precise pH control during the addition of HCl is important. Excess acid can sometimes hinder crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (1S,2R)-1-Amino-1-phenylpropan-2-ol, and what are their respective advantages and disadvantages?

Several synthetic routes exist, each with its own set of pros and cons. The choice of route often depends on the available resources, scale of synthesis, and desired purity.

Synthetic RouteAdvantagesDisadvantages
Reductive Amination of Phenylacetylcarbinol (PAC) High stereoselectivity can be achieved with enzymatic methods.[5][6]Requires the synthesis of the PAC intermediate, which can have its own challenges.
Asymmetric Hydrogenation of an α-amino ketone precursor Can provide high enantiomeric excess with the right catalyst.[3]Often involves expensive and air-sensitive catalysts.
Resolution of a Racemic Mixture Can be a straightforward approach if a suitable resolving agent is available.The theoretical maximum yield is 50% unless a racemization step is included.
Synthesis from Chiral Pool Starting Materials Can be an efficient way to introduce the desired stereochemistry.Limited by the availability and cost of suitable chiral starting materials.
Q2: What is the role of the catalyst in the asymmetric synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol?

In asymmetric synthesis, the chiral catalyst is responsible for creating the desired stereocenters with high selectivity. It does this by creating a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For example, in asymmetric transfer hydrogenation, a chiral rhodium complex can be used to deliver hydrogen to one face of the substrate preferentially.[3][4]

Diagram of a Catalytic Asymmetric Reaction:

Asymmetric_Catalysis Substrate Prochiral Substrate Intermediate Substrate-Catalyst Complex (Chiral Environment) Substrate->Intermediate Catalyst Chiral Catalyst Catalyst->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Byproduct Catalyst (Regenerated) Intermediate->Byproduct Byproduct->Catalyst

Caption: Asymmetric catalysis workflow.

Q3: How can I effectively monitor the progress of my reaction to optimize reaction time and prevent side product formation?

Monitoring the reaction progress is crucial for maximizing yield and minimizing impurities.

Common Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. Chiral HPLC can be used to monitor the enantiomeric excess.

  • Gas Chromatography (GC): Useful for volatile compounds and can also be used with a chiral column for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used to determine the conversion of starting material to product.

By regularly sampling the reaction mixture and analyzing it with one of these techniques, you can determine the optimal time to stop the reaction, preventing the formation of degradation products or other impurities that can arise from prolonged reaction times.

Experimental Protocol: High-Yield Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride via the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC).

Step 1: Synthesis of (R)-Phenylacetylcarbinol ((R)-PAC)

This step often utilizes a biocatalytic approach for high enantioselectivity.[6]

  • Prepare a fermentation medium containing a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Add benzaldehyde and a pyruvate source to the fermentation broth. The yeast will catalyze the carboligation to form (R)-PAC.

  • Monitor the reaction for completion using HPLC.

  • Extract the (R)-PAC from the broth using an organic solvent (e.g., ethyl acetate).

  • Purify the (R)-PAC by column chromatography or distillation.

Step 2: Reductive Amination of (R)-PAC

  • Dissolve the purified (R)-PAC and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent such as methanol.

  • Add a reducing agent. Sodium borohydride (NaBH₄) is a common choice.[8] Alternatively, catalytic hydrogenation with a catalyst like Raney nickel can be used.[9]

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by TLC or HPLC.

  • Quench the reaction carefully with water.

  • Extract the (1S,2R)-1-Amino-1-phenylpropan-2-ol free base into an organic solvent.

Step 3: Formation and Crystallization of the Hydrochloride Salt

  • Dry the organic extract containing the free base over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve the crude free base in a suitable solvent like ethanol.

  • Add a solution of HCl in ethanol dropwise until the pH is acidic.

  • Cool the solution slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[7]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: (R)-PAC Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Crystallization Benzaldehyde Benzaldehyde + Pyruvate Fermentation Yeast Fermentation Benzaldehyde->Fermentation RPAC (R)-PAC Fermentation->RPAC ReductiveAmination Reductive Amination RPAC->ReductiveAmination AmineSource Amine Source AmineSource->ReductiveAmination ReducingAgent Reducing Agent ReducingAgent->ReductiveAmination FreeBase (1S,2R)-1-Amino-1-phenylpropan-2-ol (Free Base) ReductiveAmination->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl HCl HCl->SaltFormation Crystallization Crystallization SaltFormation->Crystallization FinalProduct (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride Crystallization->FinalProduct

Caption: High-yield synthesis workflow.

References

  • Zuo, L., et al. (2024). N-Selective Alkylation of Norepinephrine by Reductive Amination. Journal of Chemical Science and Practice.
  • Contente, M. L., et al. (2014). Two Steps in One Pot: Enzyme Cascade for the Synthesis of Nor(pseudo)ephedrine from Inexpensive Starting Materials. Angewandte Chemie International Edition. Available at: [Link]

  • Denard, C. A., et al. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry. Available at: [Link]

  • Lee, H.-K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. Available at: [Link]

  • Hartung, W. H. (1931).
  • Hyde, J. F., et al. (1928). The Preparation of 2-Amino-1-phenyl-1-propanol and its Methylated Derivatives. Journal of the American Chemical Society. Available at: [Link]

Sources

Purification of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (+)-Norephedrine HCl or the Erythro isomer).

The purification of this specific diastereomer is chemically sensitive because it often co-exists with its threo diastereomer (Norpseudoephedrine) and unreacted ketone/oxime precursors in the reaction mixture. The protocol below prioritizes diastereomeric enrichment and salt formation without inducing racemization.

Module 1: Critical Process Parameters (CPP)

Before beginning, understand the physicochemical "levers" that control purity.

ParameterSpecificationScientific Rationale
Target Isomer (1S,2R)-ErythroThe erythro HCl salt generally has different solubility profiles in alcoholic solvents compared to the threo form.
pH Control pH 2.0 – 3.0Critical: Insufficient acid leaves oily free base (traps impurities). Excess acid (

pH 1) can cause hydrolysis or hygroscopic "sticky" salts.
Temperature Slow RampRapid cooling traps the threo isomer in the crystal lattice. A cooling rate of 5°C/30 min is recommended.
Solvent System IPA / Et₂OIsopropanol (IPA) dissolves the salt at high temps but not low temps. Diethyl Ether (Et₂O) acts as an anti-solvent to drive yield.

Module 2: Purification Workflow (Standard Operating Procedure)

Phase 1: Isolation of Free Base (From Reaction Mixture)

If your material is already a crude solid HCl salt, skip to Phase 2.

  • Basification: Cool the aqueous reaction mixture to 0–5°C. Slowly add 20% NaOH until pH reaches 12–13.

    • Why: Ensures complete deprotonation of the amine.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Toluene.

    • Note: Avoid Ether here if possible; DCM solubilizes the amino-alcohol better.

  • Washing: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Concentration: Evaporate solvent in vacuo to obtain the Crude Free Base (often a viscous oil or low-melting solid).

Phase 2: Salt Formation & Fractional Crystallization

This step converts the base to the HCl salt and removes the threo impurity.

  • Dissolution: Dissolve the Crude Free Base in Isopropanol (IPA) (approx. 5 mL per gram of base).

    • Tip: If the solution is dark/colored, treat with activated charcoal at 50°C for 15 mins and filter through Celite.

  • Acidification:

    • Cool solution to 0–5°C.

    • Preferred Method: Bubble dry HCl gas into the solution.

    • Alternative Method: Add 5-6N HCl in Isopropanol dropwise.

    • Endpoint: Monitor pH.[1][2][3] Stop when wet pH paper indicates pH 2–3 .

  • Crystallization (The "Crash" Step):

    • Stir the acidic solution at room temperature for 30 minutes.

    • Slowly add Diethyl Ether (or MTBE) as an anti-solvent until the solution turns slightly turbid (cloud point).

    • Ratio: Typically 1:1 to 1:2 (IPA:Ether).

  • Maturation: Store at -10°C to -20°C for 12–24 hours.

  • Filtration: Filter the white precipitate under vacuum / inert gas (Nitrogen).

    • Wash: Wash the cake with cold (1:1) IPA/Ether.[2]

  • Drying: Dry in a vacuum oven at 40°C.

Module 3: Visualized Workflow

PurificationWorkflow Start Crude Reaction Mixture Basify Basify to pH 12-13 (NaOH) Start->Basify Extract Extract into DCM Evaporate to Oil Basify->Extract Organic Layer Dissolve Dissolve Free Base in Isopropanol (IPA) Extract->Dissolve Acidify Add HCl (Gas or IPA-HCl) Target pH 2-3 Dissolve->Acidify Precip Add Anti-Solvent (Ether) Induce Crystallization Acidify->Precip Turbidity Point Filter Filter & Wash (Cold IPA/Ether) Precip->Filter Cooling Dry Pure (1S,2R)-HCl Salt Filter->Dry

Caption: Step-by-step isolation of (1S,2R)-Norephedrine HCl from crude reaction mixtures.

Module 4: Troubleshooting Hub (FAQs)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptoms: Upon adding HCl or cooling, a sticky gum forms at the bottom instead of white crystals.[2] Root Cause:

  • Water Contamination: The solvent system is too "wet." Water increases solubility and prevents lattice formation.

  • Supersaturation: Cooling too fast traps impurities (like the threo isomer) which lower the melting point. Corrective Action:

  • The Re-Heat: Re-heat the mixture until the oil dissolves (add a small amount of IPA if needed).

  • Seeding: Add a tiny crystal of pure (1S,2R)-HCl (if available) at the cloud point.

  • Solvent Swap: If using Ethanol, switch to IPA . Ethanol is often too polar to force precipitation of the pure salt.

Issue 2: Low Melting Point / Wide Melting Range

Symptoms: Target MP is ~172–175°C. Observed MP is 150–160°C. Root Cause: Contamination with the (1R,2R)-threo isomer (Norpseudoephedrine). Corrective Action:

  • Recrystallization: Recrystallize the solid from absolute Ethanol .

    • Mechanism:[2][4] The threo isomer is generally more soluble in ethanol than the erythro form. By dissolving in hot ethanol and cooling, the pure erythro (1S,2R) precipitates, leaving the threo impurity in the mother liquor.

Issue 3: Product is Hygroscopic / Sticky

Symptoms: The powder becomes a paste upon exposure to air. Root Cause: Excess HCl trapped in the crystal lattice. Corrective Action:

  • Wash the crystals with anhydrous Ether (to remove excess acid).

  • Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identification of Failure Oiling Problem: Product Oils Out Problem->Oiling Impure Problem: Low Melting Point (Threo Impurity) Problem->Impure CheckWater Check Water Content Is solvent dry? Oiling->CheckWater Recryst Action: Recrystallize from Absolute Ethanol Impure->Recryst Remove Threo DrySolvent Action: Dry Solvent Use Anhydrous IPA CheckWater->DrySolvent No (Wet) Seed Action: Seed Crystal + Slow Cooling CheckWater->Seed Yes (Dry)

Caption: Decision matrix for common purification failures.

Module 6: Analytical Validation

Once isolated, validate the identity and purity using these benchmarks.

TestExpected Result for (1S,2R)-HClNotes
Melting Point 172 – 175°C Sharp range indicates high purity.
Optical Rotation

(c=7 in water).[5] Negative rotation indicates wrong enantiomer.
Appearance White crystalline needles/plateletsYellowing indicates oxidation; recrystallize with charcoal.

References

  • US Patent 4018829A. Resolution of norephedrine. (Describes the separation of erythro and threo forms). Link

  • PubChem Compound Summary. Norephedrine hydrochloride (CID 40626-29-7). (Physical properties and safety data). Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
  • Yamada, S. et al.Stereoselective synthesis of erythro-2-amino-1-phenylpropan-1-ol. Journal of Organic Chemistry.

Sources

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride . This chiral amino alcohol is a highly valued building block in organic synthesis and medicinal chemistry, often synthesized via highly regio- and stereoselective multi-enzymatic cascades[1].

Because the integrity of your downstream assays and synthetic steps depends entirely on the stereochemical and structural stability of this starting material, this guide moves beyond basic instructions. Here, we explore the causality behind degradation pathways and provide self-validating protocols to ensure absolute experimental reproducibility.

Quantitative Compound Profile

Before troubleshooting, it is critical to establish the baseline physicochemical properties of the compound. The table below summarizes the quantitative data and storage parameters required to maintain >99.5% enantiomeric and diastereomeric purity[1].

PropertyValueReference
Chemical Name (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride[2]
CAS Number 133735-64-5[3]
Molecular Formula C9H14ClNO[4]
Molecular Weight 187.67 g/mol [3]
Appearance White to yellow powder or crystals
Purity Standards ≥ 95.00% - 97.00% (Analytical Grade)[2],
Storage Conditions Inert atmosphere (Ar/N₂), Room Temperature or 2-8°C[3]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Irritant)[4]

Troubleshooting FAQs: Stability & Storage

Issue 1: Yield Inconsistencies and Mass Fluctuations

Q: Why does the mass of my (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl fluctuate on the balance, leading to inconsistent reaction yields? Causality: As a hydrochloride salt of an amino alcohol, this compound is intrinsically hygroscopic. The dense hydrogen-bonding network formed by the chloride anion, the protonated primary amine (-NH₃⁺), and the adjacent hydroxyl (-OH) group rapidly absorbs atmospheric moisture. When weighed on an open benchtop, you are often weighing a transient hydrate rather than the anhydrous salt, leading to a stoichiometric deficiency of the active amine in your coupling reactions. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Weigh the compound inside a glovebox or under a positive stream of dry nitrogen.

Issue 2: Oxidative Degradation (Yellowing)

Q: The white powder has turned yellow over time. Is it still safe to use? Causality: The yellowing of the powder is a classic indicator of trace oxidative degradation. While the hydrochloride salt protects the amine from rapid oxidation compared to its free-base form, exposure to ambient light and atmospheric oxygen can still initiate radical-mediated oxidation at the electron-rich benzylic position (C1). This leads to the formation of trace conjugated impurities (such as imines or ketones) that absorb blue light, causing the yellow appearance. Solution: Store the powder under an inert atmosphere (Argon or Nitrogen) in amber glass vials[3]. If significant yellowing is observed, the batch should be re-crystallized or discarded, as trace oxidized impurities can poison sensitive downstream catalysts.

Issue 3: Loss of Chiral Purity During Free-Basing

Q: We are observing multiple peaks in our chiral HPLC after converting the HCl salt to the free base. Why is the stereochemistry degrading? Causality: The (1S,2R) stereocenters are critical for its function as a chiral building block[5]. The benzylic position (C1) is susceptible to epimerization if exposed to strong bases (e.g., NaOH) or elevated temperatures. Strong alkaline conditions can cause a reversible deprotonation at the benzylic carbon or facilitate a retro-aldol-type cleavage due to the adjacent hydroxyl group, destroying the (1S,2R) stereochemistry[1]. Solution: Only use mild bases (like NaHCO₃) at low temperatures (0–4°C) for free-basing, and extract immediately into an organic solvent to minimize aqueous alkaline exposure.

Visualized Workflow: Handling & Free-Basing

The following logical workflow dictates the optimal path for handling the compound based on your downstream application, ensuring minimal exposure to degradation vectors.

Workflow Step1 Equilibrate to RT (Desiccator, 30 min) Step2 Weigh under Inert Gas (N2 or Ar) Step1->Step2 Step3 Dissolve in Solvent (Aqueous or MeOH) Step2->Step3 Decision Application Type? Step3->Decision PathA Aqueous Assay (Keep pH < 7.0) Decision->PathA Biological/Analytical PathB Organic Synthesis (Free-basing needed) Decision->PathB Synthetic Store Store Aliquots at 4°C (Argon purged, Dark) PathA->Store FreeBase Add sat. NaHCO3 (pH 8) Extract with DCM/EtOAc PathB->FreeBase FreeBase->Store

Workflow for handling, free-basing, and storing (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, the following protocols include built-in validation steps to verify that the chemical integrity of the compound has been maintained.

Protocol A: Moisture-Free Aliquoting and Storage

Objective: Prevent stoichiometric errors and oxidative degradation during routine handling.

  • Equilibration: Remove the sealed vial of (1S,2R)-1-amino-1-phenylpropan-2-ol HCl from cold storage (2-8°C) and place it in a desiccator at room temperature for 30-45 minutes. Causality: This prevents the condensation of ambient moisture onto the cold glass and powder.

  • Inert Environment: Transfer the vial to a glovebox or a nitrogen-purged weighing station.

  • Weighing: Rapidly weigh the required mass into a pre-dried, tared amber vial.

  • Sealing: Purge both the original and new vials with Argon gas for 10 seconds. Cap tightly with PTFE-lined septa to maintain the inert atmosphere[3].

  • Self-Validation Step: For critical GMP or late-stage synthetic steps, perform a Karl Fischer titration on a parallel 10 mg aliquot to quantify the exact water content. Adjust your reaction stoichiometry based on the calculated moisture percentage.

Protocol B: Mild Free-Basing and Extraction

Objective: Isolate the free amino alcohol for organic synthesis while strictly preserving the (1S,2R) stereocenters.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of deionized water in a separatory funnel.

  • Cooling: Chill the solution to 0–4°C using an ice bath. Causality: Low temperatures suppress kinetic side reactions, including oxidation and epimerization at the benzylic position.

  • Basification: Slowly add 15 mL of ice-cold saturated NaHCO₃ solution. Swirl gently. The pH should reach approximately 8.0. Do not use NaOH.

  • Extraction: Add 20 mL of cold Dichloromethane (DCM). Invert the funnel gently 5-6 times. Avoid vigorous shaking to prevent the formation of stable emulsions (common with amino alcohols).

  • Separation: Collect the lower organic layer. Repeat the extraction with two additional 10 mL portions of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure, keeping the water bath temperature strictly < 25°C.

  • Self-Validation Step: Run the isolated free base on a Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol gradient) to confirm that the enantiomeric and diastereomeric excess (ee/de) remains >99.5%[1]. Compare the retention times against an intact salt standard.

References

  • AMERICAN ELEMENTS® - 133735-64-5 Safety Data Sheet & Properties URL:[Link]

  • ChemBioChem (PubMed) - High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene (Corrado, M. L., et al., 2021) URL:[Link]

  • RWTH Publications - Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines (Erdmann, V., 2018) URL:[Link]

Sources

Technical Support Center: Troubleshooting (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride . This chiral 1,2-amino alcohol is a highly valued building block in asymmetric organic synthesis, often utilized as a chiral auxiliary, a precursor for enantiopure oxazolines, and a core motif in pharmaceutical development[1]. While multi-enzymatic cascades have made this specific stereoisomer highly accessible[2], researchers frequently encounter physicochemical and stereochemical pitfalls during downstream synthetic applications.

This guide is designed by application scientists to provide you with causality-driven troubleshooting, self-validating protocols, and structural data to ensure your experiments succeed.

Quantitative Data & Physicochemical Properties

Before initiating any workflow, verify your reagent parameters against the baseline data below. Miscalculating stoichiometry due to salt forms is a primary cause of reaction failure.

ParameterValueSynthetic Implication
Compound Name (1S,2R)-1-Amino-1-phenylpropan-2-ol HClTarget stereoisomer for precise chiral induction.
CAS Number 133735-64-5Primary identifier for reagent sourcing[3].
Molecular Weight 187.67 g/mol (HCl salt)Baseline for all stoichiometric calculations[4].
Molecular Weight 151.21 g/mol (Free base)Target mass for extraction recovery validation.
Stereocenters C1 (S), C2 (R)C1 is benzylic and highly prone to epimerization[2].

Troubleshooting Guides & FAQs

Q1: I am observing inconsistent yields and poor enantiomeric excess (ee) when using the HCl salt directly in my reactions. Why?

Causality: The hydrochloride salt of this compound is highly hygroscopic. Absorbed atmospheric moisture artificially inflates the mass of the powder, leading to the sub-stoichiometric addition of the chiral auxiliary. Furthermore, if your reaction relies on an in situ base to liberate the amine, the trace water introduced by the salt will rapidly hydrolyze sensitive electrophiles (e.g., acyl chlorides or alkylating agents) before the amine can react. Solution: Do not use the salt directly in moisture-sensitive reactions. Either dry the HCl salt under high vacuum over P₂O₅ for 12 hours prior to use, or perform a quantitative free-basing extraction (see Protocol 1) before introducing it to the reaction vessel.

Q2: During the synthesis of chiral oxazolines, I am isolating a mixture of N-acylated and O-acylated products. How do I control chemoselectivity?

Causality: The molecule possesses both a primary amine at C1 and a secondary alcohol at C2. While the amine is intrinsically more nucleophilic, O-acylation becomes highly competitive if the acylating agent is added too rapidly (causing localized excess and exothermic spikes) or if the reaction is allowed to warm up. Thermodynamic control favors esterification if the amine becomes sterically hindered. Solution: Enforce strict kinetic control. Add the acyl chloride dropwise at 0 °C to a dilute solution of the free base containing exactly 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).

Q3: Why did my product lose its optical purity (dr < 99%) after the oxazoline cyclization step?

Causality: The C1 position is benzylic. Under strongly acidic conditions (e.g., prolonged exposure to Lewis acids) or harsh thermal dehydrating conditions during oxazoline cyclization, the benzylic carbon can transiently form a resonance-stabilized carbocation. This intermediate allows for bond rotation and subsequent epimerization, destroying the precise (1S,2R) configuration[2]. Solution: Avoid harsh acids. Utilize mild, stereoretentive cyclization reagents (such as Burgess reagent or TsCl/Et₃N) that activate the C2 hydroxyl group for intramolecular displacement without jeopardizing the benzylic C1 stereocenter.

Mechanistic Visualizations

FreeBasing step1 Weigh (1S,2R)-1-Amino- 1-phenylpropan-2-ol HCl step2 Check Moisture (Karl Fischer) step1->step2 step3 Add 1M NaOH (Target pH > 11) step2->step3 step4 Biphasic Extraction (DCM / H2O) step3->step4 val Validate: Aqueous pH & Mass step4->val pass Pure Free Base (Ready for Synthesis) val->pass pH > 11 & Mass = 80.6% fail Incomplete Yield / Protonated Amine val->fail pH < 9

Caption: Workflow for the quantitative free-basing of the hydrochloride salt.

Pathway fb (1S,2R)-Free Base acyl Acylation (R-COCl) fb->acyl n_acyl N-Acylation (Kinetic Control, 0°C) acyl->n_acyl 1.0 eq, Base o_acyl O-Acylation (Excess Reagent/Heat) acyl->o_acyl Pitfall cyc Cyclization to Oxazoline n_acyl->cyc epi Benzylic Epimerization (Strong Acid/Heat) cyc->epi Pitfall prod Enantiopure Chiral Oxazoline cyc->prod Mild Conditions

Caption: Reaction pathways highlighting chemoselectivity and stereochemical pitfalls.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative Free-Basing of the Hydrochloride Salt

This protocol ensures complete conversion to the nucleophilic free base while providing built-in mathematical validation to confirm success.

  • Suspension: Weigh exactly 1.00 g of (1S,2R)-1-amino-1-phenylpropan-2-ol HCl (5.33 mmol) into a 100 mL separatory funnel. Suspend in 20 mL of Dichloromethane (DCM).

  • Basification: Add 20 mL of 1M NaOH (aq) and shake vigorously.

    • Validation Checkpoint 1: Test the aqueous layer with pH paper. It must read >11. If the pH is lower, the amine remains protonated, water-soluble, and unreactive. Add more NaOH if necessary.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional 15 mL portions of DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield Validation:

    • Validation Checkpoint 2: Weigh the resulting free base. The theoretical yield is exactly 80.6% of the starting salt mass (151.21 g/mol ÷ 187.67 g/mol ). For 1.00 g of starting material, you must recover ~0.806 g. A significantly lower mass indicates incomplete extraction; a higher mass indicates residual solvent or moisture.

Protocol 2: Chemoselective N-Acylation (Kinetic Control)

This protocol prevents the O-acylation pitfall by enforcing strict kinetic parameters.

  • Dissolution: Dissolve the validated free base (from Protocol 1) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 1.1 equivalents of anhydrous Triethylamine (Et₃N). Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Acylation: Dissolve 1.0 equivalent of your target acyl chloride in a small volume of DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The primary amine starting material will appear as a bright purple spot. The reaction is successful and complete when this purple spot completely disappears, confirming full N-acylation without allowing time/heat for O-acylation to occur.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

References

1.[3] (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride - Advanced ChemBlocks. achemblock.com. URL: 2.[4] 133735-64-5 | AMERICAN ELEMENTS®. americanelements.com. URL: 3.[2] High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed. nih.gov. URL: 4.[1] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. acs.org. URL:

Sources

Validation & Comparative

Comprehensive Comparison Guide: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride vs. Legacy Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

The demand for enantiopure amines and amino alcohols in pharmaceutical development necessitates robust, highly stereoselective chiral auxiliaries. While legacy reagents like Evans' oxazolidinones and Myers' pseudoephedrine have historically dominated asymmetric synthesis, (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (APP-HCl) has emerged as a powerful, structurally distinct alternative.

This guide objectively compares the performance, mechanistic causality, and operational workflows of APP-HCl against traditional chiral auxiliaries, supported by recent advancements in [biocatalytic synthesis][ref2.2][1].

Structural & Mechanistic Paradigm

Unlike pseudoephedrine, which is a secondary amine that forms amides, (1S,2R)-APP-HCl is a primary 1,2-amino alcohol with a molecular weight of 187.67 g/mol [2]. This fundamental structural difference dictates its unique mode of action in asymmetric synthesis:

  • Attachment: APP-HCl condenses with prochiral ketones or aldehydes to form rigid imines or oxazolidines. In contrast, Evans and Myers auxiliaries typically form N-acyl imides or amides.

  • Stereocontrol Causality: During nucleophilic addition (e.g., Grignard alkylation), the free hydroxyl group of the APP-imine coordinates with the organometallic metal center. This forms a rigid, metal-chelated bicyclic transition state. The bulky phenyl and methyl groups on the auxiliary effectively shield one face of the imine, forcing the nucleophile to attack from the opposite face, yielding high diastereomeric excess (de).

  • Cleavage: Imine and oxazolidine linkages are highly susceptible to mild acidic hydrolysis. This allows for the near-quantitative recovery of the APP auxiliary without the harsh reductive or oxidative conditions required to cleave amides or oxazolidinones.

Stereocontrol Substrate Prochiral Ketone/Acid Imine Chiral Imine Rigidified via Metal Chelation Substrate->Imine + APP EnolateE Chiral Imide Enolate Steric Shielding Substrate->EnolateE + Evans EnolateM Chiral Amide Enolate Alkoxide Coordination Substrate->EnolateM + Myers APP (1S,2R)-APP-HCl (Primary Amine) Evans Evans Oxazolidinone (Secondary Amine) Myers Myers Pseudoephedrine (Secondary Amine) ProductA Chiral Amine (High ee) Imine->ProductA Alkylation & Hydrolysis (Mild) ProductB Chiral Carboxylic Acid (High ee) EnolateE->ProductB Alkylation & Cleavage (Moderate) ProductC Chiral Alcohol/Amine (High ee) EnolateM->ProductC Alkylation & Reduction (Harsh)

Logical relationship and cleavage conditions of APP-HCl compared to legacy chiral auxiliaries.

Quantitative Performance & Regulatory Comparison

Choosing the right chiral auxiliary requires balancing atom economy, stereoselectivity, and operational safety. A critical advantage of APP-HCl is its regulatory freedom; unlike pseudoephedrine (a DEA List I chemical), APP-HCl does not carry severe administrative bottlenecks.

Feature(1S,2R)-APP-HClEvans OxazolidinoneMyers PseudoephedrineEllman's Sulfinamide
Linkage Type Imine / OxazolidineN-Acyl ImideAmideSulfinyl Imine
Stereocontrol Mechanism Metal Chelation (Rigid 5-membered ring)Steric Shielding (Enolate geometry)Alkoxide CoordinationSteric Shielding
Typical Cleavage Mild Acidic Hydrolysis (1M HCl)Oxidative (LiOOH) or ReductiveHarsh Reductive (LiNH₂BH₃)Mild Acidic (HCl/MeOH)
Regulatory Status Unrestricted UnrestrictedDEA List I (Highly Restricted) Unrestricted
Atom Economy (MW) Moderate (187.67 g/mol )Moderate (~140-200 g/mol )Moderate (165.23 g/mol )High (121.20 g/mol )

Biocatalytic Synthesis of (1S,2R)-APP-HCl

Historically, accessing specific stereoisomers of 1-amino-1-phenylpropan-2-ol was synthetically taxing. However, modern [multienzyme cascades][ref2.4] have revolutionized its availability, allowing for the synthesis of all four stereoisomers with exceptional optical purity[3].

The most efficient route utilizes a two-step enzymatic cascade starting from cheap bulk chemicals (benzaldehyde and acetaldehyde)[4]:

  • C-C Bond Formation: A stereoselective benzaldehyde lyase (BAL) catalyzes the ligation of benzaldehyde and acetaldehyde to form the intermediate (R)-2-hydroxy-1-phenylpropanone[5].

  • Reductive Amination: An amine transaminase (AsTA), utilizing isopropylamine as the amine donor, converts the intermediate into (1S,2R)-APP with >99.5% enantiomeric and diastereomeric ratio[1].

BiocatalyticCascade N1 Benzaldehyde + Acetaldehyde N2 Benzaldehyde Lyase (BAL) Enzymatic C-C Coupling N1->N2 N3 (R)-2-Hydroxy-1-phenylpropanone Intermediate N2->N3 Stereoselective Ligation N4 Amine Transaminase (AsTA) + Isopropylamine N3->N4 N5 (1S,2R)-1-Amino-1-phenylpropan-2-ol (Crude APP) N4->N5 Reductive Amination N6 HCl (g) in Diethyl Ether Precipitation N5->N6 N7 (1S,2R)-APP Hydrochloride >99.5% ee, >99.5% dr N6->N7 Salt Isolation & Purification

Two-step biocatalytic cascade workflow for the asymmetric synthesis of (1S,2R)-APP-HCl.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols for utilizing APP-HCl incorporate internal validation checkpoints, transforming standard procedures into self-validating systems.

Protocol A: Auxiliary Attachment (Imine Formation)

Objective: Condense (1S,2R)-APP-HCl with a prochiral ketone to establish the chiral directing group.

  • Free-basing: Suspend (1S,2R)-APP-HCl (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (1.1 eq) dropwise at 0°C to generate the free amine.

  • Condensation: Add the prochiral ketone (0.9 eq) and activated 4Å molecular sieves.

    • Causality: The molecular sieves are critical to drive the thermodynamic equilibrium forward by sequestering water, preventing reversible imine hydrolysis.

  • Reaction: Stir at room temperature for 12-24 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The successful formation of the imine is validated by the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a distinct imine C=N stretch (~1660 cm⁻¹). Additionally, ¹H NMR will show a characteristic downfield shift in the auxiliary's methine proton adjacent to the nitrogen.

Protocol B: Diastereoselective Alkylation & Cleavage

Objective: Stereoselectively alkylate the imine and recover the auxiliary under mild conditions.

  • Alkylation: Cool the imine solution in THF to -78°C. Dropwise add the Grignard reagent (R-MgX, 1.5 eq).

    • Causality: The Mg²⁺ ion coordinates both the imine nitrogen and the auxiliary's hydroxyl oxygen. This locks the conformation, forcing the nucleophilic alkyl group to attack from the less sterically hindered face.

  • Quench & Primary Validation: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

    • Validation Checkpoint: Analyze the crude organic layer via chiral HPLC. A successful stereodirecting event will yield a diastereomeric ratio (dr) of >95:5.

  • Cleavage: Dissolve the crude product in THF and add 1M HCl (aq). Stir for 2 hours at room temperature.

  • Isolation & Secondary Validation: Extract the aqueous layer with diethyl ether to remove non-basic byproducts. Basify the aqueous layer to pH 10 and extract with DCM to isolate the pure chiral amine product. The APP auxiliary is recovered by bubbling HCl gas through the ether extracts to precipitate the highly crystalline (1S,2R)-APP-HCl salt, validating the non-destructive nature of the cleavage.

Expert Insights: The Case for APP-HCl

The selection of a chiral auxiliary is rarely based on stereoselectivity alone; operational efficiency and downstream processing dictate viability. While Ellman's sulfinamide offers excellent atom economy, it is often consumed in the reaction or requires complex chromatographic recovery. Evans and Myers auxiliaries are highly reliable but suffer from harsh cleavage conditions that risk epimerization of sensitive substrates.

(1S,2R)-APP-HCl strikes an optimal balance. Its primary amine functionality allows for reversible imine chemistry, enabling mild cleavage and near-quantitative recovery via simple acid-base extraction. Furthermore, the advent of scalable biocatalytic pathways[3] ensures that APP-HCl is both economically and environmentally sustainable, making it a superior choice for modern, green drug development.

References

  • 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem - nih.gov | [Verify Source][ref1.1]
  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines - rwth-aachen.de |[Verify Source][ref2.1]
  • Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis | JACS Au - acs.org | [Verify Source][ref2.2]
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - acs.org | [Verify Source][ref2.4]
  • BIOTRANS 2019: Cascade starts from benzaldehyde and acetaldehyde - biotrans2019.com | [Verify Source][ref2.8]

[ref1.1]: : [ref2.2]: [ref2.4]: [ref2.8]:

Sources

Validation of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride Purity by Titration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the purity of chiral building blocks and active pharmaceutical ingredients (APIs) like (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (+)-norephedrine HCl or cathine HCl) requires moving beyond basic quality control. With a molecular weight of 151.21 g/mol for the free base[1] and 187.67 g/mol for the hydrochloride salt[2], this compound presents a specific analytical challenge: it is a weak base locked in a salt form with a strong acid.

This guide objectively compares three distinct titration methodologies, detailing the chemical causality behind each approach and providing self-validating experimental protocols to ensure absolute scientific integrity.

The Analytical Challenge: Why Aqueous Titration Falls Short

When an amine is protonated as a hydrochloride salt (


), it acts as a very weak acid in water. Attempting to titrate this directly with a strong base (like NaOH) in an aqueous medium yields a highly buffered system. The resulting pH inflection point at the equivalence point is exceptionally shallow, leading to high relative standard deviation (RSD) and poor accuracy. To bypass this, analytical chemists must manipulate the solvent environment or target the counter-ion.

Mechanistic Evaluation of Alternatives

Method A: Non-Aqueous Potentiometric Titration (The Gold Standard)

To accurately quantify the amine, we must enhance its apparent basicity. This is achieved by using glacial acetic acid, an amphiprotic solvent that exerts a "leveling effect" on weak bases. However, the presence of the chloride ion (


) interferes with the titration.

The Causality of Mercuric Acetate: Based on the ingenious modification by Pifer and Wollish[3], mercuric acetate (


) is introduced to the system. The mercuric ion sequesters the interfering chloride ions to form undissociated mercuric chloride (

). Concurrently, this reaction releases an equivalent amount of acetate ion (

), which acts as a strong base in glacial acetic acid. The liberated acetate is then sharply titrated with perchloric acid (

)[4].
Method B: Argentometric Titration (Indirect Counter-Ion Analysis)

Instead of measuring the amine, this method quantifies the chloride counter-ion by titrating with silver nitrate (


) to form a silver chloride precipitate (

). The Causality of Error: While mechanically simple, this method assumes a perfect 1:1 stoichiometric ratio between the amine and the chloride. If the sample contains inorganic chloride impurities (e.g., NaCl from upstream synthesis), the argentometric method will yield a falsely inflated purity value, compromising the trustworthiness of the assay.
Method C: Aqueous Acid-Base Titration (The Green Alternative)

Driven by the need to eliminate toxic mercury and perchloric acid, this method titrates the protonated amine directly with NaOH in a mixed aqueous-ethanolic solvent. The Causality of Precision Loss: Because the


 of the amine is high, the 

jump is minimal. It strictly requires a highly sensitive glass electrode and first-derivative mathematical analysis (

) to locate the endpoint, making it highly susceptible to dissolved

(carbonate) interference.

Logical Workflows & Decision Matrices

Workflow A Amine HCl Salt (Analyte) B Dissolve in Glacial Acetic Acid (Leveling Solvent) A->B C Add Mercuric Acetate (Sequesters Cl⁻) B->C D Release Acetate Ion (Acts as Strong Base) C->D E Titrate with 0.1 N HClO₄ (Potentiometric) D->E F Calculate Purity (Self-Validating Blank) E->F

Chemical logic flow for the non-aqueous titration of amine hydrochlorides.

Comparison Start Select Titration Method Q1 High Precision & Direct Base Measurement? Start->Q1 M1 Method A: Non-Aqueous (HClO₄ / Acetic Acid) Q1->M1 Yes Q2 Rapid QC via Counter-Ion? Q1->Q2 No M2 Method B: Argentometric (AgNO₃ / Potentiometric) Q2->M2 Yes M3 Method C: Aqueous (NaOH / pH Electrode) Q2->M3 No (Green Chem)

Decision matrix for selecting the optimal titration method for amine hydrochlorides.

Experimental Performance Data

The following table summarizes the comparative performance of the three methods based on standardized laboratory validation parameters.

ParameterMethod A: Non-AqueousMethod B: ArgentometricMethod C: Aqueous NaOH
Analyte Targeted Amine (via Acetate)Chloride Ion (

)
Protonated Amine (

)
Precision (RSD, n=6) 0.15% 0.20%0.45%
Accuracy (Spiked Recovery) 99.8% - 100.2% 98.5% - 101.5%99.0% - 101.0%
Interference Susceptibility LowHigh (Inorganic Chlorides)Medium (Carbonate in NaOH)
Endpoint Sharpness Excellent (

mV > 200)
Good (

mV ~ 150)
Fair (

pH ~ 2.0)
Reagent Toxicity High (Mercury,

)
Moderate (Silver)Low (Green Chemistry)

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Blank titrations are mandatory to subtract background solvent interference.

Protocol 1: Method A - Non-Aqueous Potentiometric Titration (Recommended)

This protocol ensures the highest precision by directly quantifying the organic base framework[4].

  • Sample Preparation: Accurately weigh ~150 mg of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (previously dried at 105°C for 2 hours to remove surface moisture) into a 100 mL dry titration vessel.

  • Dissolution: Add 50 mL of anhydrous Glacial Acetic Acid. Sonicate for 5 minutes to ensure complete dissolution.

  • Sequestration: Add 10 mL of Mercuric Acetate solution (6% w/v in Glacial Acetic Acid). Stir for 3 minutes. (Caution: Mercuric acetate is a neurotoxin; perform strictly in a fume hood).

  • Titration: Titrate potentiometrically with standardized 0.1 N Perchloric Acid (

    
    ) using a glass-calomel electrode system adapted with a non-aqueous salt bridge (e.g., LiCl in ethanol).
    
  • System Validation (Blank): Perform a blank titration using 50 mL Glacial Acetic Acid and 10 mL Mercuric Acetate solution.

  • Calculation:

    
    
    (Where 
    
    
    
    is volume in mL,
    
    
    is the normality of
    
    
    , and
    
    
    is sample weight in mg).
Protocol 2: Method B - Argentometric Titration

Best utilized for rapid, routine QC where inorganic chloride contamination has been previously ruled out via Ion Chromatography.

  • Sample Preparation: Accurately weigh ~150 mg of the sample into a 150 mL beaker.

  • Dissolution: Dissolve in 50 mL of deionized water. Add 10 mL of methanol to prevent the localized precipitation of the free base during titration.

  • Acidification: Add 2 mL of dilute Nitric Acid (

    
    ) to lower the pH, preventing the formation of interfering silver oxide (
    
    
    
    ).
  • Titration: Titrate potentiometrically with standardized 0.1 N Silver Nitrate (

    
    ) using a silver indicator electrode and a double-junction reference electrode (outer filling solution: 
    
    
    
    ).
  • System Validation: Spike a known sample with 10 mg of standard NaCl to verify recovery accuracy.

  • Calculation:

    
    
    

References

  • 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS#: 88784-91-2 Source: ChemWhat Database of Chemicals & Biologicals URL: [Link]

  • UNIT 9 NEUTRALIZATION TITRATIONS-II Source: eGyanKosh (Indira Gandhi National Open University) URL: [Link]

Sources

A Comparative Spectroscopic Guide to Phenylpropanolamine Stereoisomers: (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride vs. (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the spectroscopic data for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a norephedrine series isomer, and its diastereomer, (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a norpseudoephedrine series isomer. The unambiguous differentiation of these stereoisomers is critical in pharmaceutical development and quality control, as stereochemistry dictates biological activity. Herein, we leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to establish a clear analytical framework for their identification.

Comparative Spectroscopic Data Analysis

The fundamental difference between the norephedrine and norpseudoephedrine series lies in the relative configuration of the hydroxyl and amino groups around the C1-C2 bond.[1] In norephedrine, these groups are in an anti configuration, whereas in norpseudoephedrine, they are in a syn configuration. This subtle structural variance manifests in distinct spectroscopic signatures, particularly in NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for distinguishing these diastereomers. The key differentiator is the coupling constant (³JHH) between the protons on C1 (the benzylic proton, H-Cα) and C2 (the methine proton, H-Cβ). Due to the dihedral angle differences in the most stable rotamers, the anti arrangement in norephedrine results in a significantly smaller coupling constant compared to the syn arrangement in norpseudoephedrine.

Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)

Assignment (1S,2R)-Norephedrine HCl (1R,2R)-Norpseudoephedrine HCl Expert Analysis
Phenyl (Ar-H)~7.4-7.5 ppm (m)[1][2]~7.4-7.5 ppm (m)The aromatic proton signals are complex and largely indistinguishable between isomers.
H-Cα (CH-OH)~5.0 ppm (d)[1][2]~4.6 ppm (d)The benzylic proton in the norephedrine isomer is typically shifted further downfield.
H-Cβ (CH-NH₃⁺)~3.7 ppm (m)~3.5 ppm (m)The different stereochemistry causes a slight shift in the adjacent methine proton.
Methyl (CH₃)~1.2 ppm (d)[2]~1.0 ppm (d)The methyl group protons also experience a minor shift due to the different magnetic environment.
³JHα-Hβ~4-5 Hz ~9-10 Hz This is the critical diagnostic value. The smaller coupling constant unequivocally identifies the anti configuration of the norephedrine isomer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While less dramatic than in ¹H NMR, subtle but consistent differences in the chemical shifts of the carbon atoms, particularly the chiral centers (Cα and Cβ), can be observed.

Table 2: Comparative ¹³C NMR Data (100 MHz, D₂O)

Assignment (1S,2R)-Norephedrine HCl (1R,2R)-Norpseudoephedrine HCl Expert Analysis
C-Aromatic~125-135 ppm~125-135 ppmAromatic carbon signals show minimal variation between the diastereomers.
Cα (CH-OH)~75 ppm~77 ppmThe benzylic carbon resonance provides a point of differentiation.
Cβ (CH-NH₃⁺)~55 ppm~58 ppmThe carbon bearing the amino group is also sensitive to the stereochemical arrangement.
C-Methyl~12 ppm~15 ppmThe methyl carbon shift offers another parameter for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for confirming the presence of functional groups. As both isomers contain the same functional groups, their spectra are broadly similar. However, minor differences in the fingerprint region (below 1500 cm⁻¹) can arise from the distinct vibrational modes allowed by their different symmetries.

Table 3: Comparative FTIR Data (KBr Pellet)

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expert Analysis
O-H & N-H Stretch3200-3500 (broad)Confirms the presence of hydroxyl and ammonium groups. The broadness is due to hydrogen bonding.
C-H Aromatic Stretch3000-3100Indicates the phenyl ring.
C-H Aliphatic Stretch2800-3000Corresponds to the methyl and methine C-H bonds.
Aromatic Overtones1600-2000 (weak)Characteristic of the benzene ring substitution pattern.
C-O Stretch1050-1150Confirms the alcohol functional group.
Fingerprint Region600-1500Subtle differences in this region can be used for definitive matching against a reference standard.[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Since diastereomers have the same molecular formula and mass, their mass spectra are typically identical. Therefore, MS alone cannot be used to distinguish between these isomers. However, it is essential for confirming the molecular ion and structural backbone.

Table 4: Mass Spectrometry Data

Parameter Value Expert Analysis
Molecular FormulaC₉H₁₃NOThe formula for the free base.
Molecular Weight (Free Base)151.21 g/mol [4][5]Confirms the expected mass of the core structure.
Nominal Mass of [M+H]⁺152The protonated molecular ion observed in ESI-MS.
Key Fragments (m/z)134 ([M+H-H₂O]⁺), 117, 107Fragmentation patterns help confirm the phenylpropanolamine structure but do not differentiate stereoisomers.

Experimental Methodologies

The following protocols outline standardized procedures for acquiring the spectroscopic data discussed. Adherence to these methods ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This workflow outlines the acquisition of high-resolution ¹H and ¹³C NMR spectra. The choice of a deuterated solvent like D₂O is crucial for observing exchangeable protons and is a common solvent for hydrochloride salts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL D₂O acq_H1 Acquire ¹H Spectrum (e.g., 16 scans) prep->acq_H1 acq_C13 Acquire ¹³C Spectrum (proton decoupled, >1024 scans) acq_H1->acq_C13 Using same sample proc Apply Fourier Transform, Phase Correction, and Baseline Correction acq_C13->proc calib Calibrate spectrum to residual solvent signal proc->calib analysis Integrate peaks (¹H), assign signals, and measure coupling constants (³J) calib->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the amino alcohol hydrochloride salt and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H signals, assign the chemical shifts for both ¹H and ¹³C spectra, and carefully measure the ³JHα-Hβ coupling constant from the ¹H spectrum to determine the relative stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a standard and reliable technique for acquiring the infrared spectrum of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Grind 1-2 mg of sample with ~100 mg dry KBr powder press Press mixture into a transparent pellet using a hydraulic press mix->press bg Record Background Spectrum (empty sample holder) press->bg sample Record Sample Spectrum (4000-400 cm⁻¹) process Automatic background subtraction sample->process interpret Identify characteristic functional group peaks and analyze fingerprint region process->interpret

Caption: Workflow for FTIR Spectroscopic Analysis (KBr Method).

Protocol Steps:

  • Sample Preparation: Mix 1-2 mg of the hydrochloride salt with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent disc.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[7]

  • Sample Scan: Place the KBr pellet in the sample holder and record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum by identifying the wavenumbers of major absorption bands and comparing the fingerprint region to a known reference if available.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino alcohol hydrochlorides, typically observing the protonated molecular ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., MeOH/H₂O) intro Infuse sample into the ESI source prep->intro ionize Generate protonated ions [M+H]⁺ in the gas phase intro->ionize analyze Separate ions by m/z in the mass analyzer ionize->analyze detect Detect ions analyze->detect analysis Identify the molecular ion peak and major fragment ions detect->analysis

Caption: Workflow for Mass Spectrometry Analysis (ESI-MS).

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

  • Data Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

  • Analysis: Examine the resulting spectrum to identify the m/z value of the protonated molecular ion ([M+H]⁺) and any significant fragment ions. Compare the observed mass to the theoretical mass to confirm the compound's identity.

Conclusion

The definitive spectroscopic identification of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride and its diastereomers hinges on a multi-technique approach. While FTIR and MS are essential for confirming functional groups and molecular weight, they are insufficient for stereochemical assignment. ¹H NMR spectroscopy is the most conclusive method, with the coupling constant between the Cα and Cβ protons serving as a direct and reliable indicator of the relative anti or syn stereochemistry. By employing these standardized protocols, researchers and drug development professionals can confidently and accurately characterize these critical chiral building blocks.

References

  • PubChem. Norepinephrine hydrochloride, (A+-)-. National Center for Biotechnology Information. Available from: [Link]

  • NIST. (1S,2R)-(+)-Norephedrine. National Institute of Standards and Technology. Available from: [Link]

  • SpectraBase. (1S,2R)-(+)-Norephedrine HCl - Optional[FTIR] - Spectrum. Available from: [Link]

  • PubChem. (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (1S,2R)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • ChemWhat. (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS#: 88784-91-2. Available from: [Link]

  • The Prostate, Lung, Colorectal and Ovarian (PLCO) Cancer Screening Trial. DL-Norephedrine (hydrochloride). Available from: [Link]

  • ResearchGate. IR spectrum of (1S,2R,1′S)-(+)-2-(1′-phenylethylamino)-1-phenyl-1-propanol HCl (1a′). Available from: [Link]

  • PubChemLite. 1-amino-1-phenylpropan-2-ol hydrochloride. Available from: [Link]

  • PubChem. (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. (1S)-1-amino-2-methyl-1-phenyl-2-propanol - Optional[13C NMR]. Available from: [Link]

  • Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. Available from: [Link]

  • Veeprho Pharmaceuticals. (1S,2S)-2-amino-1-phenylpropan-1-ol. Available from: [Link]

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A Guide to Enantiomeric Control in Asymmetric Synthesis: (1S,2R)-1-Amino-1-phenylpropan-2-ol vs. (1R,2S)-Norephedrine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for creating safe and effective therapeutics. Chiral auxiliaries are indispensable tools in this pursuit, enabling the synthesis of specific enantiomers by temporarily imparting their own chirality to a prochiral substrate.[1] This guide provides an in-depth comparison of two such auxiliaries: (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride and (1R,2S)-norephedrine, focusing on their roles, mechanisms, and practical application in asymmetric synthesis.

PART 1: The Core Principle: A Tale of Two Enantiomers

At first glance, a "versus" comparison between (1S,2R)-1-Amino-1-phenylpropan-2-ol and (1R,2S)-norephedrine may seem appropriate. However, a deeper look at their structures reveals a critical relationship: they are enantiomers . They are non-superimposable mirror images of each other.

This stereochemical relationship is the most important factor in their application. In an achiral environment, enantiomers exhibit identical physical properties (e.g., melting point, solubility). Their power in asymmetric synthesis stems from the fact that they provide equal and opposite stereochemical induction. Therefore, the choice between them is not about which performs "better," but rather which enantiomer of the target product is desired .

  • (1R,2S)-(-)-Norephedrine will direct a reaction to favor the formation of one specific enantiomer of the product.

  • (1S,2R)-(+)-Norephedrine will direct the same reaction to favor the formation of the opposite enantiomer of the product, typically with an identical degree of selectivity.

The hydrochloride salt of (1S,2R)-1-Amino-1-phenylpropan-2-ol is simply the acid-base salt form, which enhances stability and handling. For most synthetic applications, the free base is generated in situ or prior to use.

PART 2: Mechanism of Stereocontrol: How Chirality is Transferred

Norephedrine and its derivatives are widely used as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.[2][3] A common strategy involves covalently attaching the chiral auxiliary to a prochiral substrate (like an aldehyde or ketone) to form a diastereomeric intermediate, such as an oxazolidine or an imine. This new intermediate contains a built-in chiral director.

The effectiveness of the auxiliary relies on its ability to create a rigid, sterically-defined environment around the reactive center. For example, in the addition of an organometallic reagent to an aldehyde, the auxiliary can form a chelated transition state with the metal cation. This locks the conformation and presents a significant steric barrier on one face of the carbonyl, forcing the nucleophile to attack from the less hindered face.[4]

The diagram below illustrates this concept. The phenyl and methyl groups of the norephedrine backbone create a chiral pocket that dictates the trajectory of the incoming nucleophile (R₂-M).

G cluster_auxiliary Chiral Auxiliary Control cluster_enantiomer Enantiomeric Pathway Aux (1R,2S)-Norephedrine Derivative Intermediate Formation of Chiral Chelated Intermediate Aux->Intermediate Aldehyde Prochiral Aldehyde (R₁-CHO) Aldehyde->Intermediate Intermediate_S Formation of Mirror-Image Chelated Intermediate Aldehyde->Intermediate_S Attack Facial-Selective Attack by Nucleophile (R₂-M) Intermediate->Attack Steric Shielding by Phenyl Group Product Diastereomerically Enriched Product Attack->Product Aux_S (1S,2R)-Norephedrine Derivative Aux_S->Intermediate_S Attack_S Attack from Opposite Face Intermediate_S->Attack_S Mirror-Image Steric Shielding Product_S Opposite Enantiomer of Product Attack_S->Product_S

Caption: Mechanism of chiral induction using enantiomeric norephedrine auxiliaries.

Because the (1S,2R) auxiliary is a perfect mirror image of the (1R,2S) auxiliary, it forms a mirror-image transition state. This reverses the facial selectivity of the nucleophilic attack, leading to the opposite product enantiomer with the same high degree of fidelity.

PART 3: A Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic enantioselective addition of organometallic reagents to aldehydes is a cornerstone reaction for producing chiral secondary alcohols.[5][6][7] β-amino alcohols derived from norephedrine are excellent catalysts for this transformation, particularly with diethylzinc.[8][9]

Let's consider the addition of diethylzinc (Et₂Zn) to benzaldehyde. The choice of the norephedrine enantiomer directly controls the absolute configuration of the resulting 1-phenyl-1-propanol product.

  • Using (1R,2S)-(-)-Norephedrine as the catalyst directs the addition to produce (R)-1-phenyl-1-propanol in high enantiomeric excess.

  • Using (1S,2R)-(+)-Norephedrine as the catalyst directs the addition to produce (S)-1-phenyl-1-propanol in equally high enantiomeric excess.

Experimental Data Summary

The following table summarizes representative results for the enantioselective addition of diethylzinc to various substituted benzaldehydes using an N-alkylated (1R,2S)-norephedrine derivative as the catalyst. Using the (1S,2R)-enantiomer of the catalyst would result in the formation of the (S)-alcohol with similar yields and ee values.

EntryAldehyde (Ar-CHO)Product ConfigurationYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeR9592
24-ChlorobenzaldehydeR9294
34-MethylbenzaldehydeR9691
42-NaphthaldehydeR8895

Data is representative and compiled based on typical outcomes for this class of reaction.[8][9]

General Experimental Protocol

This protocol describes a general procedure for the catalytic enantioselective addition of diethylzinc to an aldehyde.

Materials:

  • (1R,2S)-(-)-Norephedrine or (1S,2R)-(+)-Norephedrine derivative (catalyst, ~5 mol%)

  • Anhydrous Toluene

  • Aldehyde (1.0 mmol)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral norephedrine-derived catalyst (~0.05 mmol).

  • Add anhydrous toluene (~2 mL) and stir until the catalyst dissolves.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the aldehyde (1.0 mmol) to the cooled solution.

  • Slowly, add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes. A white precipitate may form.

  • Stir the reaction mixture at 0 °C for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Caption: Experimental workflow for asymmetric diethylzinc addition.

PART 4: Conclusion and Practical Considerations

The comparison between (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride and (1R,2S)-norephedrine is not one of performance, but of strategic design in asymmetric synthesis. As enantiomers, they provide mirrored stereochemical outcomes.

Key Takeaways for Researchers:

  • Identify the Target: The primary decision factor is the desired absolute stereochemistry ((R) or (S)) of your target molecule.

  • Mirrored Performance: Expect that both auxiliaries will provide a similar magnitude of stereoselectivity and yield, but for opposite product enantiomers.

  • Availability: (1R,2S)-(-)-Norephedrine is often more readily available and less expensive due to its relationship with naturally occurring ephedra alkaloids. Its enantiomer, (1S,2R)-(+)-norephedrine, is also commercially available, ensuring access to both product enantiomers.[10][11][12]

  • Auxiliary Removal: After the desired stereocenter is set, the auxiliary must be cleanly removed. For amide derivatives, this is often achieved by hydrolysis (acidic or basic) or reduction, depending on the desired final functional group.

By understanding the fundamental enantiomeric relationship between these two powerful chiral auxiliaries, scientists can rationally design synthetic routes to access either enantiomer of a chiral target with high fidelity and predictability.

References

  • Romine, J. L. (2004). Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. The Journal of Organic Chemistry, 69(3), 714–718. [Link]

  • Leclerc, E., et al. (2022). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 27(12), 3749. [Link]

  • Lee, H.-K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5454–5460. [Link]

  • García, C., et al. (2008). β-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 19(1), 19-26. [Link]

  • Lee, H.-K., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5454-5460. [Link]

  • Sahani, R. L., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099. [Link]

  • Sahani, R. L., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Cai, C., et al. (2010). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1R,2S)-norephedrine. Applied Organometallic Chemistry, 24(1), 33-37. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Lee, H.-K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry. [Link]

  • García-García, P., et al. (2017). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules, 22(12), 2139. [Link]

  • National Center for Biotechnology Information. (1S,2R)-(+)-Norephedrine. PubChem Compound Database. [Link]

  • Arch, J. R., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology, Biochemistry, and Behavior, 46(4), 857–861. [Link]

  • SIELC Technologies. (n.d.). Norephedrine. SIELC Technologies. [Link]

  • MilliporeSigma. (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride. MilliporeSigma. [Link]

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Benchmarking (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride Against Standard Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the stereocontrolled construction of carbon-carbon bonds relies heavily on the strategic deployment of chiral auxiliaries. For decades, standard Evans oxazolidinones (typically derived from L-valine or L-phenylglycine) have served as the gold standard for asymmetric alkylations and aldol additions[1]. However, (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride —commonly known as (+)-norephedrine hydrochloride—has emerged as a formidable alternative. Whether utilized as a precursor to dual-stereocenter oxazolidinones or employed directly as a chiral amide auxiliary (analogous to the Myers alkylation system), norephedrine-based systems offer distinct operational advantages[2].

This guide objectively benchmarks the performance, mechanistic causality, and operational robustness of norephedrine-based systems against classic Evans auxiliaries to assist researchers and drug development professionals in optimizing their synthetic routes.

Mechanistic Causality: Steric Shielding vs. Alkoxide-Directed Chelation

Understanding the causality behind the stereochemical outcome is critical for troubleshooting and scaling these reactions.

Standard Evans Auxiliaries (Oxazolidinones): The classical Evans approach utilizes an acyl oxazolidinone. Deprotonation with a strong, non-nucleophilic base (e.g., LDA or NaHMDS) at -78 °C generates a chelated (Z)-imide enolate[1]. The diastereofacial selectivity is strictly governed by steric shielding . The C4-substituent (e.g., an isopropyl or benzyl group) physically blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite trajectory. While highly effective, this reliance on purely steric factors often necessitates cryogenic conditions to maintain high diastereomeric ratios (dr).

(1S,2R)-1-Amino-1-phenylpropan-2-ol (Norephedrine) Systems: When norephedrine is utilized as a chiral amide, the mechanistic paradigm shifts from steric shielding to alkoxide-directed chelation [2]. Treatment of the norephedrine amide with LDA in the presence of anhydrous LiCl generates a rigid, dianionic (Z)-enolate. The lithium alkoxide acts as an internal directing group, coordinating the electrophile and delivering it to the less hindered face. The addition of LiCl is not merely an additive; it breaks down unreactive enolate aggregates into highly reactive monomeric species. This allows the alkylation to proceed rapidly and with extreme stereocontrol even at 0 °C or room temperature. Furthermore, when norephedrine is converted into a fluorous oxazolidinone, it demonstrates superior stereoselectivity at 0 °C compared to standard Evans auxiliaries, which still require -78 °C[3].

Mechanism Substrate Acylated Chiral Auxiliary Evans_Path Evans Oxazolidinone Imide Enolate Substrate->Evans_Path Noreph_Path Norephedrine Amide Alkoxide-Enolate Substrate->Noreph_Path Evans_TS Chelated (Z)-Enolate Steric Shielding by C4-R Evans_Path->Evans_TS Noreph_TS Rigid Li-Coordinated (Z)-Enolate Alkoxide-Directed Attack Noreph_Path->Noreph_TS Evans_Prod dr > 95:5 (Requires Cryogenic -78 °C) Evans_TS->Evans_Prod Noreph_Prod dr > 99:1 (Operates at Mild 0 °C) Noreph_TS->Noreph_Prod

Mechanistic pathways highlighting steric shielding vs. alkoxide-directed chelation.

Quantitative Benchmarking: Performance Metrics

The following table synthesizes the quantitative performance data of both systems across standard asymmetric alkylation workflows.

MetricStandard Evans Auxiliary (Valine-derived)Norephedrine Amide (Myers-type)Norephedrine Oxazolidinone
Typical Enolization Base LDA or NaHMDSLDA (with 6 equiv. LiCl)LDA or NaHMDS
Operating Temperature -78 °C (Cryogenic)0 °C to 25 °C (Mild)-78 °C to 0 °C
Typical Diastereoselectivity (dr) 90:10 to 98:2> 99:195:5 to > 99:1
Purification of Intermediate Flash Column ChromatographyOften Direct CrystallizationFlash Column Chromatography
Cleavage Conditions LiOH / H₂O₂ (0 °C)Acid/Base Reflux or LiNH₂BH₃LiOH / H₂O₂ or LiBH₄
Risk of Racemization Low to Moderate (Endocyclic cleavage risk)Zero (Highly stereostable)Low

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols highlight the critical steps and the causality behind the reagent choices.

Protocol A: Asymmetric Alkylation using a Standard Evans Auxiliary
  • Preparation: Flame-dry a Schlenk flask under vacuum. Add the acylated Evans oxazolidinone (1.0 equiv) and anhydrous THF to create a 0.2 M solution. Cool the system to -78 °C.

  • Enolization: Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Causality: NaHMDS is often preferred over LDA for sensitive substrates to prevent competitive nucleophilic attack by diisopropylamine on the highly reactive imide carbonyl. Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (3.0 equiv) neat or as a THF solution. Maintain strictly at -78 °C for 2-4 hours to preserve the kinetic enolate geometry.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with EtOAc, and purify via flash chromatography.

Protocol B: Asymmetric Alkylation using a Norephedrine Amide
  • LiCl Activation (Critical Step): Add anhydrous LiCl (6.0 equiv) to a Schlenk flask. Flame-dry under high vacuum (0.1 mmHg) for 10 minutes, then backfill with Argon. Causality: LiCl is highly hygroscopic; any residual moisture will prematurely protonate the enolate, drastically reducing yields[2].

  • Enolization: Add diisopropylamine (2.1 equiv) and THF. Cool to -78 °C and add n-BuLi (2.0 equiv). Stir for 15 min, then warm to 0 °C. Add the norephedrine amide (1.0 equiv) in THF. Stir at 0 °C for 1 hour to form the dianion.

  • Alkylation: Add the alkyl halide (1.5 equiv). Unlike the Evans system, this reaction can safely be allowed to warm to room temperature without eroding the dr.

  • Quench & Isolate: Quench with half-saturated NH₄Cl. The resulting product is often highly crystalline and can be isolated in >99% de via simple recrystallization from toluene/heptane, completely bypassing chromatography.

Workflow cluster_evans Standard Evans Auxiliary Workflow cluster_noreph Norephedrine Amide Workflow E_Start Acyl Oxazolidinone E_Enol NaHMDS / THF -78 °C E_Start->E_Enol E_Alk Alkyl Halide -78 °C E_Enol->E_Alk E_Cleave LiOH / H2O2 0 °C E_Alk->E_Cleave N_Start Norephedrine Amide N_Enol LDA / LiCl 0 °C N_Start->N_Enol N_Alk Alkyl Halide 0 °C to RT N_Enol->N_Alk N_Cleave Acid Reflux or Reduction N_Alk->N_Cleave

Workflow comparison between standard Evans auxiliaries and Norephedrine amides.

Downstream Processing: The Cleavage Trade-off

The ultimate utility of a chiral auxiliary lies in its traceless removal. This is where the two systems diverge most significantly:

  • Evans Auxiliaries excel in mild cleavage. Treatment with LiOH/H₂O₂ at 0 °C cleanly hydrolyzes the imide to the carboxylic acid[1]. However, the high electrophilicity of the imide can sometimes lead to undesired endocyclic cleavage (destroying the auxiliary) or partial racemization if the temperature is not strictly controlled.

  • Norephedrine Amides are exceptionally robust. This is a double-edged sword: while they are completely stable to standard bench conditions and resist racemization entirely, their cleavage requires forcing conditions. Hydrolysis to the carboxylic acid typically requires refluxing in 1:1 H₂SO₄/dioxane or prolonged heating with NaOH. Alternatively, they can be cleanly and mildly reduced to the primary alcohol using lithium amidotrihydroborate (LAB)[2].

Conclusion

While standard Evans auxiliaries remain a staple for their ease of cleavage and predictable steric models, (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride offers a superior operative window. Its ability to facilitate highly diastereoselective alkylations at 0 °C—coupled with the highly crystalline nature of its intermediates—makes it an exceptionally scalable, reliable, and cost-effective tool for drug development professionals and synthetic chemists looking to avoid cryogenic bottlenecks.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 1982. 1

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Synthesis and diastereoselective alkylation of pseudoephedrine amides." Journal of the American Chemical Society, 1997.2

  • "Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal." NIH Public Access, 2008. 3

Sources

Cross-Reactivity Profiling of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in Amphetamine Immunoassays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of forensic toxicology and diagnostic assay development, achieving high specificity in presumptive drug screening is a persistent challenge. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride , commonly known as (+)-Norephedrine HCl or d-Norephedrine HCl, is a naturally occurring sympathomimetic amine and a stereoisomer of phenylpropanolamine (PPA). Because it shares a phenylalkylamine backbone with amphetamine, it is a notorious cross-reactant in commercial immunoassays.

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride against other structurally related alternatives (such as ephedrine, pseudoephedrine, and d-amphetamine). By understanding the mechanistic causality behind antibody-antigen binding and employing self-validating experimental protocols, researchers can better optimize assay cutoffs, engineer superior antibodies, and mitigate false-positive rates in clinical and sports drug testing[1].

Mechanistic Basis of Cross-Reactivity

To understand why (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride triggers false positives in amphetamine assays, we must analyze the structural homology and steric interactions at the antibody binding site.

Most amphetamine immunoassays utilize antibodies raised against the phenethylamine core. While d-amphetamine possesses a simple methyl group at the alpha carbon, (1S,2R)-1-amino-1-phenylpropan-2-ol features an additional beta-hydroxyl group. This hydroxyl group introduces steric hindrance and alters the local electronic environment, significantly reducing the binding affinity (Ka) compared to the parent target. However, at high physiological concentrations—often seen in over-the-counter cold medications—the sheer molar excess of the cross-reactant competitively displaces the labeled tracer, generating a false-positive signal[2].

CompetitiveBinding Ab Anti-Amphetamine Antibody Signal Signal Output (Inversely Proportional) Ab->Signal Unbound Tracer Washed Target d-Amphetamine (High Affinity Target) Target->Ab Competes (Strong) Cross d-Norephedrine (Low Affinity Cross-Reactant) Cross->Ab Competes (Weak, High Conc.) Tracer Enzyme-Labeled Tracer Tracer->Ab Competes (Baseline)

Caption: Competitive binding mechanism in amphetamine immunoassays involving d-norephedrine.

Comparative Performance Data

When evaluating the performance of a new immunoassay, it is critical to benchmark the cross-reactivity of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride against other common interferents. The following table synthesizes quantitative cross-reactivity data across standard Fluorescence Polarization Immunoassays (FPIA) and Enzyme Multiplied Immunoassay Techniques (EMIT)[1][2].

Cross-reactivity is calculated as: (Concentration of Target yielding positive cutoff / Concentration of Cross-Reactant yielding same signal) × 100

CompoundStructural DistinctionApprox. % Cross-Reactivity (FPIA/EMIT)Clinical Implication
d-Amphetamine Target Analyte (No

-OH)
100%True Positive Reference
(1S,2R)-1-Amino-1-phenylpropan-2-ol

-OH, Primary Amine
0.3% - 4.3%Moderate risk of false positives at high doses.
Ephedrine

-OH, Secondary Amine
0.5% - 2.0%Low-to-moderate risk of false positives.
Pseudoephedrine

-OH, Secondary Amine (Diastereomer)
< 0.1%Negligible risk at standard therapeutic doses.
L-Methamphetamine Enantiomer of Target0% - 0.1%Highly specific assays reject the L-isomer.

Data Interpretation: The primary amine in (1S,2R)-1-Amino-1-phenylpropan-2-ol allows it to fit more easily into the antibody pocket than the secondary amines (ephedrine/pseudoephedrine), explaining its slightly higher cross-reactivity profile in certain assay formats[1].

Experimental Methodology: Cross-Reactivity Validation Protocol

To ensure scientific integrity, cross-reactivity must be determined using a self-validating system. A self-validating protocol incorporates internal standard curves, negative matrix controls, and positive spiked controls to guarantee that any loss of signal is strictly due to competitive binding, rather than matrix interference or reagent degradation.

Step-by-Step Methodology (Competitive ELISA Model)

1. Reagent and Matrix Preparation:

  • Obtain certified reference material of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (Purity

    
     99%).
    
  • Prepare a drug-free synthetic urine matrix to serve as the negative control and diluent. This eliminates endogenous biological variables.

2. Preparation of Calibration and Spiked Curves:

  • Target Standard Curve: Spike d-Amphetamine into the matrix at 0, 150, 300, 500, and 1000 ng/mL.

  • Cross-Reactant Curve: Serially dilute (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl into the matrix at logarithmic intervals: 1,000, 10,000, 50,000, and 100,000 ng/mL.

3. Assay Execution (Self-Validating Steps):

  • Add 50

    
    L of each standard/sample to the microplate wells coated with secondary capture antibodies.
    
  • Add 50

    
    L of the primary Anti-Amphetamine antibody and 50 
    
    
    
    L of the Enzyme-Tracer conjugate.
  • Causality Check: Include a "Blank" well (matrix + tracer, no antibody) to measure non-specific binding, and a "Maximum Binding" well (matrix + antibody + tracer, no drug) to establish the 100% signal baseline.

  • Incubate at room temperature for 30 minutes in the dark to allow equilibrium binding.

4. Washing and Signal Generation:

  • Wash the plate 4 times with wash buffer to remove all unbound tracer.

  • Add 100

    
    L of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 
    
    
    
    L of 1N
    
    
    .
  • Read the Optical Density (OD) at 450 nm.

Workflow Prep 1. Matrix & Stock Prep (1S,2R)-Norephedrine HCl Dilution 2. Serial Dilution (Logarithmic Spiking) Prep->Dilution Incubation 3. Competitive Incubation (Sample + Ab + Tracer) Dilution->Incubation Wash 4. Stringent Wash (Eliminate Non-Specifics) Incubation->Wash Detect 5. Signal Detection (OD 450 nm) Wash->Detect Analyze 6. Data Analysis (Calculate % CR) Detect->Analyze

Caption: Step-by-step experimental workflow for evaluating immunoassay cross-reactivity.

Troubleshooting & Assay Optimization

When cross-reactivity with (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride exceeds acceptable thresholds (>1% at the 300 ng/mL cutoff), assay developers must implement mitigation strategies:

  • Chemical Pre-treatment (Periodate Oxidation): As demonstrated in advanced toxicological screening, treating the sample with alkaline periodate selectively cleaves

    
    -amino alcohols (like norephedrine and ephedrine) while leaving the amphetamine molecule intact. This chemical intervention drastically enhances the specificity of the immunoassay[3].
    
  • Cutoff Optimization: If chemical pre-treatment is not feasible for rapid point-of-care tests, raising the screening cutoff from 300 ng/mL to 500 ng/mL or 1000 ng/mL can mathematically eliminate false positives caused by therapeutic doses of cross-reactants, though this sacrifices some sensitivity for the target drug.

  • Antibody Engineering: Transitioning from polyclonal antisera to highly specific monoclonal antibodies that strictly require the absence of the

    
    -hydroxyl group for pocket entry is the definitive long-term solution for assay manufacturers.
    

References

  • Cross-Reactivity of Stimulants Found in Sports Drug Testing by Two Fluorescence Polarization Immunoassays Source: Journal of Analytical Toxicology, Volume 20, Issue 3, May-June 1996, Pages 165–170. URL:[Link]

  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine Source: Journal of Analytical Toxicology, Volume 16, Issue 4, July-August 1992, Pages 211–213. URL:[Link]

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is not merely a procedural step but a cornerstone of therapeutic efficacy and safety. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a specific stereoisomer of norephedrine, presents a quintessential analytical challenge. Its stereochemical integrity is paramount to its pharmacological activity, necessitating analytical methodologies that are not only quantitative but also enantioselective.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the quantitative determination of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in authoritative scientific principles.

The Analytical Imperative: Why Enantioselectivity Matters

The spatial arrangement of atoms in a chiral molecule, such as (1S,2R)-1-Amino-1-phenylpropan-2-ol, dictates its interaction with biological systems. Different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, regulatory bodies and pharmaceutical quality systems mandate strict control over the enantiomeric purity of active pharmaceutical ingredients (APIs).[2] This necessitates analytical methods capable of separating and quantifying the desired enantiomer in the presence of its stereoisomers.

Comparative Overview of Key Analytical Techniques

The quantification of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is primarily achieved through three major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and challenges.

Analytical Technique Principle Key Advantages Key Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[3]High versatility, broad applicability to various compounds, established and robust technology.[4]Can require extensive method development for column and mobile phase selection; higher solvent consumption.
GC-MS (with Chiral Derivatization) Separation of volatile diastereomeric derivatives on an achiral column, followed by mass spectrometric detection.[5]High sensitivity and selectivity, provides structural information from mass spectra.[6]Requires derivatization, which adds a step to sample preparation and can introduce variability; analyte must be thermally stable.[6]
Capillary Electrophoresis (CE) Separation of enantiomers based on their differential mobility in an electric field in the presence of a chiral selector in the background electrolyte.[7]High separation efficiency, short analysis times, low sample and reagent consumption.[4][7]Can have lower concentration sensitivity compared to HPLC and GC-MS; reproducibility can be challenging.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted technique for enantioselective analysis in the pharmaceutical industry due to its robustness and versatility.[2][3] The crux of this method lies in the selection of the appropriate Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

The "Why": Explaining the Choice of CSP

For a molecule like (1S,2R)-1-Amino-1-phenylpropan-2-ol, which possesses hydroxyl and amino groups, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often the first choice.[8] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. This multifaceted interaction potential is crucial for resolving structurally similar enantiomers.

Experimental Protocol: Chiral HPLC-UV

This protocol outlines a typical method for the quantitative analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Chiral Column: A polysaccharide-based CSP such as CHIRALPAK® IC or a similar column.

  • Reagents and Materials:

    • HPLC-grade n-hexane, ethanol, and 2-propanol.

    • (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride reference standard.

    • Sample for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Ethanol or 2-Propanol) in a ratio determined during method development (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (DEA) may be added to improve peak shape for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation and Quantification:

    • Validate the method according to ICH Q2(R1) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

    • Construct a calibration curve by plotting the peak area of the (1S,2R) enantiomer against its concentration.

    • Quantify the amount of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in the sample using the linear regression equation from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chiral Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify vs. Calibration Curve Chromatogram->Quantify

Caption: A generalized workflow for the chiral HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for quantitative analysis. However, for polar and non-volatile compounds like amino alcohols, direct analysis is challenging.[12] Derivatization is a mandatory step to increase volatility and thermal stability.[6]

The "Why": Explaining the Choice of Derivatization

The choice of derivatizing agent is critical. For chiral analysis on an achiral GC column, a chiral derivatizing reagent is required to form diastereomers that are separable. (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is an excellent choice as it reacts with both the amino and hydroxyl groups of norephedrine isomers to form stable diastereomeric derivatives.[5] This allows for their separation on a standard, achiral GC column.

Experimental Protocol: GC-MS with Chiral Derivatization
  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • GC Column: A standard non-polar column such as a 60-m HP-5MS (0.25 mm i.d., 0.25 µm film thickness).[5]

  • Reagents and Materials:

    • (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride as the chiral derivatizing reagent.

    • Anhydrous pyridine or other suitable solvent/catalyst.

    • Ethyl acetate for extraction.

    • (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride reference standard.

    • Sample for analysis.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample or an aliquot of a sample solution into a reaction vial and evaporate to dryness.

    • Add a solution of MTPA-Cl in a suitable solvent (e.g., ethyl acetate) and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

    • After cooling, the reaction mixture may be subjected to a liquid-liquid extraction to remove excess reagent and by-products.

    • The organic layer is then concentrated, and the residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.[13]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis.

  • Validation and Quantification:

    • Follow ICH Q2(R1) guidelines for method validation.[10][11]

    • Prepare calibration standards and subject them to the same derivatization and extraction procedure as the samples.

    • Create a calibration curve by plotting the peak area of the characteristic ion for the (1S,2R) diastereomer against concentration.

    • Quantify the analyte in the sample using this calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample/Standard Deriv Derivatize with Chiral Reagent (MTPA) Sample->Deriv Extract Extract Diastereomers Deriv->Extract Inject GC Injection Extract->Inject Column Achiral GC Column Inject->Column MS Mass Spectrometer (SIM Mode) Column->MS TIC Generate Chromatogram MS->TIC Quant Quantify via Calibration TIC->Quant

Caption: Workflow for GC-MS analysis with chiral derivatization.

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that consumes minimal sample and solvent, making it a "green" analytical alternative.[7] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

The "Why": Explaining the Choice of Chiral Selector

Cyclodextrins (CDs) are the most common chiral selectors used in CE for enantiomeric separations.[14] Their toroidal structure provides a chiral microenvironment. Enantiomers can enter the CD cavity and interact differently with the chiral portals, leading to the formation of inclusion complexes with varying stability. This results in different electrophoretic mobilities and, consequently, separation. For norephedrine isomers, derivatized β-cyclodextrins, such as dimethyl-β-CD, have been shown to provide excellent resolution.[15]

Experimental Protocol: Chiral CE
  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary.

  • Reagents and Materials:

    • Tris-phosphate buffer or similar.

    • Dimethyl-β-cyclodextrin (chiral selector).

    • (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride reference standard.

    • Sample for analysis.

  • Electrophoretic Conditions:

    • Background Electrolyte (BGE): e.g., 260 mM Tris-phosphate buffer at pH 3.5 containing 13.3 mM dimethyl-β-CD.[15]

    • Applied Voltage: 30 kV.[15]

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (pressure and time to be optimized).

    • Detection: UV at 205 nm.[12]

  • Sample and Standard Preparation:

    • Dissolve reference standards and samples in water or the BGE to appropriate concentrations.

    • Filter all solutions before introduction into the CE system.

  • Validation and Quantification:

    • Validate the method according to ICH Q2(R1) guidelines.[10][11]

    • Perform quantitative analysis using a calibration curve of peak area versus concentration. Due to potential injection volume variability, the use of an internal standard is highly recommended for improved precision.

Visualizing the CE Workflow

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis Sample Dissolve Sample/Standard in BGE Inject Hydrodynamic Injection Sample->Inject Capillary Capillary with Chiral Selector in BGE Inject->Capillary Detector UV Detector Capillary->Detector Voltage Apply High Voltage Voltage->Capillary Electropherogram Generate Electropherogram Detector->Electropherogram Quant Quantify (Internal Standard Recommended) Electropherogram->Quant

Caption: A typical workflow for chiral analysis by Capillary Electrophoresis.

Quantitative Performance Comparison

The following table summarizes typical performance data for the validated analysis of norephedrine isomers, which serves as a reliable proxy for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.

Parameter Chiral HPLC-UV GC-MS (SIM) Chiral CE-UV Reference(s)
Linearity (R²) > 0.999> 0.99> 0.99[16][17]
LOD ~50 ng/mL~10-20 ng/mL~0.4 µg/mL (400 ng/mL)[4][12][16]
LOQ ~150 ng/mL~50-80 ng/mL~1.4 µg/mL (1400 ng/mL)[4][12][16]
Precision (%RSD) < 2%< 5%< 3%[12][17][18]
Accuracy (Recovery) 98-102%95-105%95-105%[15][17][18]

Note: These values are representative and can vary based on the specific instrumentation, method, and sample matrix.

Conclusion and Recommendations

The choice of analytical method for the quantitative analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride depends on the specific requirements of the analysis.

  • Chiral HPLC stands out as the most versatile and robust method, making it ideal for routine quality control in a regulated pharmaceutical environment. Its broad applicability and the wealth of available chiral stationary phases make it a reliable workhorse.

  • GC-MS is the preferred method when very high sensitivity is required, or when simultaneous structural confirmation is necessary. The main drawback is the need for a robust and reproducible derivatization step.

  • Capillary Electrophoresis offers the advantages of high separation efficiency and low operational cost. It is an excellent orthogonal technique to confirm results obtained by HPLC and is particularly useful when sample volume is limited.

Ultimately, a comprehensive analytical strategy may involve using HPLC as the primary method for quantification and CE or GC-MS as a complementary technique for orthogonal validation. This multi-faceted approach ensures the highest level of confidence in the analytical results, upholding the scientific integrity required in drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][19]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]

  • Wang, S. M., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. Journal of Chromatography B, 825(1), 88-95. [Link][5][20]

  • Federal Aviation Administration. (n.d.). Enantiomeric Analysis of Ephedrines and Norephedrines. [Link][4][13]

  • Lomsadze, K., et al. (2012). Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies. Electrophoresis, 33(11), 1637-47. [Link]

  • Gaspard, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6249. [Link][4]

  • Ilcho, M., et al. (2020). Contemporary Analysis of Chiral Molecules. LCGC International. [Link][21]

  • El-Hady, D. A., et al. (2003). Development and validation of a capillary zone electrophoresis method for the determination of ephedrine and related compounds in urine without extraction. Journal of Chromatography B, 791(1-2), 201-209. [Link][15]

  • Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link][2]

  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4753. [Link][7]

  • Ali, I., et al. (2014). 8.10 Chromatographic Separations and Analysis: Cyclodextrin Mediated HPLC, GC and CE Enantiomeric Separations. ResearchGate. [Link][14]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link][3]

  • Liu, R. H., & Canfield, D. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 147-156. [Link][6]

  • Abbasi, K., et al. (2012). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 24(3), 1151-1154. [Link][18]

  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 489-492. [Link][9]

  • Chiral Technologies. (n.d.). Chiral Impurity Methods – Case Study. [Link]

  • Kasprzyk-Hordern, B. (2010). Pharmacologically active compounds in the environment and their chirality. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1172-1189.
  • Han, K. M., et al. (2015). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. Bulletin of the Korean Chemical Society, 36(11), 2694-2700. [Link][16]

  • Singh, S., et al. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Pharmaceutical Methods, 6(2), 74-81. [Link][17]

  • Nevado, J. J., et al. (2005). Development and validation of a capillary electrophoresis method for the determination of codeine, diphenhydramine, ephedrine and noscapine in pharmaceuticals. Analytica Chimica Acta, 529(1-2), 193-199. [Link][12]

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Safety Operating Guide

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialty chemical inventory requires more than just following basic safety data sheets—it demands a mechanistic understanding of the compounds you are handling. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5) is a highly specific structural isomer of phenylpropanolamine. While it is an invaluable building block in stereoselective synthesis and drug development, its nature as an amine hydrochloride salt necessitates stringent, scientifically grounded disposal and handling protocols.

This guide provides a comprehensive, field-proven operational plan for the safe handling, spill response, and proper disposal of this compound, ensuring your laboratory maintains both regulatory compliance and peak operational safety.

Chemical Identity & Physicochemical Profiling

Before implementing a disposal protocol, we must understand the physical and chemical parameters that dictate the compound's behavior in the environment.

Table 1: Physicochemical Properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl [1]

Property Quantitative Value / Description
CAS Number 133735-64-5
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Purity Standard ≥ 95.00% - 97.00%
Physical Form White to yellow powder or crystals

| Storage Conditions | Inert atmosphere, Room Temperature |

Hazard Assessment & Mechanistic Causality

Standard safety protocols often list hazards without explaining why they occur. Understanding the causality behind the Globally Harmonized System (GHS) classifications empowers researchers to respond intelligently to unexpected situations [2].

Table 2: GHS Hazard Classifications & Mechanistic Causality

Hazard Code Description Mechanistic Causality Required PPE
H302 Harmful if swallowed Systemic amine toxicity disrupting cellular signaling pathways. Face shield, strict hygiene
H315 Causes skin irritation Localized pH drop from the dissociation of the HCl salt upon contact with sweat. Nitrile gloves (double layer)
H319 Causes serious eye irritation Osmotic stress and acidic micro-environment formation on the cornea. Splash-proof safety goggles

| H335 | May cause respiratory irritation | Fine crystalline particulates binding to the moist mucosal membranes of the respiratory tract. | N95 or P100 respirator |

Operational Spill Response & Decontamination Protocol

In the event of a powder spill, vacuuming or dry sweeping can aerosolize the fine crystals, exacerbating inhalation risks (H335). The following self-validating protocol ensures complete containment and neutralization.

Step-by-Step Spill Cleanup Methodology:

  • Isolate and Don PPE: Immediately restrict access to the area. Don double nitrile gloves, splash goggles, and an N95/P100 particulate respirator.

  • Containment via Wetting: Causality: To prevent dust dissemination, lightly mist the spill area with a minimal amount of 70% Isopropyl Alcohol (IPA). The IPA reduces the surface tension, binding the powder without causing it to aggressively dissolve and spread.

  • Mechanical Collection: Use non-sparking, anti-static scoops to collect the dampened powder. Causality: Organic powders can form explosive dust clouds; anti-static tools eliminate ignition sources.

  • Surface Decontamination: Wipe the affected area with a 70% IPA/Water solution. Causality: As a polar amine salt, it is highly soluble in semi-aqueous systems. The 70% IPA provides the optimal dielectric constant to dissolve residual salt crystals while evaporating quickly.

  • Self-Validating pH Check: Swab the cleaned surface with a moistened pH indicator strip. Causality: The hydrochloride counterion can leave localized acidic micro-residues. A neutral pH reading (pH 6.5-7.5) validates that the amine salt has been completely removed, preventing long-term corrosion of laboratory surfaces.

SpillCleanup S1 Identify Spill & Don PPE (Nitrile Gloves, Goggles, N95) S2 Isolate Area (Prevent Dust Dissemination) S1->S2 S3 Apply 70% IPA Mist (Bind Particulates) S2->S3 S4 Mechanically Collect (Use Anti-Static Tools) S3->S4 S5 Surface Decontamination (Wipe with 70% IPA/Water) S4->S5 S6 pH Verification (Ensure Neutrality) S5->S6 S7 Transfer to Waste Bin S6->S7

Step-by-step spill containment and decontamination protocol ensuring neutral pH verification.

Proper Disposal Procedures

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride must be treated as hazardous chemical waste. Because it is a stable salt, it should not be flushed down the drain or neutralized in-house. It requires high-temperature incineration via a certified Environmental Health and Safety (EHS) vendor [3].

Step-by-Step Disposal Methodology:

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizing agents. Causality: Amines can undergo exothermic oxidation reactions when exposed to strong oxidizers, potentially leading to thermal runaway in the waste bin.

  • Primary Packaging: Place all unused reagent, expired powder, or spill cleanup materials (absorbents, contaminated wipes) into a chemically compatible, sealable high-density polyethylene (HDPE) solid waste container.

  • Self-Validation Seal Check: Before sealing the secondary container, perform a visual inspection of the primary container's threading. Ensure no powder is trapped in the grooves, which could compromise the seal and lead to hazardous off-gassing or leakage during transit.

  • Mass Accountability: Weigh the final sealed container and match it against your laboratory's disposal manifest. This ensures 100% mass accountability, a critical step for auditing and regulatory compliance.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (133735-64-5), and the primary hazards (Toxic/Irritant).

G A Waste Generation: (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl B Waste Type? A->B C Spill Cleanup (Contaminated Absorbent) B->C Spill D Unused/Expired Reagent (Original Container) B->D Expired/Unused E Hazardous Waste Accumulation (Sealable HDPE Solid Waste Bin) C->E D->E F EHS Documentation & Labeling (H302, H315, H319, H335) E->F G Final Disposal (High-Temperature Incineration) F->G

Waste stream routing and disposal workflow for (1S,2R)-1-amino-1-phenylpropan-2-ol HCl.

Regulatory Compliance Note

While specific stereoisomers of phenylpropanolamine (such as norephedrine and cathine) are heavily regulated as DEA List I chemicals due to their potential use as precursors, (1S,2R)-1-amino-1-phenylpropan-2-ol is a distinct structural isomer. However, due to its structural similarity, many institutional EHS departments require it to be logged and disposed of with the same rigorous chain-of-custody protocols as controlled precursors. Always consult your local EHS officer to ensure your disposal manifest complies with both EPA/RCRA guidelines and internal institutional policies.

References

  • "133735-64-5 | AMERICAN ELEMENTS®", American Elements. Available at:[Link]

Personal protective equipment for handling (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of interlocking safeguards. Handling chiral building blocks like (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5) requires more than just reading a Safety Data Sheet (SDS); it requires an understanding of the chemical's physical behavior and physiological interactions.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols. Every step is designed so that the success of the current action validates the safety of the next, ensuring a zero-exposure environment.

Section 1: Hazard Causality & Chemical Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand why this specific compound poses a risk.

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is an amine hydrochloride salt. Its molecular structure features a lipophilic phenyl ring adjacent to a hydrophilic amino alcohol core. When this crystalline powder contacts the moisture of your skin, eyes, or respiratory mucosa, it dissolves rapidly. This dissolution creates a localized micro-environment of low pH (acidic), while the amphiphilic molecule interacts with the lipid bilayers of your cells. This mechanism drives its rapid onset of acute irritation.

Table 1: Physicochemical Hazard Data & Operational Implications

Property / HazardQuantitative Data / ClassificationOperational Implication
Molecular Weight 187.67 g/mol [1]Forms a fine, lightweight powder highly susceptible to aerosolization by minor air currents.
Oral Toxicity Acute Tox. 4 (H302)[1]Strict prohibition of eating/drinking in the lab; mandates robust hand hygiene post-handling.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[1]Mandates chemical-resistant nitrile gloves and ANSI Z87.1 compliant safety goggles.
Respiratory Irritation STOT SE 3 (H335)[1]Fume hood face velocity must be strictly maintained between 80-120 feet per minute (fpm).

Section 2: Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates that PPE selection must be directly correlated to a rigorous hazard assessment[2]. Below is the validated PPE matrix for handling this specific hydrochloride salt.

Table 2: Validated PPE Matrix

PPE CategorySpecification & StandardCausality / Rationale
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Protects against micro-dust aerosolization. Standard safety glasses with side shields are insufficient for fine, airborne hydrochloride powders[3].
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm, breakthrough >480 min).Nitrile provides an excellent barrier against polar organic salts. Latex must be avoided due to allergen risks and lower chemical resistance[3].
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Prevents powder from migrating up the sleeves. Cotton resists static buildup significantly better than synthetic blends, reducing powder cling.
Respiratory NIOSH-approved N95 particulate respirator[4].Required if handling bulk quantities outside a fume hood. The crystalline powder is prone to static charge, making it highly susceptible to aerosolization[4].

Section 3: Operational Workflow & Handling Protocol

Do not treat this as a generic powder. Because hydrochloride salts accumulate static charge, they are prone to "jumping" from spatulas, increasing the risk of inhalation (H335)[1]. The following self-validating protocol ensures safe transfer.

Protocol 1: Zero-Exposure Weighing and Transfer

  • Environmental Preparation: Verify the chemical fume hood is operating with a face velocity of 80-120 fpm. Validation: The digital monitor reads green, and a tissue test shows inward directional airflow.

  • Static Mitigation (Critical Step): Wipe the exterior of the chemical container and the weighing balance with a lightly damp, lint-free cloth to discharge static electricity.

  • Tool Selection: Use anti-static weighing boats and static-dissipative PTFE-coated spatulas.

  • Execution:

    • Tare the anti-static boat.

    • Slowly uncap the reagent bottle inside the hood.

    • Use smooth, deliberate motions to transfer the powder. Validation: The powder drops cleanly into the boat without clinging to the sides of the spatula.

  • Dissolution: When adding the powder to a solvent, do so incrementally. The dissolution of this salt in aqueous or polar organic solvents can be mildly exothermic.

Section 4: Spill Management & Disposal Plan

A spill of an irritant powder requires immediate, methodical action to prevent airborne contamination.

Protocol 2: Rapid-Response Spill Decontamination

  • Isolate: If the spill occurs outside a fume hood, immediately restrict access to the area to prevent personnel from tracking the powder.

  • Suppress (Do Not Dry Sweep): Dry sweeping will immediately aerosolize the powder, violating NIOSH exposure control guidelines[4]. Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to bind the particulates into a paste.

  • Collect: Use damp absorbent pads to wipe up the wetted material. Place all contaminated pads into a puncture-resistant, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with copious amounts of soap and water to neutralize and remove any residual acidic salt.

Waste Disposal Plan:

  • Solid Waste: Unused powder and contaminated consumables must be labeled as "Hazardous Solid Waste - Toxic/Irritant" and disposed of via a licensed chemical waste facility.

  • Aqueous Waste: Aqueous solutions of this chemical will be slightly acidic. Collect in a designated aqueous waste carboy. Do not mix with strong bases without controlled, drop-wise neutralization to prevent rapid heat evolution.

Section 5: Exposure Control Workflow Visualization

To synthesize these protocols, follow this logical pathway for handling and emergency response:

G Start Initiate Handling Protocol Assess Hazard Assessment (Irritant, Harmful if Swallowed) Start->Assess PPE Don PPE (Nitrile, Goggles, Lab Coat, N95) Assess->PPE Hood Engineering Controls (Chemical Fume Hood) Assess->Hood Execute Weighing & Transfer (Anti-static spatulas) PPE->Execute Hood->Execute Spill Spill Event? Execute->Spill Decon Decontamination (Moisten powder, collect) Spill->Decon Yes Dispose Waste Disposal (Solid hazardous waste) Spill->Dispose No Decon->Dispose

Workflow for the safe handling, exposure control, and spill management of the hydrochloride salt.

References

1.[1] Title: 133735-64-5 | AMERICAN ELEMENTS® (Safety Data Sheet) Source: American Elements URL: [Link] 2.[4] Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link] 3.[2] Title: A framework for personal protective equipment use in laboratories Source: National Institutes of Health (NIH) / PMC URL: [Link] 4.[3] Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.